Supinoxin

Catalog No.
S548189
CAS No.
888478-45-3
M.F
C22H24FN5O4
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Supinoxin

CAS Number

888478-45-3

Product Name

Supinoxin

IUPAC Name

4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide

Molecular Formula

C22H24FN5O4

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C22H24FN5O4/c1-30-16-11-15(12-17(13-16)31-2)27-6-8-28(9-7-27)22(29)26-20-21(32-3)25-18-5-4-14(23)10-19(18)24-20/h4-5,10-13H,6-9H2,1-3H3,(H,24,26,29)

InChI Key

KAKPGJJRYRYSTP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-(3,5-dimethoxyphenyl)-4-((6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl)piperazine, RX-5902

Canonical SMILES

COC1=CC(=CC(=C1)N2CCN(CC2)C(=O)NC3=NC4=C(C=CC(=C4)F)N=C3OC)OC

The exact mass of the compound Supinoxin is 441.18123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Supinoxin, also known as RX-5902, exerts its anti-cancer effects through a targeted interaction with the DDX5 RNA helicase, a protein involved in various aspects of RNA biology and cancer progression [1] [2] [3].

  • Primary Target: this compound specifically binds to the tyrosine 593 phosphorylated form of DDX5 (pDDX5), also known as p68 RNA helicase [1] [3]. DDX5 is overexpressed in several cancers, and its phosphorylation at Y593 is linked to proliferative and pro-metastatic activities [1].
  • Novel Mechanism: Disruption of Mitochondrial Respiration: Recent 2025 research has revealed that the primary anti-tumor effect of this compound comes from its ability to inhibit mitochondrial oxidative phosphorylation [4] [1] [5].
    • By interacting with pDDX5, this compound impairs the expression of key genes essential for the mitochondrial electron transport chain [1].
    • This leads to defective cellular respiration and reduced production of adenosine triphosphate (ATP), the cell's primary energy currency [4] [1].
    • Cancer cells that depend on oxidative phosphorylation for energy are left unable to grow and proliferate [4].
  • Previous Proposed Mechanism: Earlier studies suggested this compound worked by inhibiting the interaction between pDDX5 and β-catenin, thereby preventing β-catenin's nuclear translocation and the expression of pro-growth genes like c-Myc and Cyclin D1 [1] [3]. While this effect may contribute, the direct impairment of mitochondrial energy production is now considered the central mechanism [1].

The following diagram illustrates this primary mechanism and its cellular consequences.

G This compound This compound pDDX5 pDDX5 This compound->pDDX5 Binds to MitochGenes Expression of Mitochondrial Respiration Genes pDDX5->MitochGenes Regulates OxPhos Oxidative Phosphorylation (ATP Production) MitochGenes->OxPhos Impairs TumorGrowth Tumor Growth & Proliferation OxPhos->TumorGrowth Inhibits

Experimental Evidence & Efficacy Data

This compound has demonstrated potent anti-proliferative activity across a broad spectrum of cancer cell lines and in vivo models.

In Vitro Efficacy

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound across various human cancer cell lines, demonstrating its potent, nanomolar-range activity [3].

Table 1: In vitro anti-proliferative activity of this compound (IC₅₀) in human cancer cell lines [3]

Cancer Type Cell Line IC₅₀ (µM)
Renal CAKI-1 0.011
Breast (TNBC) MDA-MB-231 0.012
Ovarian OVCAR-3 0.012
Glioblastoma U-251 0.015
Liver HepG2 0.019
Colorectal HCT-116 0.02
Melanoma SK-MEL-28 0.02
Gastric MKN-45 0.02
Lung A549 0.021
Cervical HeLa 0.021
Pancreatic PANC-1 0.021
Prostate PC-3 0.021

This compound is effective against both chemosensitive (H69) and chemoresistant (H69AR) small-cell lung cancer cell lines [1] [5]. In sensitive cells, it induces G2-M cell cycle arrest and apoptosis (programmed cell death) [3].

In Vivo Efficacy

In mouse models, this compound has shown significant promise:

  • It mitigates the growth of H69AR xenograft tumors and SCLC patient-derived xenograft (PDX) tumors [1] [5].
  • Researchers suggest its efficacy may be enhanced when used in combination with other therapeutics, where this compound keeps tumors small and dormant, allowing a second agent to effectively kill them [4].

Experimental Protocols

To evaluate the effects of this compound in a research setting, the following key methodologies have been employed.

Cell-based Anti-proliferation Assay

This standard test measures the compound's ability to inhibit cancer cell growth.

  • Procedure: Cells are seeded in multi-well plates and treated with a concentration gradient of this compound (e.g., 0-10 µM) for a set period, typically 72-96 hours [3].
  • Viability Measurement: Cell viability is assessed using methods like the sulforhodamine B (SRB) assay or MTT assay [3].
  • Output: Data is used to calculate IC₅₀ values, representing the drug concentration that reduces cell growth by 50% [3].
In Vivo Xenograft Tumor Growth Study

This protocol tests this compound's efficacy in a live animal model.

  • Model Generation: Immunocompromised mice are implanted with human cancer cells (xenograft) or patient-derived tumor tissue (PDX) [1].
  • Dosing: Mice are treated with this compound or a vehicle control. Administration can be oral, leveraging its oral bioavailability [6].
  • Endpoint: Tumor volume is measured regularly over time and compared to the control group to assess the drug's ability to inhibit tumor growth [1].
Gene Expression Analysis

This is used to investigate the mechanism of action, specifically the impact on mitochondrial genes.

  • Technique: RNA sequencing (RNA-Seq) or quantitative PCR (qPCR) is performed on RNA extracted from treated and untreated cancer cells [1].
  • Analysis: Bioinformatic analysis reveals changes in the expression levels of genes related to oxidative phosphorylation and mitochondrial function following this compound treatment or DDX5 knockdown [1].

The workflow for these key experiments is summarized below.

G InVitro In Vitro Profiling (Cell Viability Assays) InVivo In Vivo Validation (Xenograft/PDX Models) InVitro->InVivo Identifies Potent Compounds MoA Mechanism of Action Studies (Transcriptomics, Metabolism) InVivo->MoA Confirms Efficacy Informs

Pharmacokinetic Profile

Studies in male Sprague-Dawley rats provide the following key pharmacokinetic parameters for this compound [6]:

Table 2: Pharmacokinetic parameters of this compound in rats [6]

Parameter Value (Intravenous, 5 mg/kg)
Terminal Half-life (t₁/₂) 2.54 - 2.80 hours
Systemic Clearance (CL) 691 - 865 mL/h/kg
Volume of Distribution (Vss) 2040 - 3500 mL/kg
Absolute Oral Bioavailability 56.9 - 57.4%
  • Absorption and Distribution: this compound has good permeability and is modestly absorbed after oral administration [6]. It distributes widely in tissues, with high abundance in adipose tissue, gut, and liver [6].
  • Elimination: It is primarily eliminated via NADPH-dependent Phase I metabolism (58.5% of total clearance), with negligible excretion of unchanged drug in urine [6]. Following oral administration, 46.8% of the dose was recovered in feces, likely comprising both unabsorbed drug and biliary secretions [6].

Research Applications and Potential

This compound represents a pioneering approach in oncology, with significant research and potential clinical implications.

  • Targeting Resistant Cancers: Its activity against chemo-resistant SCLC lines and its unique energy-disrupting mechanism make it a compelling candidate for treating recalcitrant tumors [4] [1].
  • Tool Compound: Beyond therapy, this compound serves as a valuable tool for basic research to understand the functions of DDX5 and other RNA helicases in RNA biology and cancer metabolism [4].
  • Combination Therapy: The research team proposes that this compound's best use may be in combination regimens, where it suppresses tumor growth, thereby sensitizing tumors to killing by other chemotherapeutic agents [4].

References

Molecular Identity and Key Phosphorylation Sites

Author: Smolecule Technical Support Team. Date: February 2026

p68 RNA helicase (DDX5) is a prototypical member of the DEAD-box family of RNA helicases, involved in virtually all aspects of RNA metabolism [1]. Its function is critically regulated by post-translational modifications, particularly phosphorylation at specific serine, threonine, and tyrosine residues [2] [1].

The table below summarizes the key characterized phosphorylation sites and their functional impacts:

Phosphorylation Site Regulating Kinase/Pathway Functional Consequences Biological/Cancer Role
Tyrosine 593 (Y593) PDGF signaling [3] Enhances β-catenin nuclear translocation; Activates Snail1 transcription [3] Promotes EMT, cell migration, and metastasis [3]
Threonine/Serine residues p38 MAPK [2] Modulates ATPase and RNA unwinding activities; Affects pre-mRNA splicing function [2] Essential for normal cell growth and proliferation [2]
Multiple residues (Ser/Thr/Tyr) Not specified (bacterially expressed protein) [2] General phosphorylation status Associated with cancer development and cell proliferation [2]

Functional Consequences of Phosphorylation

Phosphorylation dynamically regulates p68's biochemical activities and its role in critical cellular processes.

  • Regulation of Splicing Function: p68 is an essential human splicing factor that destabilizes the U1 snRNP interaction with the 5' splice site, facilitating the transition from the pre-spliceosome to the mature spliceosome [4]. Phosphorylation, particularly on threonine residues, directly controls its RNA unwinding activity, thereby regulating its function in the pre-mRNA splicing process [2].
  • Transcriptional Co-activation and Gene Regulation: Phosphorylated p68, especially at Y593, acts as a transcriptional regulator. It is recruited to the promoter of the Snail1 gene, a master transcription factor for epithelial-mesenchymal transition (EMT). There, it promotes the dissociation of the histone deacetylase HDAC1 from the MBD3:Mi-2/NuRD complex, leading to the activation of Snail1 transcription and subsequent repression of E-cadherin [3].
  • Cell Migration and Metastasis: p68 interacts with Ca²⁺-calmodulin in a migration-dependent manner. This interaction is crucial for the formation of lamellipodia and filopodia. p68 can function as a microtubule motor to transport calmodulin to the leading edge of migrating cells, a process vital for cancer metastasis. Disrupting this interaction with a peptide inhibitor significantly reduces metastasis in animal models [5].

The following diagram illustrates the major signaling pathways leading to p68 phosphorylation and their primary functional outcomes in cancer cells:

p68_pathways cluster_paths Phosphorylation Signaling PDGF PDGF Y593 p68 Y593 Phosphorylation PDGF->Y593 p38_MAPK p38_MAPK Thr_Ser p68 Thr/Ser Phosphorylation p38_MAPK->Thr_Ser Signaling Signaling Snail1_Transcription Snail1 Transcription Activation Y593->Snail1_Transcription Cell_Migration Cell Migration & Metastasis Y593->Cell_Migration Via Ca²⁺-Calmodulin EMT EMT Induction Y593->EMT Splicing_Reg Splicing Regulation Thr_Ser->Splicing_Reg

Major signaling pathways regulating p68 phosphorylation and their oncogenic functional outputs.

Experimental Evidence and Key Methodologies

Key experimental approaches used to study p68 phosphorylation and function include:

  • In Vitro Kinase Assays: p68 was identified as a cellular target of p38 MAP kinase using specific kinase inhibitors followed by in vitro kinase assays, confirming direct phosphorylation [2].
  • Functional Splicing Assays: The essential role of p68 in splicing was demonstrated by immunodepleting p68 from HeLa nuclear extracts, which arrested pre-mRNA splicing and prevented the dissociation of U1 snRNP from the 5' splice site. Splicing activity was restored by adding back recombinant his-p68 protein [4].
  • Chromatin Immunoprecipitation (ChIP): This technique confirmed the direct interaction of phosphorylated p68 with the promoter of the Snail1 gene, providing a mechanistic link to its role in transcriptional regulation [3].
  • Cell Migration and Metastasis Models: Peptide inhibition studies using a TAT-fused peptide containing the p68 IQ motif (PepIQ) successfully disrupted the p68-calmodulin interaction. This intervention strongly inhibited cell migration in scratch-wound assays and cancer metastasis in mouse xenograft models [5].

Oncogenic Role and Therapeutic Targeting

p68 is frequently overexpressed in various cancers, and its phosphorylation status is closely linked to tumor progression [1]. Its role as a crucial node in multiple oncogenic signaling pathways makes it a compelling therapeutic target.

  • Role in Oncogenesis: Phospho-p68 (Y593) is a key driver of EMT and metastasis in colorectal carcinoma [3]. p68 also participates in a positive feedback loop with NF-κB, contributing to tumor progression in colorectal cancer and glioma [6]. In rhabdomyosarcoma, DDX5 supports tumor growth by stabilizing oncogenic factors and modulating fusion oncoproteins [7].
  • Emerging Therapeutic Strategies: Several small-molecule inhibitors are under development [7]:
    • RX5902 (Supinoxin): Binds to phosphorylated Y593, blocking its interaction with β-catenin and exhibiting anti-tumor effects in preclinical models. It is currently in Phase I/II clinical trials for solid tumors.
    • FL118: Reduces DDX5 protein levels by promoting its ubiquitin-mediated degradation, showing efficacy in pancreatic and colorectal cancer models.

The diagram below summarizes the multi-faceted oncogenic role of phosphorylated p68 and potential therapeutic intervention points:

p68_therapy Phospho_p68 Phospho_p68 Splicing Altered Splicing Phospho_p68->Splicing Transcription Oncogenic Transcription (Snail1, FOXM1) Phospho_p68->Transcription Migration Cell Migration & Metastasis Phospho_p68->Migration RX5902 RX5902 Inhibitor RX5902->Phospho_p68 Binds p-Y593 Blocks β-catenin FL118 FL118 Inhibitor FL118->Phospho_p68 Induces Degradation PepIQ PepIQ Peptide PepIQ->Migration Disrupts CaM Interaction

Oncogenic functions of phosphorylated p68 and the mechanisms of action for potential therapeutic inhibitors.

References

Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identification and pharmacological data for Supinoxin [1] [2] [3].

Property Description
Generic Name This compound [1]
Synonyms RX-5902; RX 5902; P-p68 inhibitor RX-5902 [1] [2] [3]
CAS Number 888478-45-3 [1] [3]
Chemical Formula C₂₂H₂₄FN₅O₄ [1] [3]
Molecular Weight 441.46 g/mol [1] [3]
Mechanism of Action Probable ATP-dependent RNA helicase DDX5 modulator [1]
Primary Target Tyrosine 593-phosphorylated DDX5 (pDDX5) [4] [5]
IUPAC Name 4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide [1]

Mechanism of Action and Signaling Pathways

This compound's anti-tumor activity is primarily mediated through its binding to phosphorylated DDX5, a key RNA helicase. While initially thought to inhibit β-catenin nuclear shuttling, recent studies propose it disrupts mitochondrial gene expression and cellular energy production [4] [6].

G This compound This compound pDDX5 pDDX5 This compound->pDDX5 Binds to p-DDX5 (Y593) Mitochondrial Respiration\nGene Expression Mitochondrial Respiration Gene Expression This compound->Mitochondrial Respiration\nGene Expression Inhibits pDDX5->Mitochondrial Respiration\nGene Expression Regulates Oxidative Phosphorylation\n(OXPHOS) Oxidative Phosphorylation (OXPHOS) Mitochondrial Respiration\nGene Expression->Oxidative Phosphorylation\n(OXPHOS) Essential for ATP Production ATP Production Mitochondrial Respiration\nGene Expression->ATP Production Reduced Oxidative Phosphorylation\n(OXPHOS)->ATP Production Generates Cancer Cell Growth\n& Proliferation Cancer Cell Growth & Proliferation ATP Production->Cancer Cell Growth\n& Proliferation Fuels ATP Production->Cancer Cell Growth\n& Proliferation Depletes Energy Inhibits Growth

This compound binds phosphorylated DDX5, disrupting mitochondrial gene expression and energy production to inhibit cancer growth [4] [7] [6].

Anti-Cancer Activity and Efficacy Data

This compound demonstrates potent anti-proliferative activity across various cancer cell lines, including breast and lung cancers, and shows efficacy in animal models [4] [5].

In Vitro Cytotoxicity

The table below shows IC₅₀ values of this compound across human cancer cell lines [5].

Cancer Cell Line Cancer Type This compound IC₅₀ (μM)
MDA-MB-231 Triple-Negative Breast Cancer (TNBC) 0.012 [5]
HCC1806 Triple-Negative Breast Cancer (TNBC) 0.056 (Average for sensitive lines) [5]
CAKI-1 Renal Cell Carcinoma 0.011 [5]
HCT-116 Colon Carcinoma 0.020 [5]
A549 Non-Small Cell Lung Cancer (NSCLC) 0.021 [5]
PANC-1 Pancreatic Carcinoma 0.021 [5]
H69 Small Cell Lung Cancer (SCLC) Inhibited proliferation [4]
H69AR Chemo-resistant SCLC Inhibited proliferation [4]
In Vivo Efficacy
  • TNBC Xenograft Models: Oral administration (160-600 mg/kg, once weekly) in MDA-MB-231 mouse models caused significant dose-dependent tumor growth inhibition (TGI), ranging from 55.7% to 94.58% [3] [5].
  • SCLC Models: this compound treatment mitigated tumor growth in both H69AR xenograft models and SCLC Patient-Derived Xenograft (PDX) models [4] [6].

Key Experimental Protocols

Key methodologies from recent studies on this compound's effects in SCLC are summarized below [4].

Experiment Key Protocol Details Measured Outcome
In Vitro Proliferation (SCLC) Treated chemo-sensitive (H69) and chemo-resistant (H69AR) SCLC cell lines with this compound [4]. Inhibition of cell proliferation [4].
In Vivo Efficacy (SCLC) Evaluated this compound in H69AR xenograft and SCLC PDX mouse models [4]. Reduction in tumor growth [4].
Gene Expression Analysis Conducted transcriptomic profiling after this compound treatment and DDX5 knockdown [4]. Inhibition of mitochondrial gene expression [4].
Cellular Respiration Assay Measured effect of this compound on mitochondrial function [4]. Inhibition of oxidative phosphorylation [4].
Protein Stability (CHX Assay) Treated H69, H69AR, and HBEC-3KT cells with cycloheximide to block new protein synthesis [4]. DDX5 protein half-life; increased stability in SCLC cells [4].

Research Implications and Future Directions

This compound represents a novel approach in cancer therapy, moving beyond traditional targets to inhibit RNA helicase DDX5 [4] [8]. Its ability to target phosphorylated DDX5 and disrupt mitochondrial energy production is particularly promising for treating recalcitrant cancers like SCLC [4] [6]. Future research will focus on:

  • Combining this compound with other therapeutics to enhance tumor-killing effects [7] [8].
  • Expanding understanding of DDX5 family proteins as targets for clinical cancer treatments [8].

References

Key Experimental Data & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

For research validation, Supinoxin's activity has been characterized through specific experimental protocols. Key quantitative data from these assays are summarized in the following table.

Table 1: In Vitro Antiproliferative Activity of this compound (RX-5902) in Human Cancer Cell Lines [1] Note: Activity was measured after 96 hours of exposure using a sulforhodamine B (SRB) assay.

Cell Line Cancer Type IC₅₀ (μM)
MDA-MB-231 Breast Adenocarcinoma (TNBC) 0.012
HCT-116 Colon Cancer 0.02
PANC-1 Pancreatic Cancer 0.021
A549 Lung Cancer 0.021
HepG2 Liver Cancer 0.019
OVCAR-3 Ovarian Cancer 0.012
CAKI-1 Renal Cancer 0.011
Detailed Experimental Protocols
  • Cell Viability/Proliferation Assay (SRB Assay) [1]

    • Cell Seeding: Plate cells in 96-well plates at an appropriate density.
    • Compound Treatment: Expose cells to a concentration range of this compound (e.g., 0-10 μM) for a defined period (e.g., 72-96 hours).
    • Fixation and Staining: Terminate the assay by adding cold trichloroacetic acid (TCA) to fix the cells. After incubation and washing, stain the protein content with sulforhodamine B dye.
    • Measurement and Analysis: Dissolve the bound dye in a Tris buffer and measure the optical density (OD) at a wavelength of 510-560 nm. Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC₅₀ value.
  • Apoptosis Analysis (e.g., by Flow Cytometry) [1]

    • Treatment: Treat sensitive and resistant cell lines with this compound (e.g., 0-100 nM) for 24-72 hours.
    • Cell Staining: Harvest the cells and stain with Annexin V (to detect phosphatidylserine externalization) and a viability dye like propidium iodide (PI).
    • Flow Cytometry: Analyze the stained cells using a flow cytometer to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
  • Cell Cycle Analysis [1]

    • Treatment: Treat cells with this compound (e.g., 20 nM and 100 nM) for 24 hours.
    • Fixation and Staining: Fix the cells with ethanol and then stain the cellular DNA with a fluorescent dye like propidium iodide (PI).
    • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in different cell cycle phases (G1, S, G2-M) is determined based on DNA fluorescence intensity. This compound treatment in sensitive cells results in an increase in the G2-M population and the induction of tetraploid/aneuploid cells.

Proposed Mechanisms of Action

The anticancer effect of this compound involves complex interactions at the molecular level, as illustrated in the diagram below.

mechanism This compound This compound P_p68 Phospho-DDX5 (pY593) This compound->P_p68 Binds to Nuclear_transport Nuclear Transport (Inhibition) P_p68->Nuclear_transport Interferes with β-catenin binding Resp_genes Respiration Gene Expression P_p68->Resp_genes this compound inhibits DDX5 function Beta_catenin β-catenin Gene_expression Oncogene Expression (c-Myc, Cyclin D1, MCL-1) Nuclear_transport->Gene_expression Reduces Apoptosis Induced Apoptosis & G2-M Cell Cycle Arrest Gene_expression->Apoptosis Leads to Respiration Mitochondrial Respiration & Oxidative Phosphorylation Resp_genes->Respiration Impairs

This compound's primary mechanism involves binding to phospho-DDX5, which inhibits β-catenin nuclear translocation and downstream oncogene expression. Recent studies suggest it also impairs mitochondrial respiration [2] [3].

Pharmacokinetics and In Vivo Data

Table 2: Pharmacokinetic Profile of this compound in Male Sprague Dawley Rats [4]

Parameter Value (Intravenous, 5 mg/kg) Value (Oral, 5 mg/kg)
Terminal Half-life (t₁/₂) 2.54 - 2.80 hours -
Systemic Clearance (CL) 691 - 865 mL/h/kg -
Volume of Distribution (Vss) 2040 - 3500 mL/kg -
Absolute Oral Bioavailability (F) - 56.9 - 57.4%
Fecal Excretion 16.5% of dose 46.8% of dose
Urinary Excretion Negligible Negligible
  • Tissue Distribution: Following intravenous administration, this compound was most abundantly distributed in the adipose tissue, gut, and liver among the nine major tissues studied (brain, liver, kidneys, heart, lungs, spleen, gut, muscles, adipose) [4].
  • Primary Elimination Route: this compound is mainly eliminated via NADPH-dependent Phase I metabolism (58.5% of total clearance), while UDPGA-dependent Phase II metabolism appears negligible in rat liver microsomes [4].

Experimental Workflow for In Vivo Efficacy

A standard workflow for evaluating this compound's efficacy in animal models involves several key stages, as shown below.

workflow Model_Establishment 1. Model Establishment (H69AR Xenograft/SCLC PDX) Dosing 2. Dosing Regimen (Oral administration) Model_Establishment->Dosing Monitoring 3. Tumor Monitoring (Tumor volume measurement) Dosing->Monitoring Analysis 4. Endpoint Analysis (Tumor weight, Biomarker check) Monitoring->Analysis

In vivo efficacy studies typically involve establishing xenograft models, administering this compound orally, monitoring tumor growth, and conducting final biomarker analyses [2] [5].

Research Implications and Future Directions

This compound represents a novel approach in oncology by targeting a phospho-protein and RNA helicase. Its ability to inhibit multiple pro-tumorigenic pathways—Wnt/β-catenin signaling and cancer cell respiration—makes it a compelling candidate for further study [2] [5]. Future research should focus on:

  • Combination Therapies: Testing this compound with other agents, such as immunotherapy or additional metabolic inhibitors, to enhance antitumor efficacy [3] [5].
  • Biomarker Identification: Validating phospho-DDX5 (Y593) levels as a predictive biomarker for patient selection to improve clinical trial outcomes [1] [2].
  • Mechanism Elucidation: Further clarifying the precise role of DDX5 in mitochondrial function and how this compound disrupts this process [2] [3].

References

Comprehensive Technical Review: DDX5 Protein in Carcinogenesis and Therapeutic Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DDX5 and Historical Context

DEAD-box helicase 5 (DDX5), also known as p68, is a member of the DEAD-box RNA helicase family characterized by the conserved Asp-Glu-Ala-Asp (D-E-A-D) amino acid sequence. First identified as a nuclear antigen immunologically cross-reactive with Simian Virus 40 T-antigen, DDX5 has since been recognized as a multifunctional nuclear protein with critical roles in RNA metabolism and gene regulation. The protein features a molecular weight of 69 kDa with 614 amino acids and is located on chromosome 17q23, a region frequently amplified in various cancers. DDX5 exhibits a conserved structure with two RecA-like domains (NTD and CTD) that facilitate its ATP-dependent RNA unwinding activity, with the N-terminal domain responsible for ATP binding and the C-terminal domain containing the RNA binding site [1].

The DDX5 gene produces two mRNA transcripts (2.3 kb and 4.4 kb), though only the 2.3 kb transcript codes for the functional full-length protein. While initially characterized as a nuclear protein, subsequent research has demonstrated that DDX5 undergoes nucleocytoplasmic shuttling, with transient cytoplasmic localization observed in various cancer cell lines. This subcellular redistribution appears to have significant implications for its oncogenic functions, particularly in processing microRNAs and regulating translational processes [1]. Over the past decade, substantial evidence has accumulated regarding DDX5's dual role in cancer—functioning as both an oncogene and tumor suppressor in a context-dependent manner, making it a fascinating subject for cancer biology research and therapeutic development.

Molecular Characterization and Cellular Functions

Structural Features and Biochemical Properties

DDX5 contains the characteristic motifs of DEAD-box helicases, including the conserved Q, I (Walker A), Ia, Ib, II (Walker B), and III motifs in the N-terminal domain, and IV, V, and VI motifs in the C-terminal domain. The protein also contains additional RGS-RGG and IQ motifs in its C-terminal domain that contribute to RNA binding specificity and protein-protein interactions. These structural elements enable DDX5 to undergo conformational changes during its catalytic cycle, allowing it to bind and unwind RNA secondary structures in an ATP-dependent manner. The helicase core demonstrates significant sequence identity with DDX17, with whom it frequently interacts in cellular complexes, though each appears to have distinct functional roles in various cancer contexts [1] [2].

DDX5 undergoes several post-translational modifications that regulate its activity, including phosphorylation, sumoylation, and ubiquitination. Recent research has revealed that phosphorylation of DDX5 by PAK5 promotes its sumoylation, enhancing its role in miRNA processing (specifically miRNA-10b) in breast cancer models [3]. Additionally, arginine methylation of DDX5 by PRMT5 at RGG/RG motifs facilitates its interaction with XRN2 and is required for its function in R-loop resolution, connecting its post-translational modification status to genome stability maintenance [4] [5]. These modifications represent important regulatory mechanisms that control DDX5's multifaceted activities in cancer cells.

Normal Physiological Functions

DDX5 participates in numerous fundamental cellular processes that require modulation of RNA structure or RNA-protein interactions:

  • RNA Splicing and Processing: DDX5 contributes to alternative pre-mRNA splicing, facilitating the generation of different transcript variants from single genes [6] [7]
  • Transcription Regulation: Functions as a co-regulator for transcription factors including p53, estrogen receptor alpha, MyoD, and Runx2, influencing gene expression patterns [2]
  • miRNA Biogenesis: Participates in the Drosha microprocessor complex for miRNA maturation, particularly for growth-suppressive miRNAs induced by p53 [4] [5]
  • Ribosome Assembly: Contributes to ribosome biogenesis through processing of ribosomal RNA [6]
  • DNA Replication: Plays a role in G1-to-S phase progression by regulating the expression of DNA replication factors [2]
  • Cellular Differentiation: Associated with differentiation processes in various cell types, including monocytic leukemia cells and multipotent cell lines [1]

These diverse functions highlight DDX5's central position in the gene expression regulatory network, explaining why its dysregulation has such profound implications in cancer development and progression.

DDX5 Expression Patterns Across Human Cancers

Pan-Cancer Expression Analysis

Comprehensive pan-cancer analyses reveal that DDX5 exhibits tissue-specific expression patterns across different malignancies. According to studies integrating data from TCGA, GTEx, and other databases, DDX5 mRNA expression is significantly elevated in eight cancer types, including breast cancer, prostate cancer, colon cancer, gastric cancer, and gliomas [6] [7]. Conversely, DDX5 expression is significantly decreased in 17 cancer types, suggesting a more complex role than a straightforward oncogene. The expression patterns have important implications for DDX5's potential as both a diagnostic biomarker and therapeutic target in specific cancer contexts [6].

Table 1: DDX5 Expression Patterns Across Selected Cancer Types

Cancer Type DDX5 Expression Clinical Correlation Prognostic Significance
Gastric Cancer Significantly upregulated in 70.7% of cases [8] Correlates with Ki67 index and advanced pathological stage [8] Associated with proliferation and poor prognosis [8]
Breast Cancer Frequently amplified and overexpressed [2] Co-amplified with ERBB2 in some cases [2] High expression predicts poor survival; therapeutic target [6] [2]
Prostate Cancer Overexpressed, especially in castration-resistant forms [4] Interacts with DNA repair proteins in advanced disease [4] Promotes therapy resistance [4]
Hepatocellular Carcinoma Controversial (both increased and decreased reports) [6] [1] Context-dependent role Inconsistent prognostic associations [6]
Epigenetic Regulation of DDX5

The expression and activity of DDX5 in cancer is modulated by several epigenetic mechanisms, including promoter methylation and post-translational modifications. DNA promoter methylation levels of DDX5 are significantly reduced in eight cancer types, potentially contributing to its overexpression, though there are exceptions in four cancer types where increased methylation correlates with reduced expression [6]. These epigenetic regulations represent an additional layer of control over DDX5's oncogenic functions and may provide opportunities for epigenetic therapies or biomarker development in specific cancer contexts.

Functional Mechanisms in Tumorigenesis and Cancer Progression

Regulation of Cancer Cell Proliferation

DDX5 plays a fundamental role in promoting cancer cell proliferation through multiple mechanisms. In gastric cancer, DDX5 overexpression significantly enhances cell proliferation in vitro and in vivo, while its knockdown produces the opposite effect [8]. Mechanistically, DDX5 activates the mTOR/S6K1 signaling pathway in gastric cancer, and treatment with the mTOR inhibitor everolimus attenuates DDX5-mediated proliferation [8]. A positive correlation between DDX5 and phospho-mTOR expression has been confirmed in clinical gastric cancer samples, reinforcing the significance of this pathway in DDX5-driven tumor growth [8].

In breast cancer, DDX5 regulates G1-to-S phase progression by directly controlling the expression of DNA replication factors. DDX5 localizes to E2F-regulated promoters of genes encoding essential DNA replication components and facilitates RNA Polymerase II recruitment, thereby enabling the transcriptional program necessary for S-phase entry [2]. This function is particularly critical in cancer cells with DDX5 locus amplification, which demonstrates heightened dependence on DDX5 for proliferation and survival [2]. The central role of DDX5 in cell cycle progression makes it an attractive target for therapeutic intervention in multiple cancer types.

DNA Damage Repair and Genome Stability

DDX5 plays a complex role in DNA damage response and repair, which significantly influences cancer development, progression, and therapeutic resistance. As a coactivator of p53, DDX5 participates in the cellular decision-making between cell cycle arrest (for DNA repair) and apoptosis following DNA damage [4] [5]. DDX5 interacts with multiple DNA repair proteins, including those involved in non-homologous end joining (XRCC5, XRCC6), nucleotide excision repair (GTF2H1-4, ERCC2, ERCC3), and homologous recombination (RECQL4) [4]. These interactions are particularly prominent in advanced prostate cancer cells but absent in normal prostatic cells, suggesting a cancer-specific role in DNA repair that contributes to treatment resistance [4].

A critical function of DDX5 in genome maintenance is its role in R-loop resolution. R-loops are DNA-RNA hybrid structures that form during transcription and can cause DNA double-strand breaks if persistently accumulated. DDX5, when methylated by PRMT5, interacts with XRN2 and Thrap3 to resolve R-loops at transcriptional termination regions and near DNA damage sites [4] [5]. DDX5-deficient cells exhibit R-loop accumulation, spontaneous DNA damage, and hypersensitivity to replication stress, ultimately leading to genomic instability or cell death depending on the extent of damage [4]. This function positions DDX5 as a key mediator of the DNA damage response in cancer cells, significantly influencing their sensitivity to genotoxic therapies.

G DNA_Damage DNA_Damage DDX5_Activation DDX5 Activation/Recruitment DNA_Damage->DDX5_Activation PRMT5 PRMT5 Methylation DDX5_Activation->PRMT5 XRN2_Recruitment XRN2 Recruitment PRMT5->XRN2_Recruitment Enables Thrap3_Recruitment Thrap3 Recruitment PRMT5->Thrap3_Recruitment Enables R_Loop_Resolution R-Loop Resolution XRN2_Recruitment->R_Loop_Resolution Thrap3_Recruitment->R_Loop_Resolution Transcription_Termination Transcription Termination R_Loop_Resolution->Transcription_Termination Proper_Repair Proper DNA Repair R_Loop_Resolution->Proper_Repair Apoptosis Apoptosis R_Loop_Resolution->Apoptosis If impaired Genomic_Stability Genomic Stability Transcription_Termination->Genomic_Stability Proper_Repair->Genomic_Stability

DDX5-mediated R-loop resolution pathway maintaining genomic stability

Cancer Metastasis and Invasion

DDX5 significantly influences cancer metastasis through multiple mechanisms, primarily by promoting epithelial-to-mesenchymal transition (EMT) and enhancing invasive capabilities. In prostate cancer, DDX5 expression correlates with advanced disease stage and metastasis, where it facilitates the transcriptional programs necessary for cell migration and invasion [1]. The protein contributes to metastasis through its interactions with key signaling pathways, including Wnt/β-catenin, Akt, and Notch signaling, which collectively enhance the expression of pro-invasive genes and cellular remodeling [6] [1].

Additionally, DDX5 promotes metastasis through its role in miRNA processing, particularly for pro-metastatic miRNAs like miRNA-10b in breast cancer [3]. PAK5-mediated phosphorylation promotes DDX5 sumoylation, enhancing its function in miRNA-10b processing and consequently facilitating breast cancer metastasis [3]. This post-translational regulation represents a sophisticated mechanism controlling DDX5's oncogenic functions in advanced cancers. The involvement of DDX5 in multiple aspects of the metastatic cascade positions it as a potential target for anti-metastatic therapies aimed at preventing cancer spread and improving patient outcomes in advanced disease.

Clinical Significance and Prognostic Value

Correlation with Clinical Outcomes

The relationship between DDX5 expression and patient prognosis varies across cancer types, reflecting its context-dependent functions. Pan-cancer analyses reveal that elevated DDX5 expression is associated with decreased overall survival (OS), progression-free interval (PFI), and disease-specific survival (DSS) in three specific cancer types, while surprisingly correlating with improved survival outcomes in other cancers [6]. In gastric cancer, DDX5 expression strongly correlates with Ki67 proliferation index and advanced pathological stage, indicating its association with disease progression [8]. Similarly, in breast cancers with DDX5 amplification, high expression predicts poor clinical outcomes and increased recurrence risk [2].

Table 2: DDX5 Prognostic Significance Across Cancers

Cancer Type Overall Survival Progression-Free Survival Disease-Specific Survival Clinical Applications
Gastric Cancer Reduced with high expression [8] Correlates with advanced stage [8] Associated with proliferation [8] Potential prognostic biomarker [8]
Breast Cancer Reduced in amplified subtypes [2] Shorter in high expressors [6] Correlates with therapy resistance [4] Prognostic marker and therapeutic target [2]
Prostate Cancer Reduced in CRPC [4] Associates with metastasis [1] Links to treatment resistance [4] Predictive biomarker for therapy response [4]
Select Other Cancers Improved in some types [6] Variable across cancers [6] Context-dependent [6] Requires careful evaluation [6]
Immune Microenvironment and DDX5

Emerging evidence indicates that DDX5 expression correlates with immune cell infiltration in the tumor microenvironment, suggesting immunomodulatory functions. Analyses of TCGA data reveal that DDX5 expression strongly correlates with the infiltration levels of CD8+ T cells, cancer-associated fibroblasts, and B cells across various malignancies [6] [7]. These correlations suggest potential roles for DDX5 in shaping the immune landscape of tumors, possibly through its functions in regulating cytokine and chemokine expression or through antigen presentation pathways.

Additionally, DDX5 has been implicated in viral carcinogenesis and may influence antiviral immune responses in the context of virus-associated cancers [9] [7]. DDX5 interacts with various viral proteins and participates in the replication cycles of several oncogenic viruses, potentially contributing to virus-mediated tumorigenesis [9] [1]. The protein also modulates innate immune signaling pathways, including NF-κB and interferon responses, further connecting its functions to the immune regulation in the tumor microenvironment [9]. These immunomodulatory aspects expand DDX5's potential clinical significance beyond cancer cell-intrinsic functions.

Experimental Models and Methodological Approaches

In Vitro and In Vivo Experimental Systems

The functional roles of DDX5 in cancer have been investigated using various experimental models ranging from cell culture systems to genetically engineered mouse models. In vitro, DDX5 knockdown via lentiviral shRNA systems has been employed in multiple cancer cell lines (e.g., gastric cancer NCI-N87 and KATO III cells, prostate cancer DU145 and PC-3 cells, breast cancer cells) to assess its necessity for proliferation, colony formation, and drug resistance [4] [8]. Conversely, lentivirus-mediated DDX5 overexpression has been used to demonstrate its sufficiency in promoting tumorigenic properties [8]. These systems have been instrumental in establishing DDX5's causal roles in cancer-relevant phenotypes.

For in vivo studies, xenograft models in immunodeficient mice have demonstrated that DDX5 knockdown inhibits tumor growth, while its overexpression enhances tumor formation [8]. More sophisticated genetically engineered mouse models, including inducible DDX5 knockout systems, have revealed tissue-specific functions and essential roles in DNA damage response [4]. Additionally, the MMTV-PyVT mouse model of breast cancer has been utilized to investigate DDX5's role in miRNA processing and metastasis [3]. These experimental systems collectively provide robust platforms for evaluating DDX5's functional significance and therapeutic potential across cancer types.

Key Methodological Approaches
  • Gene Expression Analysis: DDX5 mRNA expression is typically assessed using RNA extraction followed by real-time PCR with specific primers (e.g., DDX5 sense: 5'-GCCGGGACCGAGGGTTTGGT-3' and antisense: 5'-CTTGTGCTGTGCGCCTAGCCA-3') [8]. Large-scale pan-cancer analyses utilize TCGA and GTEx data processed with R software (version 3.6.3) and ggplot2 package for visualization [6] [7]

  • Protein Detection Methods: Western blotting using anti-DDX5 antibodies (e.g., from Abcam) confirms protein expression and phosphorylation status [8]. Immunohistochemistry on formalin-fixed paraffin-embedded tissues assesses DDX5 protein localization and levels in clinical samples, with scoring based on staining intensity (0-3) and extent (0-100%) [8]

  • Functional Assays: CCK-8 assays measure cell proliferation following DDX5 manipulation [8]. Colony formation assays evaluate long-term proliferative capacity [8]. Flow cytometry analyzes cell cycle distribution and apoptosis following DDX5 depletion [2]

  • Interaction Studies: Co-immunoprecipitation and mass spectrometry identify DDX5-interacting proteins [4] [5]. STRING database analyses map protein-protein interaction networks [6] [7]. Chromatin immunoprecipitation demonstrates DDX5 binding to specific gene promoters [2]

G Experimental_Design Experimental_Design In_Vitro In Vitro Models Experimental_Design->In_Vitro In_Vivo In Vivo Models Experimental_Design->In_Vivo Molecular Molecular Analyses Experimental_Design->Molecular Functional Functional Assays Experimental_Design->Functional Cell_Lines Cancer Cell Lines (Prostate, Breast, Gastric) In_Vitro->Cell_Lines Lentiviral_KD Lentiviral KD/OE In_Vitro->Lentiviral_KD Proliferation Proliferation Assays (CCK-8, Colony) In_Vitro->Proliferation Interaction Protein Interaction (Co-IP, STRING) In_Vitro->Interaction Xenograft Xenograft Models In_Vivo->Xenograft GEM Genetically Engineered Mice In_Vivo->GEM IHC IHC on Tumor Tissues In_Vivo->IHC Survival_Analysis Survival Analysis In_Vivo->Survival_Analysis RNA_Seq RNA Sequencing Molecular->RNA_Seq RT_PCR RT-PCR Molecular->RT_PCR Western Western Blot Molecular->Western Epigenetic Methylation Analysis Molecular->Epigenetic

Experimental approaches for studying DDX5 in cancer models

Therapeutic Targeting and Future Directions

DDX5 as a Therapeutic Target

The compelling evidence for DDX5's roles in cancer progression and treatment resistance has stimulated interest in developing targeted therapeutic strategies. Several approaches have shown promise in preclinical models:

  • Direct Degradation: FL118, a molecular glue degrader, promotes DDX5 degradation and demonstrates efficacy against treatment-resistant prostate cancer organoids and cells [4] [5]. This approach selectively targets cancer cells with high DDX5 expression or dependency while potentially sparing normal tissues

  • Gene Amplification-Based Targeting: Breast cancer cells with DDX5 locus amplification show heightened sensitivity to DDX5 depletion compared to non-amplified cells, suggesting a therapeutic window for DDX5-targeted therapies in selected patient populations [2]

  • Combination Therapies: DDX5 depletion sensitizes cancer cells to DNA-damaging agents (e.g., irradiation, cisplatin) and targeted therapies, supporting its potential use in combination treatment regimens [4]. This approach is particularly promising for overcoming therapy resistance in advanced cancers

  • Pathway Inhibition: As DDX5 activates multiple oncogenic signaling pathways (mTOR, Wnt/β-catenin, Akt), combining DDX5 targeting with pathway-specific inhibitors may produce synergistic antitumor effects [8] [1]

Future Research Directions

While significant progress has been made in understanding DDX5's roles in cancer, several important research directions warrant further investigation:

  • Context-Dependent Functions: The mechanisms underlying DDX5's seemingly contradictory roles as both oncogene and tumor suppressor in different cancer types need clarification through tissue-specific knockout models and detailed molecular profiling [6] [1]

  • Therapeutic Resistance Mechanisms: Further research should explore how DDX5 contributes to therapy resistance across different cancer types and treatment modalities, potentially identifying predictive biomarkers for treatment response [4]

  • Immunomodulatory Functions: The relationships between DDX5 expression, immune cell infiltration, and response to immunotherapies represent an emerging area with significant clinical implications [6] [7]

  • Viral Carcinogenesis: DDX5's roles in virus-associated cancers merit deeper investigation, particularly its interactions with viral oncoproteins and contributions to viral replication [9] [1]

  • Developmental Therapeutic Optimization: Improving the specificity and efficacy of DDX5-targeting agents while minimizing normal tissue toxicity remains a critical challenge for clinical translation [4] [5]

Conclusion

DDX5 represents a multifunctional regulator of carcinogenesis with roles in tumor initiation, progression, metastasis, and therapy resistance across diverse cancer types. Its involvement in fundamental cellular processes—including transcription, DNA repair, RNA processing, and signaling pathway regulation—positions it as a central node in oncogenic networks. The context-dependent nature of DDX5's functions, influenced by tissue type, genetic background, and disease stage, adds complexity to its biological roles but also creates opportunities for precision medicine approaches.

References

Comprehensive Technical Guide: p68 RNA Helicase Phosphorylation at Y593

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Context

p68 RNA helicase (also known as DDX5) represents a prototypical DEAD-box RNA helicase that serves as an essential regulator in numerous cellular processes. This multifunctional protein was initially discovered through antibody cross-reaction with simian virus SV-40 large T antigen and has since been established as a critical player in RNA metabolism, transcriptional regulation, and cell signaling pathways. The protein contains several conserved domains, including the characteristic DEAD motif (Asp-Glu-Ala-Asp) that defines its helicase family membership, along with RecA-like domains that facilitate ATP binding and RNA unwinding activities. p68 exhibits ubiquitous expression across human tissues and demonstrates particularly crucial functions in cell proliferation, early organ development, and maturation processes. The structural organization of p68 includes two RecA-like domains (Domain 1 and Domain 2) that form the catalytic core, with Domain 1 containing the Q-motif and motifs I-III responsible for ATP-binding, while Domain 2 (motifs IV-VI) facilitates RNA-duplex recognition [1] [2].

The Y593 phosphorylation site resides within the C-terminal region of p68, an area that has been demonstrated to possess RNA-binding capabilities and regulatory significance. This specific tyrosine residue has emerged as a critical regulatory point that undergoes phosphorylation in response to various cellular signals, particularly those involved in growth factor signaling and stress response pathways. The phosphorylation of Y593 represents a key post-translational modification that significantly alters p68's functions, protein interactions, and subcellular localization, thereby enabling this RNA helicase to integrate into broader regulatory networks that influence cell fate decisions, including proliferation, differentiation, and apoptosis [3] [4] [2].

Functional Consequences of Y593 Phosphorylation

Mechanism of EMT Induction via β-catenin

The phosphorylation of p68 at Y593 serves as a critical molecular switch that fundamentally alters the protein's functional capabilities and downstream signaling effects. One of the most significant consequences of this modification involves the regulation of epithelial-mesenchymal transition (EMT), a fundamental process in development and cancer progression. Upon phosphorylation at Y593, p68 facilitates the nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway. This process occurs through the direct interaction of phosphorylated p68 with axin, a component of the β-catenin destruction complex, thereby displacing axin and allowing β-catenin to accumulate and translocate to the nucleus where it activates target genes involved in cell proliferation and EMT [3] [4].

The molecular mechanism underlying this process involves structural alterations in p68 that enhance its interaction with specific protein partners. Phosphorylation at Y593 induces conformational changes that increase p68's affinity for components of the β-catenin degradation machinery. This post-translational modification essentially converts p68 from a conventional RNA helicase into a signaling modulator that can directly influence transcriptional programs. The transition is particularly important in cancer contexts, where sustained Y593 phosphorylation promotes continuous β-catenin signaling, driving tumor progression and metastatic potential through the acquisition of mesenchymal characteristics by epithelial cells [4] [2].

Transcriptional Regulation of Snail1

Beyond its role in β-catenin regulation, Y593-phosphorylated p68 also directly influences gene expression through chromatin-associated mechanisms. Research has demonstrated that phosphorylated p68 activates transcription of the Snail1 gene, which encodes a master regulator of EMT and a potent repressor of E-cadherin expression. This transcriptional activation occurs through a mechanism involving the recruitment of phosphorylated p68 to the Snail1 promoter, where it facilitates the dissociation of HDAC1 from the chromatin template. The removal of this histone deacetylase promotes a more open chromatin configuration, thereby enhancing Snail1 transcription and further reinforcing the EMT program [4].

The ability of phosphorylated p68 to modulate Snail1 expression highlights its function as a transcriptional co-regulator that can influence gene expression independent of its helicase activity. This activity appears to involve the interaction of p68 with the MBD3:Mi-2/NuRD complex, a nuclear remodeling and deacetylation complex that normally maintains repression of specific gene targets. Phosphorylated p68 potentially acts as a "displacer" protein that modulates protein-protein interactions within this chromatin remodeling complex, thereby altering its functional output at specific genomic loci. This mechanism represents a fascinating example of how an RNA helicase can directly influence epigenetic regulation and gene expression patterns in a phosphorylation-dependent manner [4].

Subcellular Localization and Nucleocytoplasmic Shuttling

The functional impact of Y593 phosphorylation extends to the regulation of p68's subcellular distribution. While p68 is predominantly nuclear under basal conditions, phosphorylation at Y593 influences its nucleocytoplasmic shuttling dynamics. This regulated trafficking is facilitated by the presence of specific nuclear localization signals (NLS) and nuclear export signals (NES) within the p68 protein sequence. Research has identified two functional NLS elements (NLS3 and NLS4) and two NES elements (NES5 and NES8) that mediate p68's movement between cellular compartments through the classical RanGTPase-dependent pathway [3].

The phosphorylation at Y593 appears to modulate this shuttling behavior, potentially by altering the exposure or accessibility of these localization signals or by affecting interactions with nuclear import/export machinery. This regulated localization mechanism enables phosphorylated p68 to perform distinct functions in different cellular compartments—acting as a transcriptional coregulator in the nucleus while potentially engaging with cytoplasmic signaling complexes or mRNA regulators. The dynamic localization of p68 represents an additional layer of control that ensures spatial regulation of its diverse functions, with Y593 phosphorylation serving as a key determinant of its distribution and compartment-specific activities [3] [5].

Experimental Evidence Summary

The functional significance of p68 phosphorylation at Y593 is supported by multiple lines of experimental evidence from various cellular and animal models. The table below summarizes key findings from critical studies that have elucidated the roles and mechanisms of this phosphorylation event:

Experimental System Key Findings Functional Consequences Citation
Colon cancer cells (HT-29, SW620) PDGF-BB induces Y593 phosphorylation via c-Abl kinase β-catenin nuclear translocation, EMT induction, E-cadherin downregulation [4] [2]
Prostate cancer models p68 identified as androgen receptor (AR) co-activator Enhanced AR transcriptional activity, promotion of hormone-refractory disease [6]
Heterokaryon assays Demonstration of p68 nucleocytoplasmic shuttling Nuclear export mediated by NES5 and NES8; regulation by phosphorylation status [3]
Snail1 promoter studies Phosphorylated p68 recruits to Snail1 promoter, displaces HDAC1 Transcriptional activation of Snail1, repression of E-cadherin [4]
Tumor tissue analyses Increased p68 expression and phosphorylation in carcinomas Correlation with tumor progression, metastasis, and poor prognosis [2] [6]

These experimental findings collectively establish Y593 phosphorylation as a critical regulatory mechanism that expands p68's functions beyond its canonical roles in RNA metabolism to include direct signaling and transcriptional regulatory activities. The consistent observation of this modification across multiple cancer types further underscores its pathological significance and potential as a therapeutic target.

Research Methods and Experimental Protocols

Detection and Analysis of Y593 Phosphorylation

The experimental characterization of p68 phosphorylation at Y593 employs a combination of molecular biology, biochemistry, and cell biology approaches. Immunoprecipitation and immunoblotting techniques form the foundation for detecting this modification, typically using phospho-specific antibodies that recognize the phosphorylated form of Y593. For these experiments, cells are lysed in appropriate buffer systems (often RIPA buffer supplemented with phosphatase and protease inhibitors), followed by immunoprecipitation with p68-specific antibodies. The precipitated complexes are then separated by SDS-PAGE and transferred to membranes for immunoblot analysis using phospho-tyrosine antibodies or, when available, antibodies specifically validated for recognizing p68 phosphorylated at Y593 [4] [6].

To specifically demonstrate the functional consequences of Y593 phosphorylation, researchers often employ site-directed mutagenesis to create phosphorylation-deficient (Y593F) or phosphomimetic (potentially Y593E) variants of p68. These mutants are then expressed in cell systems (often following knockdown of endogenous p68) to assess their impact on downstream signaling events and functional outputs. The functional assays typically include reporter gene assays for β-catenin-dependent transcription (e.g., TOPflash/FOPflash systems), assessment of EMT markers through immunoblotting (E-cadherin, vimentin, N-cadherin), and analysis of transcriptional changes in target genes such as Snail1 through quantitative RT-PCR or chromatin immunoprecipitation approaches [4] [6].

Pathway Mapping and Interaction Studies

Understanding the position and function of Y593 phosphorylation within broader signaling networks requires specialized experimental approaches. The following diagram illustrates the core signaling pathway involving p68 Y593 phosphorylation and its functional consequences in cancer progression:

G PDGF PDGF cAbl cAbl PDGF->cAbl Activates p68 p68 cAbl->p68 Phosphorylates p68_p p68_p p68->p68_p Y593 Axin Axin p68_p->Axin Displaces Snail1 Snail1 p68_p->Snail1 Direct transcriptional activation βcatenin βcatenin Axin->βcatenin Releases βcatenin_nuc βcatenin_nuc βcatenin->βcatenin_nuc Nuclear translocation βcatenin_nuc->Snail1 Transactivates EMT EMT Snail1->EMT Induces

core signaling pathway of p68 Y593 phosphorylation in cancer progression.

For mapping the specific protein interactions affected by Y593 phosphorylation, researchers commonly employ co-immunoprecipitation assays and yeast two-hybrid screening. These approaches have been instrumental in identifying the interaction between phosphorylated p68 and components of the β-catenin destruction complex, as well as its association with chromatin-modifying complexes. Additionally, chromatin immunoprecipitation (ChIP) assays have proven valuable for demonstrating the direct recruitment of phosphorylated p68 to specific genomic regions, such as the Snail1 promoter. These experiments typically involve cross-linking cells with formaldehyde, shearing chromatin by sonication, immunoprecipitating with p68-specific antibodies, and analyzing associated DNA sequences by PCR or sequencing [4] [6].

To establish the clinical relevance of experimental findings, tissue microarray (TMA) analyses combined with immunohistochemical staining using phospho-specific antibodies provide critical translational data. These approaches allow researchers to correlate Y593 phosphorylation status with clinical parameters such as tumor stage, grade, metastasis, and patient survival. The consistent observation of elevated p68 expression and phosphorylation in clinical tumor samples compared to benign tissue further validates the pathophysiological significance of this modification [2] [6].

Pathological Implications and Therapeutic Targeting

Role in Cancer Progression and Metastasis

The phosphorylation of p68 at Y593 has emerged as a significant factor in cancer pathogenesis, with substantial evidence linking this modification to tumor progression and metastatic dissemination. Elevated levels of Y593-phosphorylated p68 have been documented in multiple cancer types, including colon carcinoma, prostate cancer, breast cancer, and glioblastoma. In these malignancies, the phosphorylation event correlates with advanced disease stage, increased invasive potential, and poorer clinical outcomes. The mechanistic basis for this association primarily stems from the role of phosphorylated p68 in driving EMT, a cellular program that enables stationary epithelial cells to acquire migratory and invasive properties characteristic of mesenchymal cells [4] [2] [6].

The contribution of Y593-phosphorylated p68 to cancer progression extends beyond EMT regulation to include effects on therapeutic resistance. Evidence suggests that phosphorylation at this site may modulate cancer cell responses to conventional chemotherapeutic agents and targeted therapies. For instance, the balance between tyrosine phosphorylation (including Y593) and threonine phosphorylation of p68 appears to influence susceptibility to apoptosis-inducing stimuli, with tyrosine-phosphorylated forms correlating with resistance to TRAIL-induced cell death. This resistance mechanism may involve the activation of pro-survival signaling pathways downstream of phosphorylated p68, such as sustained β-catenin signaling and enhanced expression of anti-apoptotic genes [7].

Diagnostic and Therapeutic Applications

The consistent association between p68 Y593 phosphorylation and cancer progression positions this modification as a potential diagnostic biomarker and therapeutic target. From a diagnostic perspective, immunohistochemical detection of phosphorylated p68 in clinical specimens could potentially stratify patients based on tumor aggressiveness or likelihood of metastasis. This information might guide treatment decisions by identifying patients who could benefit from more aggressive or specific therapeutic approaches. Additionally, monitoring changes in p68 phosphorylation status during treatment could serve as a pharmacodynamic marker for assessing response to targeted therapies [2] [6].

From a therapeutic standpoint, several strategies could potentially target the Y593 phosphorylation pathway. Small molecule inhibitors directed against the upstream kinases responsible for this modification, particularly c-Abl, represent one feasible approach. The c-Abl inhibitor imatinib has already shown some utility in modulating p68 phosphorylation and function in experimental systems, suggesting that existing kinase inhibitors could be repurposed for malignancies driven by this pathway. Alternative approaches might focus on disrupting the protein interactions mediated by phosphorylated p68, such as its association with components of the β-catenin destruction complex or chromatin-modifying complexes. While such protein-protein interaction inhibitors present greater development challenges, they would offer enhanced specificity for the pathogenic functions of phosphorylated p68 while preserving its normal cellular activities [6] [7].

Conclusion and Future Perspectives

The phosphorylation of p68 RNA helicase at Y593 represents a critical regulatory mechanism that expands the functional repertoire of this enzyme beyond traditional RNA metabolism to include key roles in signal transduction and transcriptional regulation. This modification serves as a molecular switch that enables p68 to integrate into growth factor signaling pathways and directly influence cell fate decisions through mechanisms such as β-catenin nuclear translocation and Snail1 transcriptional activation. The consistent association of Y593 phosphorylation with cancer progression across multiple tumor types highlights its pathological significance and potential utility as a diagnostic marker and therapeutic target.

References

Experimental Evidence for Target Identification

Author: Smolecule Technical Support Team. Date: February 2026

The identification of phosphorylated DDX5 as Supinoxin's target is supported by several key experimental techniques.

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that a small molecule binding to its protein target can stabilize the protein and protect it from proteolytic degradation. In the case of this compound, a DARTS assay demonstrated that it specifically binds to and stabilizes the Y593-phosphorylated form of DDX5, identifying DDX5 as its cellular target [1].
  • Filter Binding Assay: This technique directly confirmed the binding interaction between this compound and phospho-DDX5, providing further biochemical evidence for the specific drug-target relationship [1].

These methods are part of the affinity-based pull-down approach for target identification. The general workflow for this strategy, which can be applied to compounds like this compound, is summarized below.

G Start Small Molecule of Interest A Conjugate molecule to affinity tag (e.g., biotin) Start->A B Incubate with cell lysate A->B C Purify bound protein complexes B->C D Elute and separate proteins (via SDS-PAGE) C->D E Identify target protein (via Mass Spectrometry) D->E

General workflow for affinity-based target identification.

Detailed Experimental Protocols

For researchers aiming to validate or explore this compound's target interactions, here are detailed methodologies for key experiments.

Protocol 1: Drug Affinity Responsive Target Stability (DARTS)

This label-free method identifies targets without chemical modification of the compound [2].

  • Sample Preparation: Incubate this compound with a cell lysate (e.g., from cancer cell lines like MDA-MB-231 or H69) containing the potential target proteins. Include a vehicle control (DMSO) in a parallel sample.
  • Proteolysis: Digest the protein mixture with a protease (e.g., pronase) over a range of concentrations. The binding of this compound to its target will make the target protein more resistant to digestion.
  • Analysis: Analyze the digested samples by western blotting. A band corresponding to phosphorylated DDX5 that is more intense in the this compound-treated sample compared to the control across protease concentrations confirms a binding interaction [1].
Protocol 2: Target Validation via Gene Knockdown

This protocol validates the functional role of the identified target, DDX5.

  • Gene Suppression: Use small interfering RNA (siRNA) to knock down DDX5 gene expression in relevant cancer cell lines (e.g., SCLC lines H69 and H69AR).
  • Phenotypic Analysis: Assess the phenotypic effects of the knockdown, such as:
    • Cell Proliferation: Measure using assays like sulforhodamine B (SRB) after 72-96 hours [3].
    • Cell Cycle & Apoptosis: Analyze by flow cytometry to detect G2-M arrest and induction of apoptosis [3].
    • Gene Expression: Perform transcriptomic analysis (e.g., RNA-Seq) to examine changes in mitochondrial respiration and oxidative phosphorylation genes [1] [4].
  • Comparison with Drug Treatment: Compare the phenotypic effects of DDX5 knockdown with the effects of treating cells with this compound. A strong correlation between the knockdown and drug treatment phenotypes provides powerful validation that DDX5 is the functional target [1].

Mechanism of Action and Signaling Pathway

This compound's anti-tumor effect is achieved through a multi-faceted mechanism that disrupts key oncogenic signaling and cellular energy production, as illustrated below.

G This compound This compound pDDX5 p-DDX5 (Y593) This compound->pDDX5 Binds to BetaCatenin β-catenin pDDX5->BetaCatenin Nuclear shuttle Mitochondria Mitochondrial Respiration & Oxidative Phosphorylation pDDX5->Mitochondria Regulates gene expression GeneExpression Oncogene Expression (c-Myc, Cyclin D1) BetaCatenin->GeneExpression Activates transcription Outcomes Inhibited Tumor Growth & Cell Death GeneExpression->Outcomes Mitochondria->Outcomes

This compound's mechanism: binding phospho-DDX5 to inhibit β-catenin signaling and disrupt mitochondrial energy production.

  • Disruption of β-catenin signaling: By binding to phospho-DDX5, this compound interferes with a novel interaction between DDX5 and β-catenin. This prevents the nuclear translocation of β-catenin, a critical step for the transcription of pro-growth and anti-apoptotic genes like c-Myc and Cyclin D1 [1] [5].
  • Impairment of mitochondrial function: Independent of the β-catenin pathway, this compound treatment mimics the effects of DDX5 knockdown by reducing the expression of genes essential for oxidative phosphorylation. This leads to mitochondrial dysfunction and a severe reduction in cellular energy (ATP) production, which is particularly effective against cancers like small-cell lung cancer (SCLC) that depend on this energy pathway [1] [6] [4].

Pharmacokinetic and Experimental Data

The following table consolidates key quantitative data from preclinical studies, which is essential for designing in vitro and in vivo experiments.

Parameter Value / Finding Context / Model
In Vitro Anti-proliferation (IC₅₀) 10 - 21 nM [3] Range across multiple cancer cell lines (TNBC, pancreatic, renal, etc.)
Cellular Permeability (Pₐₚₚ) Comparable to metoprolol [5] [7] Caco-2 cell model (high permeability)
Oral Bioavailability 56.9 - 57.4% [5] [7] Rat model
Primary Elimination Route Phase I metabolism (58.5% of clearance) [5] [7] Rat liver microsome (NADPH-dependent)
Key Tissue Distribution High in adipose tissue, gut, liver [5] [7] Rat model (after IV administration)

References

Application Note: Assessing Anti-Tumor Activity of Supinoxin (RX-5902) via In Vitro Cell Viability Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Supinoxin (RX-5902) is a small-molecule inhibitor that targets phosphorylated DDX5 (pDDX5), an RNA helicase overexpressed in several cancers due to increased protein stability [1] [2]. Recent studies demonstrate its potent anti-proliferative effects in various cancer models, including small cell lung cancer (SCLC) and triple-negative breast cancer (TNBC) [2] [3]. Its mechanism of action involves inducing mitochondrial dysfunction and inhibiting the expression of genes critical for oxidative phosphorylation, thereby reducing cellular energy levels and blocking tumor progression [1] [4] [3]. This application note consolidates the available experimental data to provide a validated protocol for evaluating this compound's efficacy in vitro.

Key Experimental Findings and Quantitative Data

The following table summarizes the core quantitative findings from recent studies on this compound's effects on cancer cell lines. The data on SCLC cell lines is particularly robust, showing efficacy against both chemo-sensitive and chemo-resistant models [1] [2] [3].

Table 1: Summary of this compound's In Vitro Anti-Proliferation Effects

Cell Line Cancer Type Phenotype Key Finding Reported IC50 / Effect
H69 [1] [2] Small Cell Lung Cancer (SCLC) Chemo-sensitive Inhibited proliferation Effective (Specific IC50 not stated)
H69AR [1] [2] Small Cell Lung Cancer (SCLC) Chemo-resistant Inhibited proliferation; Induced mitochondrial dysfunction Effective (Specific IC50 not stated)
MDA-MB-231 [2] Triple-Negative Breast Cancer (TNBC) - Inhibited proliferation; Reduced tumor growth in xenografts "Encouraging IC50 values" (Specific value not stated)
Various other lines [2] Cancers of breast, colon, lung, prostate - DDX5 overexpression associated with progression -

Table 2: Documented Mechanistic Insights of this compound

Investigated Aspect Experimental Method Key Outcome
Target Engagement Drug Affinity Responsive Target Stability (DARTS), Filter Binding Assay [2] Confirmed specific binding to phosphorylated DDX5 (pDDX5) at tyrosine 593.
Downstream Signaling Western Blotting [2] [5] Decreased levels of p-c-Jun, c-Myc, and Cyclin D1.
Mitochondrial Function Gene Expression Analysis, Respiration Assays [1] [2] Impaired expression of mitochondrial respiration genes; effectively blocked cellular respiration.
In Vivo Validation H69AR xenograft and SCLC Patient-Derived Xenograft (PDX) models [1] [3] Mitigated tumor growth.

Proposed Detailed Protocol for MTT Cell Viability Assay

The following methodology is inferred from the context of the studies and standard practices for cell viability assays, such as the MTT assay mentioned in related research [6].

Principle: This protocol is designed to assess the reduction in cell viability following this compound treatment by measuring the metabolic activity of cells.

Materials:

  • Cell Lines: SCLC lines (e.g., H69, H69AR) or other relevant cancer models (e.g., MDA-MB-231 for TNBC) [1] [2].
  • Test Compound: this compound (RX-5902). A stock solution is typically prepared in DMSO and stored at -20°C. Subsequent dilutions should be made in culture medium, ensuring the final DMSO concentration is non-cytotoxic (e.g., ≤0.1%) [2].
  • Controls: Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 5-Fluorouracil).
  • Equipment: Cell culture incubator (37°C, 5% CO2), biological safety cabinet, hemocytometer or automated cell counter, multi-channel pipettes, 96-well flat-bottom cell culture plates, microplate reader.

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density that allows for untreated control cells to be ~80-90% confluent at the end of the assay period (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Include blank wells with medium only for background subtraction. Incubate for 24 hours to allow cell attachment.
  • Drug Treatment: Prepare a serial dilution of this compound in culture medium to cover a desired concentration range. After 24 hours, carefully aspirate the old medium from the plated cells and add 100 µL of the this compound-containing medium to respective wells. Each concentration should be tested in multiple replicates (e.g., n=3-6).
  • Incubation: Incubate the treated cells for the desired duration. Based on the literature, a 72-hour incubation is a standard and effective timeframe for assessing this compound's anti-proliferative effects [2].
  • MTT Assay:
    • After the incubation, add 10-20 µL of MTT reagent (5 mg/mL in PBS) directly to each well.
    • Incubate the plate for 2-4 hours at 37°C.
    • Carefully remove the medium containing MTT without disturbing the formed formazan crystals.
    • Add 100-150 µL of DMSO to each well to solubilize the formazan crystals. Gently shake the plate for a few minutes.
  • Absorbance Measurement: Use a microplate reader to measure the absorbance of each well at a wavelength of 570 nm, with a reference wavelength of 630-650 nm to subtract background.
  • Data Analysis: Calculate the percentage of cell viability for each treatment group using the formula: % Viability = (Mean Absorbance of Treated Well - Mean Absorbance of Blank) / (Mean Absorbance of Vehicle Control - Mean Absorbance of Blank) * 100. Plot % viability against the log of this compound concentration to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Experimental Workflow and Mechanism of Action

The diagram below outlines the key steps for conducting the cell viability assay and the hypothesized mechanism by which this compound exerts its effects.

G cluster_protocol Proposed Cell Viability Assay Workflow cluster_mechanism Proposed Mechanism of Action A 1. Seed cancer cells (H69, H69AR, etc.) B 2. 24h incubation for cell attachment A->B C 3. Treat with This compound serial dilutions B->C D 4. 72h incubation C->D E 5. Perform MTT assay and measure absorbance D->E F 6. Calculate IC50 E->F Sup This compound (RX-5902) pDDX5 Phospho-DDX5 (Y593) Sup->pDDX5 Binds and inhibits Genes Impaired Expression of Mitochondrial Genes pDDX5->Genes Leads to Resp Mitochondrial Respiration & Oxidative Phosphorylation ATP Cellular ATP Production Resp->ATP Depletes Via Reduced Cell Viability & Proliferation ATP->Via Results in Genes->Resp Inhibits

Critical Considerations for Researchers

  • Mechanism Clarification: While initially thought to work by inhibiting β-catenin nuclear translocation, recent findings from Purdue University suggest this compound's primary anti-tumor effect in SCLC is through inducing mitochondrial dysfunction and blocking respiration [2] [3]. Your experimental design should account for this mechanism.
  • Combination Therapy Potential: Researchers suggest this compound may be most effective in combination with other therapeutics. The strategy is to use this compound to suppress tumor growth by energy depletion, then "hit the tumors with something else that will kill them" [3].
  • Data Accessibility: Raw data, including Western blot images supporting these findings, are publicly available in a dedicated data repository [5], which can be a valuable resource for troubleshooting or validation.

References

Supinoxin IC50 triple-negative breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Supinoxin (RX-5902) is a first-in-class, orally active small molecule inhibitor that targets the Y593 phosphorylated-p68 RNA helicase (P-p68) [1] [2] [3]. p68 RNA helicase (also known as DDX5) is aberrantly expressed in various solid tumors, and its phosphorylation at Y593 promotes cancer progression by facilitating the nuclear translocation of β-catenin, which activates the transcription of pro-proliferative genes like Cyclin D1 and c-Myc [1] [4] [3].

This compound binds directly to phospho-DDX5, which attenuates the interaction between pDDX5 and β-catenin and inhibits its nuclear shuttling [4] [2]. This leads to the downregulation of β-catenin-dependent genes and induces apoptosis and G2-M cell-cycle arrest in sensitive cancer cells [2]. Recent studies also propose an additional mechanism, showing that this compound can inhibit mitochondrial respiration and oxidative phosphorylation by affecting DDX5, thereby reducing cellular energy levels and blocking tumor growth [5] [4].

The following diagram illustrates the proposed signaling pathways affected by this compound.

Anti-Proliferative Activity (IC50) in TNBC Models

This compound exhibits potent anti-proliferative activity against a panel of TNBC cell lines. The table below summarizes key IC50 values, which represent the half-maximal inhibitory concentration, typically measured after 72-96 hours of exposure using cell viability assays [2].

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell Line Cancer Type This compound IC50 (µM) Assay Duration Reference
MDA-MB-231 Triple-Negative Breast Cancer 0.012 µM (12 nM) 96 hours [2]
HCC1806 Triple-Negative Breast Cancer ~0.056 µM (56 nM)* 72 hours [2]
CAL-51 Triple-Negative Breast Cancer Sensitive to treatment* 72 hours [2]
BT-549 Triple-Negative Breast Cancer Sensitive to treatment* 72 hours [2]
H69 Small Cell Lung Cancer (SCLC) Inhibited Proliferation Not Specified [4]
H69AR Small Cell Lung Cancer (SCLC) Inhibited Proliferation Not Specified [4]

Note: The average IC50 across sensitive TNBC cell lines was reported to be ~56 nM [2].

Experimental Protocols

For researchers aiming to validate and explore the efficacy of this compound, here are detailed methodologies derived from the literature.

Protocol 1: Cell Viability and Anti-Proliferative Assay

This protocol is used to determine the IC50 values of this compound [2].

  • Key Steps:
    • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density appropriate for 96 hours of growth.
    • Drug Treatment: After cell attachment, treat the cells with a concentration range of this compound (e.g., 0 nM to 10,000 nM). Include a DMSO vehicle control.
    • Incubation: Incubate the plates for 72 hours.
    • Viability Measurement: Assess cell viability using the Sulforhodamine B (SRB) assay or a similar method (e.g., MTT). For the SRB assay:
      • Fix cells with trichloroacetic acid.
      • Stain with SRB dye.
      • Dissolve the bound dye in a Tris buffer.
      • Measure the absorbance at 510-560 nm.
    • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the impact of this compound on the cell cycle, specifically the induction of G2-M arrest [2].

  • Key Steps:
    • Cell Treatment: Treat sensitive cancer cells (e.g., MDA-MB-231) with this compound at relevant concentrations (e.g., 20 nM and 100 nM) for 24 hours.
    • Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol at -20°C for several hours or overnight.
    • Staining: Centrifuge the fixed cells, resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A, and incubate in the dark.
    • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
    • Data Analysis: Use software (e.g., FlowJo, ModFit) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol 3: Apoptosis Analysis

This protocol detects the induction of apoptosis in this compound-treated cells [2].

  • Key Steps:
    • Cell Treatment: Treat cells with this compound (e.g., 0-100 nM) for 24-72 hours.
    • Cell Staining: Harvest cells and stain using an Annexin V/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
    • Flow Cytometry: Analyze the stained cells promptly using a flow cytometer.
    • Data Analysis: Identify populations of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

The workflow for these key in vitro experiments is summarized in the following diagram.

G Start Plate Cancer Cells Treat Treat with This compound Gradient Start->Treat Incubate Incubate (72-96 hours) Treat->Incubate Branch Choose Assay Incubate->Branch Viability Cell Viability Assay (e.g., SRB, MTT) Branch->Viability Pathway 1 CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Branch->CellCycle Pathway 2 ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Branch->ApoptosisAssay Pathway 3 IC50 Calculate IC50 Viability->IC50 G2M Quantify G2-M Arrest CellCycle->G2M Apoptosis Quantify Apoptotic Cells ApoptosisAssay->Apoptosis

Pharmacokinetic Properties

Understanding the pharmacokinetic (PK) profile of this compound is critical for designing in vivo studies. The following data is primarily from rat models, which provides a useful reference for its behavior in a living system [1] [3].

Table 2: Key Pharmacokinetic Parameters of this compound in Rats

Parameter Value (Intravenous) Value (Oral)
Systemic Clearance 691 - 865 mL/h/kg Not Applicable
Terminal Half-Life 2.54 - 2.80 hours Not Specified
Volume of Distribution (Vss) 2040 - 3500 mL/kg Not Applicable
Absolute Oral Bioavailability Not Applicable 56.9 - 57.4%
Primary Elimination Route Feces (16.5% of IV dose); Mainly via NADPH-dependent Phase I metabolism Feces (46.8% of oral dose)
High Distribution Tissues Adipose tissue, gut, liver

Research Applications and Future Directions

The data presented confirms this compound as a promising candidate for oncology research, particularly for aggressive cancers like TNBC. Its novel mechanism of action targeting pDDX5 sets it apart from conventional therapies.

  • Combination Therapy: Research suggests this compound may be more effective when combined with other therapeutics. The strategy is to use this compound to suppress tumor growth and keep tumors small, making them more vulnerable to a second agent that can kill them [5].
  • Expanding Indications: Recent studies have demonstrated the efficacy of this compound in inhibiting the proliferation of both chemo-sensitive and chemo-resistant Small-Cell Lung Cancer (SCLC) cell lines, and in mitigating tumor growth in xenograft models [5] [4]. This highlights its potential beyond breast cancer.
  • Mechanistic Insights: this compound is not only a therapeutic candidate but also a valuable tool compound for probing the biological functions of DDX5 and RNA helicases in cancer metabolism and gene expression [5] [4].

References

Supinoxin Animal Model Dosing Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters for Supinoxin dosing in animal models as reported in preclinical studies.

Tumor Model Animal Species Dose Frequency & Duration Route of Administration Reported Outcome Source Citation
Triple-Negative Breast Cancer (MDA-MB-231 xenograft) Mouse (unspecified) 160, 320, 600 mg/kg Once weekly for 3 weeks Oral Strong dose-dependent tumor growth inhibition (TGI of 55.7% to 94.58%) [1]
Small-Cell Lung Cancer (H69AR xenograft & PDX models) Mouse (unspecified) Data not specified in results Data not specified in results Data not specified in results Mitigated tumor growth in vivo [2] [3]
Pharmacokinetic Study (non-tumor-bearing) Male Sprague Dawley Rats 0.5, 1, 5 mg/kg Single dose Intravenous & Oral Dose-proportional PK; Absolute oral bioavailability: ~57% [4]

Experimental Protocol for In Vivo Efficacy Studies

Based on the aggregated information, here is a reconstruction of the general methodology that could be used for this compound efficacy testing in mice. You should adapt and optimize these steps for your specific research context.

Animal and Tumor Model Preparation
  • Animals: Use immunocompromised mice (e.g., athymic nude or NSG mice) suitable for hosting human tumor xenografts.
  • Cell Line: For SCLC studies, the chemo-resistant H69AR cell line was used [2]. For TNBC, the MDA-MB-231 cell line was used [1].
  • Tumor Inoculation: Culture cells and subcutaneously inject a suspension (e.g., 5×10^6 cells in Matrigel) into the flank of each mouse.
  • Randomization: Once tumors reach a target volume (e.g., 100-150 mm³), randomize mice into treatment and control groups to ensure similar average tumor size across groups.
Drug Formulation and Administration
  • Formulation: this compound can be formulated in a vehicle consisting of 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline [4].
  • Dosing:
    • For a proof-of-concept efficacy study in TNBC models, doses of 160, 320, and 600 mg/kg were administered orally, once weekly for three weeks [1].
    • The optimal dose and schedule for SCLC models were not explicitly detailed in the results. A dose-ranging study would be necessary to establish this.
  • Control Groups: Include a vehicle-control group that receives the formulation without the active compound.
Efficacy and Toxicity Monitoring
  • Tumor Measurement: Measure tumor dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
  • Body Weight: Monitor and record the body weight of each animal at the same frequency as tumor measurement to assess general toxicity.
  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors for further ex vivo analysis (e.g., weighing, immunohistochemistry, molecular analysis).

This compound Pharmacokinetic Profile in Rats

A dedicated PK study in male Sprague-Dawley rats provides foundational data for dosing decisions [4]. Key findings are summarized below.

Parameter Value (Mean) Details
Terminal Half-life 2.54 - 2.80 hours After intravenous (IV) injection (0.5-5 mg/kg)
Systemic Clearance 691 - 865 mL/h/kg After IV injection
Volume of Distribution 2040 - 3500 mL/kg Suggests extensive tissue distribution
Absolute Oral Bioavailability 56.9 - 57.4% Indicates modest absorption
Primary Elimination Route Metabolism (Phase I) Fecal recovery: 16.5% (IV), 46.8% (Oral); Urinary recovery: Negligible

Mechanism of Action and Proposed Workflow

This compound is a first-in-class inhibitor of phosphorylated DDX5 (pDDX5), an RNA helicase overexpressed in many cancers [5] [6]. The proposed mechanism and experimental workflow for in vivo validation are illustrated below.

G cluster_moa Molecular Mechanism cluster_workflow In Vivo Validation Workflow MoA Mechanism of Action (MoA) of this compound P68 Overexpression of DDX5/p68 in Cancer Cells Phospho Phosphorylation at Y593 (becomes pDDX5) P68->Phospho Binding This compound binds to pDDX5 Phospho->Binding Effect Disrupts mitochondrial function Inhibits oxidative phosphorylation Reduces cellular ATP Binding->Effect Outcome Inhibition of tumor growth Effect->Outcome Step1 1. Establish Tumor Xenografts Step2 2. Randomize into Groups Step1->Step2 Step3 3. Administer Treatment (Oral this compound or Vehicle) Step2->Step3 Step4 4. Monitor Tumor Volume and Body Weight Step3->Step4 Step5 5. Terminal Analysis (Tumor Weight, IHC, etc.) Step4->Step5 Start Start Start->MoA

Key Considerations for Researchers

  • Model Selection: this compound has shown efficacy in both chemo-sensitive (H69) and chemo-resistant (H69AR) SCLC lines in vitro, suggesting its potential to overcome resistance [2] [3].
  • Combination Therapy: Research suggests this compound may be most effective in combination with other therapeutics. The goal is to use this compound to keep tumors small and vulnerable, then "hit the tumors with something else that will kill them" [5].
  • Toxicology: The maximum tolerated dose (MTD) in mice is not specified in the available literature. Thorough toxicology studies are essential before progressing further in drug development.

References

Supinoxin oral administration in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Supinoxin

This compound (also known as RX-5902) is a small molecule inhibitor that targets the Y593 phosphorylated form of the p68 RNA helicase (P-p68) [1] [2]. By interacting with P-p68, this compound attenuates the nuclear shuttling of β-catenin, a key protein in the Wnt signaling pathway that drives the expression of multiple oncogenes and promotes tumor proliferation and metastasis [1] [2]. It induces apoptosis and inhibits growth in various human cancer cell lines [1].

Recent studies from Purdue University have also identified this compound as a potential therapy for small-cell lung cancer (SCLC) by blocking cancer progression through the DDX5 protein (the gene that encodes p68), compromising mitochondrial function and energy production in cancer cells [3].

Pharmacokinetic Profile of this compound

The pharmacokinetic (PK) parameters of this compound have been characterized in male Sprague-Dawley rats following single-dose administration [4] [5]. The data below provides a summary of its key properties.

Table 1: Key Pharmacokinetic Parameters of this compound in Rats [4] [5]

Parameter Value (Intravenous, 0.5-5 mg/kg) Value (Oral, 0.5-5 mg/kg)
Terminal Half-Life (t₁/₂) 2.54 - 2.80 hours -
Systemic Clearance (CL) 691 - 865 mL/h/kg -
Volume of Distribution (Vss) 2040 - 3500 mL/kg -
Absolute Oral Bioavailability (F) - 56.9% - 57.4%
Urinary Excretion (fe,urine) Negligible Negligible
Fecal Excretion (fe,feces) 16.5% 46.8%
Main Elimination Pathway NADPH-dependent Phase I metabolism (58.5% of total clearance) -

Table 2: Anticancer Activity of this compound in Human Cancer Cell Lines [1] In vitro growth inhibition was measured after 96 hours using sulforhodamine B assays.

Cancer Cell Line Type IC₅₀ (µM)
MDA-MB-231 Breast (Triple-Negative) 0.012
HCT-116 Colorectal 0.02
A549 Lung 0.021
PANC-1 Pancreatic 0.021
OVCAR-3 Ovarian 0.012

Detailed Protocol: Oral Administration and PK Study in Rats

This protocol is adapted from a peer-reviewed study that characterized the in vivo pharmacokinetics of this compound in a rat model [5].

Formulation and Dose Preparation
  • Compound: this compound (HY-123611) [1].
  • Vehicle: 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline [5].
  • Procedure: Dissolve this compound in the vehicle to achieve the desired dosing concentrations (e.g., 0.25 mg/mL, 0.5 mg/mL, and 2.5 mg/mL for 0.5, 1, and 5 mg/kg doses, respectively). Ensure the compound is completely dissolved before administration.
  • Storage: Prepared formulations should be used freshly.
Animal Model and Dosing
  • Animals: Male Sprague-Dawley rats (6-7 weeks old) [5].
  • Housing: Standard conditions (20-26°C, 40-60% relative humidity, 12-hour light/dark cycle) [5].
  • Oral Gavage:
    • Dose Levels: 0.5, 1, and 5 mg/kg.
    • Dosing Volume: 2 mL per kg of body weight.
    • Procedure: Use a suitable gavage needle to administer the formulation directly into the stomach.
Sample Collection
  • Blood Sampling: Collect blood samples (approximately 200 µL) from the jugular vein at pre-dose and 0.25, 0.5, 1, 3, 7, 10, and 24 hours post-dose into heparinized tubes [5].
  • Plasma Separation: Centrifuge blood samples at 17,600 × g for 5 minutes. Immediately separate the plasma and store at -20°C until analysis [5].
  • Tissue Distribution Study: After administering a 5 mg/kg intravenous dose, collect tissues (e.g., adipose, liver, gut, brain, muscle) at specific time points (e.g., 0.33, 1, 3, 7, 24 h). Rinse tissues with saline, blot dry, weigh, and store at -20°C for analysis [5].
Bioanalysis
  • Analytical Technique: Use a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method to determine the concentration of this compound in plasma and tissue homogenates [5].
  • Internal Standard: Use a stable isotope-labeled analog of this compound, such as DGG-200064 [5].

The following workflow diagram summarizes the key steps of this in vivo protocol:

G Start Protocol Start Form Formulate this compound (10% DMSO, 10% Tween 80, 40% PEG 400, 40% Saline) Start->Form Dose Oral Gavage to Rats (0.5, 1, 5 mg/kg doses) Form->Dose Collect Collect Serial Blood Samples via Jugular Vein Dose->Collect Plasma Centrifuge to Isolate Plasma Collect->Plasma Analyze Quantify this compound using LC-MS/MS Plasma->Analyze PK Calculate Pharmacokinetic Parameters Analyze->PK End Protocol End PK->End

In Vivo Pharmacokinetic Study Workflow

Mechanism of Action and Pathway

This compound exerts its anti-cancer effects by specifically targeting the phosphorylated p68 RNA helicase, which plays a crucial role in cancer cell proliferation and survival signaling.

G This compound Oral this compound (RX-5902) P_p68 Phosphorylated p68 RNA Helicase ( Y593 ) This compound->P_p68 Binds to Interaction Inhibits Interaction with and Attenuates Nuclear Shuttling of β-catenin P_p68->Interaction SCLC In SCLC: Targets DDX5, Reduces Oxidative Phosphorylation P_p68->SCLC Additional Mechanism GeneExp Oncogene Transcription ( e.g., Cyclin D1, c-Myc ) Interaction->GeneExp Downregulates Outcomes Anticancer Effects: - Induces Apoptosis - Inhibits Proliferation - Suppresses Tumor Growth GeneExp->Outcomes SCLC->Outcomes

This compound Mechanism of Action

Conclusion

This compound is a promising oral anti-cancer agent with a well-characterized pharmacokinetic profile. The provided data and detailed protocol can serve as a foundation for researchers to conduct further in vivo studies, potentially exploring its efficacy in different cancer models, combination therapies, and translational research.

References

Supinoxin cell cycle analysis G2-M arrest

Author: Smolecule Technical Support Team. Date: February 2026

Supinoxin Application Notes

Abstract: this compound is a novel anti-cancer agent that binds to Y593-phosphorylated DDX5 RNA helicase (pDDX5). Its primary mechanism involves inhibiting mitochondrial respiration and gene expression, leading to energy depletion. A key phenotypic outcome is dose-dependent G2-M cell cycle arrest and subsequent apoptosis, particularly in sensitive cancer cell lines [1] [2] [3].

Mechanism of Action: this compound directly interacts with phospho-DDX5 (pDDX5), a protein often overexpressed in tumors [1] [2]. Traditionally, it was thought to inhibit the β-catenin nuclear shuttle [2] [3]; emerging evidence shows it primarily disrupts mitochondrial function by blocking oxidative phosphorylation, depleting cellular ATP, and causing cell cycle arrest [1] [4] [5].

Summary of Key Experimental Data

The table below summarizes quantitative data on this compound's activity from recent studies.

Cell Line / Model Assay Type IC50 / Effect Key Findings
Triple-Negative Breast Cancer (TNBC) Cell Lines (e.g., MDA-MB-231, HCC1806) [2] Cell Viability (72-hour treatment) Average IC50: ~56 nM [2] [3] Potent anti-proliferative activity across TNBC subtypes [2] [3].
Various Cancer Cell Lines (e.g., HCT-116, A549, HeLa) [2] Cell Viability (96-hour treatment) IC50 range: 11 - 21 nM [2] Broad-spectrum growth inhibition activity [2].
Sensitive SCLC Lines (H69, H69AR) [1] Cell Proliferation Significant inhibition [1] Effective in both chemo-sensitive and chemo-resistant SCLC models [1].
Sensitive TNBC Cells (e.g., MDA-MB-231) [2] [3] Cell Cycle Analysis (24-hour treatment) Dose-dependent G2-M arrest (20-100 nM) [2] [3] Increased tetraploid cell population [2] [3].
Sensitive TNBC Cells [2] [3] Apoptosis Analysis (72-hour treatment) Peak apoptosis at 100 nM [2] [3] Apoptosis initiates at 24-48 hours, is minimal in resistant lines [2] [3].
MDA-MB-231 Xenograft Model [3] In Vivo Efficacy (Oral, once weekly) Tumor Growth Inhibition: 55.7% (160 mg/kg) to 94.6% (600 mg/kg) [3] Dose-dependent efficacy, superior to nab-paclitaxel control [3].

Detailed Experimental Protocols

Here are standardized protocols for key experiments based on published methods.

Cell Viability and Anti-Proliferation Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Lines: Applicable to a wide panel, including MDA-MB-231 (TNBC), H69 (SCLC), HCT-116 (colon), and others [1] [2].
  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and serially dilute in culture medium for working concentrations (e.g., 0.1 nM to 10 µM). Maintain a low, constant concentration of DMSO (e.g., <0.1%) across all treatments [2] [3].
  • Procedure:
    • Seed cells in 96-well plates at a density optimized for logarithmic growth.
    • After cell attachment (~24 hours), treat with a concentration gradient of this compound.
    • Incubate for 72 hours [2] [3] (96-hour incubations also reported [2]).
    • Assess cell viability using a sulforhodamine B (SRB) assay [2] or MTT/XTT assay.
    • Calculate IC50 values using non-linear regression analysis of the dose-response data.
Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the induction of G2-M cell cycle arrest by this compound.

  • Cell Lines: Use sensitive lines (e.g., MDA-MB-231, HCC1806) and resistant controls (e.g., MDA-MB-436, CAL-120) for comparison [2] [3].
  • Compound Treatment:
    • Seed cells and allow to adhere.
    • Treat with this compound at relevant concentrations (e.g., 20 nM and 100 nM) for 24 hours [2] [3].
  • Cell Staining and Analysis:
    • After treatment, harvest cells (trypsinization), wash with PBS, and fix in cold 70% ethanol (at -20°C for several hours or overnight).
    • Centrifuge to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A to label DNA and degrade RNA.
    • Incubate in the dark for 30-60 minutes at 37°C.
    • Analyze DNA content using a flow cytometer. A dose-dependent increase in the cell population with 4N DNA content indicates G2-M phase arrest [2] [3].
Apoptosis Detection Assay

This protocol measures the induction of programmed cell death following G2-M arrest.

  • Treatment: Treat sensitive and resistant cell lines with this compound (e.g., 0-100 nM) for 24 to 72 hours. Apoptosis typically peaks at 72 hours [2] [3].
  • Detection Method:
    • Use an Annexin V-FITC/PI double-staining kit.
    • Harvest cells, wash with PBS, and resuspend in binding buffer.
    • Stain cells with Annexin V-FITC and PI for 10-15 minutes at room temperature in the dark.
    • Analyze by flow cytometry. Early apoptotic cells are Annexin V+/PI-, while late apoptotic/dead cells are Annexin V+/PI+ [2] [3].

This compound Signaling Pathway and Workflow

The diagram below integrates this compound's molecular actions with the phenotypic outcomes detailed in the protocols.

G cluster_0 Experimental Readouts A This compound (RX-5902) B Binds phosphorylated DDX5 (Y593) A->B C Inhibits mitochondrial respiration & gene expression B->C D Cellular ATP depletion C->D E Cell Cycle Arrest in G2-M Phase D->E F Induction of Apoptosis E->F Prolonged Exposure H Flow Cytometry (DNA Content Analysis) E->H G Inhibition of Tumor Growth (In vitro & In vivo) F->G I Annexin V/PI Staining (Apoptosis Detection) F->I J SRB/MTT Assay (Viability IC50) G->J

Discussion and Conclusion

This compound induces a dose-dependent G2-M cell cycle arrest, primarily by disrupting mitochondrial energy production [1]. This mechanism is distinct from traditional chemotherapeutics and is effective in aggressive, treatment-resistant cancers like SCLC and TNBC [1] [4].

Key experimental considerations:

  • Potency: this compound is effective at low nanomolar concentrations in vitro, but response varies by cell line, necessitating initial IC50 determination [2].
  • Temporal Dynamics: G2-M arrest is detectable within 24 hours, while significant apoptosis requires 72 hours of exposure [2] [3].
  • Resistance Mechanisms: The basis for differential sensitivity between cell lines is not fully understood and is an active area of research [2].

This compound represents a promising first-in-class agent targeting RNA helicase DDX5, with a compelling efficacy profile in preclinical models.

References

Mechanism of Action: How Supinoxin Induces Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Supinoxin directly binds to tyrosine-593 phosphorylated DDX5, an RNA helicase overexpressed in several cancers [1] [2]. Current research suggests its pro-apoptotic effect works through two main mechanisms:

  • Inhibition of β-catenin Signaling: By binding to pDDX5, this compound disrupts its interaction with β-catenin, preventing β-catenin's nuclear translocation. This leads to downregulation of key survival and proliferation genes like c-Myc and Cyclin D1 [2] [3].
  • Induction of Mitochondrial Dysfunction: Recent studies indicate this compound inhibits the expression of genes critical for mitochondrial respiration and oxidative phosphorylation. This causes a severe cellular energy crisis, ultimately triggering apoptosis [1]. This mechanism is particularly effective in chemo-resistant SCLC cells [1].

The diagram below illustrates the pathway through which this compound induces apoptosis.

G This compound This compound pDDX5 pDDX5 This compound->pDDX5 Binds to BetaCatenin BetaCatenin This compound->BetaCatenin Disrupts Interaction MitochondrialGenes MitochondrialGenes This compound->MitochondrialGenes Inhibits pDDX5->BetaCatenin Interacts with pDDX5->MitochondrialGenes Regulates SurvivalGenes SurvivalGenes BetaCatenin->SurvivalGenes Activates Apoptosis Apoptosis SurvivalGenes->Apoptosis Downregulation promotes Respiration Respiration MitochondrialGenes->Respiration Required for EnergyCrisis EnergyCrisis Respiration->EnergyCrisis Blocked leads to EnergyCrisis->Apoptosis Start Start Start->this compound

Experimental Data on this compound's Anti-Cancer Activity

This compound demonstrates potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The table below summarizes key in vitro findings.

Table 1: Summary of this compound's Anti-Cancer Activity in Cell-Based Assays

Cancer Type Cell Line Experimental Assay Key Findings Reference
Triple-Negative Breast Cancer (TNBC) MDA-MB-231, HCC1806, others Cell Viability (Sulforhodamine B), Apoptosis Assay, Cell Cycle Analysis Average IC₅₀ of ~56 nM in sensitive lines; Induced G2-M cell cycle arrest and apoptosis at 100 nM. [2]
Small Cell Lung Cancer (SCLC) H69 (chemo-sensitive), H69AR (chemo-resistant) Cell Viability, Xenograft & PDX Tumor Models Inhibited proliferation in vitro and tumor growth in vivo; induced mitochondrial dysfunction. [1]
Various Cancers (e.g., Renal, Pancreatic, Colon) CAKI-1, PANC-1, HCT-116, others Cell Viability (Sulforhodamine B) IC₅₀ values ranging from 11 nM to 21 nM. [2]

Detailed Protocol: Detecting Apoptosis via Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a reliable method to detect early and late apoptosis in cells treated with this compound [4]. This protocol is based on standard kits and can be adapted for flow cytometry or fluorescence microscopy [4] [5].

Principle

During early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet. Annexin V, a calcium-dependent protein, binds to exposed PS. Propidium iodide (PI) is a DNA dye excluded by live and early apoptotic cells with intact membranes but enters late apoptotic and necrotic cells [4]. This allows for distinguishing between:

  • Viable cells: Annexin V⁻ / PI⁻
  • Early apoptotic cells: Annexin V⁺ / PI⁻
  • Late apoptotic cells: Annexin V⁺ / PI⁺
  • Necrotic cells: Annexin V⁻ / PI⁺
Reagents and Materials
  • This compound (research-grade, e.g., MedChemExpress, HY-123611) [2]
  • Appropriate cell lines (e.g., MDA-MB-231, H69)
  • 1X Annexin V Binding Buffer [4] [5]
  • Annexin V-FITC Conjugate [4] [5]
  • Propidium Iodide (PI) Solution [4] [5]
  • Phosphate-Buffered Saline (PBS)
  • Flow cytometer or fluorescence microscope
  • Centrifuge and microcentrifuge tubes
Step-by-Step Procedure
  • Cell Treatment and Harvesting

    • Culture and treat cells with this compound at desired concentrations (e.g., 0-100 nM) and time points (e.g., 24-72 hours). Include an untreated negative control and a positive control for apoptosis (e.g., Staurosporine) [2].
    • Harvest cells (both adherent and suspension) by gentle centrifugation at 200 x g for 5-10 minutes [4].
    • Wash cells once with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer to a density of 1-5 x 10⁵ cells in 500 µL [4]. For smaller volumes, adjust accordingly (e.g., 8 µL of cell suspension) [5].
  • Staining

    • Add 5 µL of Annexin V-FITC conjugate to the cell suspension. For smaller volumes, a 1:10 ratio can be used (e.g., 1 µL of conjugate to 8 µL of cells) [4] [5].
    • Optional: Add 5 µL (or 1 µL for small volumes) of PI solution [4] [5].
    • Critical: Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark [4] [5].
  • Analysis

    • For Flow Cytometry: After incubation, analyze the cells immediately. Use FL1 (FITC) detector for Annexin V and FL2 (PE) or FL3 (PerCP) detector for PI. Acquire at least 10,000 events per sample [4].
    • For Fluorescence Microscopy: Place the stained cell suspension on a slide, cover with a coverslip, and visualize. Annexin V-FITC will show green fluorescence on the plasma membrane, while PI will show red nuclear staining [4].

The workflow for the protocol is summarized in the following chart.

G A Treat Cells with this compound B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15-30 min, Dark) D->E F_flow Analyze by Flow Cytometry E->F_flow F_micro Analyze by Fluorescence Microscopy E->F_micro

Troubleshooting
  • Weak Fluorescence Signal: Ensure reagents are fresh and not expired. Increase the concentration of Annexin V-FITC slightly [4].
  • High Background Staining: Optimize washing steps post-staining to remove unbound dye. Verify the calcium concentration in the binding buffer, as Annexin V binding is Ca²⁺-dependent [4].
  • High Necrotic Population (Annexin V⁻/PI⁺): This can indicate overly harsh treatment or mechanical damage during cell harvesting. Use gentle trypsinization for adherent cells and avoid over-centrifugation [4].

Key Considerations for Your Experimental Design

  • Confirming the Mechanism: While the Annexin V/PI assay confirms apoptosis, consider complementary assays to validate this compound's mechanism. Western blotting for downregulation of pDDX5, β-catenin, c-Myc, and Cyclin D1 can be effective [2] [3]. Additionally, assays for mitochondrial membrane potential (e.g., JC-1 or TMRM staining) can directly demonstrate the induced mitochondrial dysfunction [1] [6].
  • Interpreting Results: this compound's induction of apoptosis is often preceded by G2-M cell cycle arrest. It is therefore recommended to perform cell cycle analysis in parallel to get a comprehensive view of its cellular effects [2].
  • Compound Handling: this compound is typically dissolved in DMSO for in vitro studies. Ensure the final concentration of DMSO in your assays (usually <0.1%) does not affect cell viability.

Conclusion

This compound induces apoptosis primarily by targeting phosphorylated DDX5, leading to the inhibition of oncogenic signaling and critical mitochondrial function. The Annexin V/PI staining protocol provides a robust method to detect and quantify this apoptotic response. For a full understanding, researchers should integrate this with cell cycle, Western blot, and mitochondrial functional analyses.

References

Supinoxin and MCL-1: Experimental Context

Author: Smolecule Technical Support Team. Date: February 2026

Supinoxin is an orally active inhibitor that targets phosphorylated DDX5 (p68 RNA helicase), exhibiting potent anti-cancer activity [1]. Research suggests that treatment with this compound can lead to a decrease in MCL-1 protein levels.

  • Mechanistic Insight: One study reported that this compound treatment resulted in a dose-dependent decrease in MCL-1 expression in triple-negative breast cancer (TNBC) cell lines that are sensitive to the compound [1].
  • Proposed Workflow: The relationship between this compound treatment and MCL-1 analysis can be summarized in the following workflow:

G A Treat cancer cells with this compound B Cell Lysis and Protein Extraction A->B C Western Blot Analysis B->C D MCL-1 Protein Level Assessment C->D

Key Experimental Parameters from Literature

The table below summarizes quantitative data from a commercial supplier's research, which should be interpreted with caution as it may not be from peer-reviewed literature.

Table 1: Reported this compound Activity and Effects on MCL-1

Parameter Details Source Context
IC50 Values (Proliferation) Range: 10 nM to 20 nM (TNBC cell lines) [1] MedChemExpress
Reported MCL-1 Inhibition Dose-dependent decrease in sensitive TNBC cell lines [1] MedChemExpress
Suggested Working Concentration ~100 nM (induced apoptosis in sensitive cells) [1] MedChemExpress
Reported Treatment Duration Apoptosis peak observed at 72 hours [1] MedChemExpress

Proposed Protocol for MCL-1 Western Blot After this compound Treatment

This protocol is a general guideline for Western blot analysis. You will need to optimize conditions such as antibody concentrations and exposure times based on your specific cell system.

1. Cell Culture and this compound Treatment

  • Cell Lines: The anti-proliferative effect of this compound has been reported in a wide range of cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MDA-MB-231 (breast cancer) [1]. For MCL-1 analysis, consider using sensitive cell models like MDA-MB-231.
  • Treatment: Prepare a stock solution of this compound in DMSO. Treat cells at a concentration around 100 nM for 48-72 hours. Include a vehicle control (DMSO at the same dilution) [1].

2. Protein Extraction and Quantification

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to remove debris.
  • Quantify protein concentration in the supernatant using a BCA or Bradford assay.

3. Gel Electrophoresis and Western Blotting

  • Load 20-30 μg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
  • Perform electrophoresis at constant voltage (e.g., 120-150V) until the dye front reaches the bottom.
  • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
  • Primary Antibody Incubation: Incubate with specific primary antibodies in blocking solution overnight at 4°C.
  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Use a chemiluminescent substrate and image the blot.

Table 2: Key Reagents and Antibodies

Reagent/Antibody Suggested Target/Dilution Purpose / Notes
This compound (RX-5902) Working conc.: ~100 nM [1] Induce cellular response
Anti-MCL-1 Antibody Manufacturer's recommendation Detect MCL-1 protein (isoforms: ~40 kDa for MCL-1L, ~30 kDa for MCL-1S) [2]
Anti-β-Actin Antibody 1:5000 - 1:10000 Loading control
HRP-conjugated Secondary Antibody 1:5000 - 1:10000 Signal detection

Critical Considerations for Your Experiment

  • MCL-1 Biology: MCL-1 is a tightly regulated protein with a short half-life. Its expression can be influenced by various factors, including cellular stress. Ensure your experimental conditions are tightly controlled [2] [3] [4].
  • Antibody Specificity: The function of MCL-1 is highly dependent on its isoforms. The long form (MCL-1L) is anti-apoptotic, while short forms (MCL-1S, MCL-1ES) are pro-apoptotic [2] [3]. It is crucial to use an antibody that can distinguish between these isoforms or to interpret your results with this complexity in mind.
  • Mechanism Clarification: The reduction of MCL-1 by this compound may be an indirect effect downstream of its primary target, phosphorylated DDX5. Including analysis of DDX5 and its phosphorylation status can provide a more complete picture [5] [1].

Seeking Further Information

For the most reliable and detailed protocols, I strongly recommend:

  • Consulting Primary Literature: Search for recent research articles that specifically use this compound in the type of cancer cell you are studying.
  • Contacting Antibody Suppliers: Reputable antibody manufacturers often provide detailed, application-specific protocols for Western blotting.
  • Reaching Out to Authors: If a paper reports findings similar to your goals, consider emailing the corresponding author to inquire about their detailed methods.

References

Comprehensive Application Notes and Protocols for Supinoxin Pharmacokinetics and PBPK Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Introduction

Supinoxin (RX-5902) represents a first-in-class small molecule inhibitor that targets the Y593 phosphorylated-p68 RNA helicase, an RNA helicase aberrantly expressed in various solid tumors including colorectal cancer, lung cancer, and triple-negative breast cancer. This novel anticancer drug candidate exhibits antiproliferative activity and suppression of tumor growth by interacting with p68-RNA helicase and inhibiting β-catenin dependent ATPase activity [1] [2]. The preliminary clinical results from a phase 1b/2a trial in patients with previously treated advanced triple-negative breast cancer demonstrated that in five of the 11 patients treated, the disease remained stable, while one subject exhibited early antitumor activity with a tumor reduction of 18.2%, suggesting the drug was generally well-tolerated [1] [2]. More recently, research has expanded to investigate this compound's potential for small-cell lung cancer (SCLC), a particularly aggressive cancer type with limited treatment options and average survival of only about 10 months after diagnosis [3].

The implementation of physiologically based pharmacokinetic (PBPK) modeling for this compound addresses the critical need to understand its disposition characteristics throughout the body, particularly its distribution to target tissues and elimination pathways. PBPK modeling integrates drug-specific properties with organism-specific physiological parameters to predict drug behavior in major body compartments with high physiological realism, offering significant advantages over classical pharmacokinetic methods that often lack sufficient physiological detail [4]. This approach is especially valuable in oncology drug development where target tissue exposure rather than just plasma concentrations often correlates with pharmacological effects. The PBPK modeling framework for this compound was developed using a whole-body PBPK approach in rats, providing a foundation for potential extrapolation to humans and supporting its development as a novel therapeutic agent for multiple cancer indications [1] [5].

Comprehensive Pharmacokinetic Properties of this compound

In Vitro and Physicochemical Properties

Table 1: In vitro and physicochemical properties of this compound

Property Value Experimental System Significance
Permeability Comparable to metoprolol (high permeability) Caco-2 cell monolayers Suggests good intestinal absorption
Transport Mechanism Negligible net absorptive or secretory transport Caco-2 bidirectional assay Indifies passive diffusion dominant; low transporter-mediated DDI risk
Primary Elimination Pathway NADPH-dependent Phase I metabolism (58.5% of total clearance) Rat liver microsomes Major role of oxidative metabolism in elimination
Phase II Metabolism Negligible UDPGA-dependent metabolism Rat liver microsomes Low contribution of glucuronidation to clearance
Biliary Elimination 16.5% of IV dose Fecal recovery after IV administration Moderate hepatobiliary excretion

The permeability characteristics of this compound were assessed using Caco-2 intestinal epithelial cell monolayers, a standard model for predicting intestinal absorption in humans. The apparent permeability coefficient (Papp) was calculated from the compound's time-dependent accumulation in receiver compartments using the equation: Papp = dQ/dt × 1/(A × C0), where dQ/dt is the transport rate, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber [1] [2]. The demonstration that this compound has permeability comparable to metoprolol, a well-established high-permeability compound, indicates its likely favorable absorption properties and suggests it would be well-absorbed in humans.

In Vivo Pharmacokinetic Parameters

Table 2: In vivo pharmacokinetic parameters of this compound in rats

Parameter Value (Dose Range: 0.5-5 mg/kg) Administration Route Dependency
Terminal Half-life 2.54-2.80 hours Intravenous Dose-independent
Systemic Clearance 691-865 mL/h/kg Intravenous Dose-independent
Volume of Distribution (Vss) 2040-3500 mL/kg Intravenous Dose-independent
Absolute Oral Bioavailability 56.9-57.4% Oral Dose-independent
Fecal Recovery 16.5% (IV), 46.8% (oral) IV and Oral Route-dependent
Urinary Recovery Negligible (both routes) IV and Oral Route-independent

The in vivo pharmacokinetic profile of this compound was characterized following both intravenous and oral administration in male Sprague-Dawley rats at dose ranges of 0.5, 1, and 5 mg/kg. The dose-independent pharmacokinetics observed across this range, as evidenced by unchanged terminal half-life, systemic clearance, and steady-state volume of distribution, suggest linear pharmacokinetic behavior within the tested dose range. This property is highly advantageous for drug development as it simplifies dose optimization and prediction of exposure at different dose levels. The modest oral bioavailability of 56.9-57.4% indicates acceptable but not complete absorption, which could be influenced by factors such as first-pass metabolism or incomplete dissolution [1] [2].

The excretion profile of this compound reveals important insights into its elimination pathways. The negligible urinary recovery observed after both intravenous and oral administration indicates that renal excretion plays a minimal role in the elimination of unchanged this compound. In contrast, the substantial fecal recovery (16.5% after IV administration and 46.8% after oral administration) suggests significant involvement of hepatobiliary excretion and/or intestinal elimination of either the parent drug or its metabolites. The higher fecal recovery after oral administration likely includes both unabsorbed drug and drug that has undergone enterolepatic circulation [1] [2].

Tissue Distribution Profile

Table 3: Tissue distribution of this compound after IV administration (5 mg/kg) in rats

Tissue Relative Distribution Implications
Adipose Tissue Highest abundance Potential accumulation in lipid-rich tissues
Gut High abundance Relevance for oral bioavailability and GI effects
Liver High abundance Major site of metabolism; relevance for hepatic cancers
Lungs Moderate abundance Potential for treating lung malignancies
Kidneys Moderate abundance Limited renal excretion despite kidney distribution
Spleen Moderate abundance Potential immune-related effects
Muscles Lower abundance Limited distribution to muscular tissue
Heart Lower abundance Limited cardiac distribution
Brain Lower abundance Limited CNS penetration

The tissue distribution profile of this compound was determined in nine major tissues (adipose, heart, muscle, kidney, brain, liver, spleen, gut, and lung) at 0.33, 1, 3, 7, and 24 hours after intravenous administration of 5 mg/kg. The high distribution to adipose tissue, gut, and liver indicates this compound's affinity for these organs, which has important implications for both its antitumor effects and potential toxicity profile. The significant liver distribution aligns with the finding that this compound is primarily eliminated via hepatic metabolism, while the high gut abundance may relate to its observed fecal excretion. The limited brain distribution suggests restricted blood-brain barrier penetration, which could be advantageous for minimizing central nervous system-related side effects but potentially limiting for treating brain malignancies [1] [2].

PBPK Model Development and Structure

Model Framework and Input Parameters

The whole-body PBPK model for this compound was developed using Simcyp Animal (version 17), a robust platform specifically designed for physiologically based pharmacokinetic modeling. The model incorporates comprehensive physiological representation of the rat, including organ sizes, blood flows, and tissue compositions that reflect the actual biological system. The model building process integrated multiple data types including physicochemical properties predicted using in silico tools (MedChem Designer version 5.5 and MarvinSketch version 21.3), in vitro assay results (permeability, metabolic stability, plasma protein binding), and in vivo pharmacokinetic data obtained from studies in rats [5].

The key input parameters for the this compound PBPK model included:

  • Physicochemical properties: Molecular weight, logP, pKa, blood-to-plasma ratio
  • Permeability data: Caco-2 apparent permeability coefficients
  • Metabolic parameters: Intrinsic clearance values from liver microsomal stability assays
  • Tissue distribution data: Experimentally determined tissue-to-plasma partition coefficients
  • Binding properties: Plasma protein binding and tissue binding parameters
  • Elimination parameters: Biliary and renal clearance values

The tissue-to-plasma partition coefficients (Kp values) were either experimentally determined from tissue concentration measurements or predicted using established mechanistic equations such as the Poulin and Theil method or Rodgers and Rowland method, which relate tissue composition and drug physicochemical properties to distribution behavior [1].

Model Verification and Evaluation

The PBPK model performance was verified by comparing simulated plasma and tissue concentration-time profiles with experimentally observed data after both intravenous and oral administration across the tested dose range (0.5-5 mg/kg). The good agreement between observed and predicted tissue exposure profiles demonstrated the model's ability to accurately capture this compound's distribution characteristics in various tissues. Model evaluation included visual predictive checks, comparison of key pharmacokinetic parameters (AUC, Cmax, Tmax, half-life), and assessment of residual plots to identify any systematic biases [1].

The verified PBPK model successfully simulated the observed dose proportionality in plasma exposure, the moderate oral bioavailability, and the extensive tissue distribution pattern, particularly the high distribution to adipose tissue, gut, and liver. This comprehensive model verification against multiple datasets provides confidence in the model's predictive capability for simulating this compound pharmacokinetics under conditions not directly tested experimentally [1].

Detailed Experimental Protocols

Caco-2 Permeability Assay Protocol

Purpose: To evaluate the intestinal permeability and transport mechanisms of this compound.

Materials:

  • Caco-2 intestinal epithelial cell line (ATCC HTB-37)
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
  • Transwell plates with polyethylene membranes (Corning Costar)
  • Transport buffer (Hank's Balanced Salt Solution with 10 mM HEPES)
  • EVOM epithelial tissue voltmeter for TEER measurements

Procedure:

  • Cell Culture: Seed Caco-2 cells at a density of 6 × 10⁴ cells/cm² onto transwell membranes and culture for approximately 21 days, replacing medium on alternate days.
  • Monolayer Integrity Check: Measure trans-epithelial electrical resistance (TEER) before experiments; use only monolayers with TEER >300 Ω.
  • Experimental Setup: Rinse cell monolayers three times with transport buffer and preincubate for 30 minutes at 37°C.
  • Bidirectional Transport:
    • For apical-to-basolateral (A-B) transport: Add transport buffer containing 1 µM this compound to apical donor compartment.
    • For basolateral-to-apical (B-A) transport: Add transport buffer containing 1 µM this compound to basolateral donor compartment.
  • Sampling: Collect 200 µL samples from receiver compartments at 30, 60, 90, and 120 minutes, replacing with fresh buffer each time.
  • Analysis: Determine this compound concentrations using LC-MS/MS analysis.
  • Calculation: Calculate apparent permeability (Papp) using the formula: Papp = dQ/dt × 1/(A × C0), where dQ/dt is the transport rate, A is the surface area, and C0 is the initial donor concentration [1] [2].
In Vivo Pharmacokinetic Study Protocol

Purpose: To characterize the pharmacokinetic profile of this compound after intravenous and oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (6-7 weeks old)
  • This compound formulation vehicle (10% DMSO, 10% Tween 80, 40% PEG 400, 40% saline)
  • Heparinized blood collection tubes
  • LC-MS/MS system for bioanalysis

Procedure:

  • Formulation: Prepare this compound in vehicle at concentrations appropriate for 0.5, 1, and 5 mg/kg doses with a dosing volume of 2 mL/kg.
  • Dosing:
    • Intravenous administration: Inject via tail vein as a bolus.
    • Oral administration: Administer by gavage.
  • Blood Collection: Collect blood samples (200 µL) from the jugular vein at predetermined time points:
    • IV: 0.083, 0.25, 0.5, 1, 3, 7, 10, and 24 hours
    • Oral: 0.25, 0.5, 1, 3, 7, 10, and 24 hours
  • Sample Processing: Centrifuge blood samples at 17,600 × g for 5 minutes to separate plasma.
  • Storage: Store plasma samples at -20°C until analysis.
  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis (WinNonlin version 8.0.0) or compartmental modeling approaches [1] [2].
Tissue Distribution Study Protocol

Purpose: To determine the tissue distribution profile of this compound in major organs.

Materials:

  • Male Sprague-Dawley rats (6-7 weeks old)
  • This compound formulation (5 mg/kg in vehicle)
  • Tissue collection equipment

Procedure:

  • Dosing: Administer this compound intravenously at 5 mg/kg via tail vein.
  • Tissue Collection: Euthanize rats at predetermined time points (0.33, 1, 3, 7, and 24 hours) and collect nine tissues: adipose, heart, muscle, kidney, brain, liver, spleen, gut, and lung.
  • Sample Processing: Homogenize tissue samples in appropriate buffer.
  • Sample Analysis: Extract this compound from tissue homogenates and quantify using LC-MS/MS.
  • Data Analysis: Calculate tissue-to-plasma partition coefficients based on AUC ratios for each tissue [1].
Excretion Balance Study Protocol

Purpose: To determine the routes and extent of this compound elimination.

Materials:

  • Metabolic cages for rats
  • Urine and feces collection apparatus
  • This compound formulation (5 mg/kg)

Procedure:

  • Dosing: Administer this compound at 5 mg/kg either intravenously or orally.
  • Housing: Place rats in metabolic cages after dosing.
  • Sample Collection:
    • Urine: Collect over intervals of 0-2, 2-4, 4-6, 6-10, 10-24, 24-36, and 36-48 hours.
    • Feces: Collect over intervals of 0-10, 10-24, 24-36, and 36-48 hours.
  • Sample Processing:
    • Urine: Centrifuge and analyze supernatant.
    • Feces: Homogenize with 50% methanol and shake vigorously for 4 hours before analysis.
  • Analysis: Quantify this compound concentrations in urine and feces using LC-MS/MS.
  • Calculation: Determine the amount of drug excreted unchanged and calculate the percentage of administered dose recovered in each matrix [1] [2].

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action Signaling Pathway

G P68 p68 RNA Helicase (DDX5) Phosphorylation Tyrosine Phosphorylation at Y593 P68->Phosphorylation Y593 Phospho-p68 (Y593) Phosphorylation->Y593 BetaCatenin β-catenin Y593->BetaCatenin promotes OxPhos Oxidative Phosphorylation Y593->OxPhos supports This compound This compound (RX-5902) This compound->Y593 inhibits This compound->OxPhos reduces NuclearTranslocation Nuclear Translocation BetaCatenin->NuclearTranslocation GeneTranscription Gene Transcription Activation NuclearTranslocation->GeneTranscription CancerGenes Cyclin D1, c-myc Cancer Progression Genes GeneTranscription->CancerGenes CancerPhenotype Cancer Proliferation & Metastasis CancerGenes->CancerPhenotype ATP ATP Production OxPhos->ATP Mitochondria Mitochondrial Function OxPhos->Mitochondria

Diagram 1: this compound mechanism of action pathway. This compound targets the Y593-phosphorylated p68 RNA helicase, inhibiting its role in β-catenin-mediated gene transcription and oxidative phosphorylation in cancer cells.

PBPK Modeling Workflow for this compound

G Start PBPK Model Development for this compound InSilico In Silico Predictions MedChem Designer, MarvinSketch Start->InSilico InVitro In Vitro Data Permeability, Metabolism, Protein Binding Start->InVitro InVivo In Vivo Data PK Parameters, Tissue Distribution Start->InVivo ModelBuilding Model Building Simcyp Animal Simulator InSilico->ModelBuilding InVitro->ModelBuilding InVivo->ModelBuilding ModelParams Define Model Parameters Physicochemical, In Vitro, System-Specific ModelBuilding->ModelParams ModelVerification Model Verification Compare Predictions vs Observed Data ModelParams->ModelVerification ModelEvaluation Model Evaluation Visual Predictive Check, Residual Analysis ModelVerification->ModelEvaluation ModelApplication Model Application Tissue Exposure Prediction, Human PK Projection ModelEvaluation->ModelApplication

Diagram 2: PBPK modeling workflow for this compound. The diagram illustrates the comprehensive approach integrating in silico predictions, in vitro data, and in vivo results to build, verify, and apply the PBPK model.

Applications and Implications in Drug Development

The PBPK model for this compound provides a valuable tool with multiple applications throughout the drug development process. The model enables quantitative prediction of tissue exposure, which is particularly important for oncology drugs where target site concentrations often correlate better with efficacy than plasma concentrations. The demonstrated high distribution to liver, gut, and adipose tissue predicted by the PBPK model aligns with this compound's potential applications in treating hepatic cancers, gastrointestinal malignancies, and other tumors residing in these tissues [1] [3].

The verified PBPK model can support human pharmacokinetic projections through interspecies extrapolation, helping to inform first-in-human dosing strategies and clinical trial design. Additionally, the model can be extended to explore drug-drug interaction potential, particularly given that this compound is primarily eliminated via NADPH-dependent Phase I metabolism, which may be susceptible to modulation by co-administered drugs that inhibit or induce cytochrome P450 enzymes [1] [4]. The approach used for this compound exemplifies the model-informed drug development paradigm endorsed by regulatory agencies, which aims to optimize drug development efficiency through quantitative modeling and simulation approaches [6].

Conclusion

The comprehensive pharmacokinetic characterization and PBPK modeling of this compound provides a robust foundation for its continued development as a novel anticancer agent. The integration of in vitro data, in vivo pharmacokinetics, and tissue distribution profiles into a whole-body PBPK model successfully captures the compound's disposition characteristics and enables quantitative prediction of its target tissue exposure. The well-established protocols for evaluating this compound's permeability, metabolic stability, pharmacokinetics, and tissue distribution provide valuable methodological frameworks for researchers studying similar compounds. As this compound continues to be investigated for various cancer indications including triple-negative breast cancer and small-cell lung cancer, the PBPK model and associated pharmacokinetic data will play an increasingly important role in optimizing its therapeutic application through model-informed precision dosing.

References

Comprehensive Application Notes: Supinoxin Tissue Distribution and Pharmacokinetic Profiling for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Supinoxin and Its Pharmacological Significance

This compound (RX-5902) represents a first-in-class, orally bioavailable small molecule inhibitor that targets Y593 phosphorylated p68 RNA helicase (also known as phospho-DDX5), a protein increasingly recognized for its role in cancer progression and metastasis [1]. This novel compound exhibits potent antiproliferative activity against various tumor models, including triple-negative breast cancer and small cell lung cancer (SCLC), with reported IC₅₀ values ranging from 10-20 nM in sensitive cancer cell lines [2]. The phosphorylation of DDX5 at tyrosine 593 promotes β-catenin nuclear translocation and mediates growth factor-stimulated epithelial-mesenchymal transition, processes critical for cancer progression [1]. By specifically interacting with phospho-DDX5, this compound attenuates the nuclear shuttling of β-catenin and downstream expression of cancer-related genes such as cyclin D1 and c-myc [1] [2].

Recent investigations have revealed an additional mechanism through which this compound exerts its antitumor effects, particularly in small cell lung cancer. Research published in 2025 demonstrates that this compound impairs mitochondrial respiration and reduces expression of genes essential for oxidative phosphorylation, thereby compromising cellular energy production in cancer cells [3] [4]. This unique dual mechanism of action makes this compound a promising therapeutic candidate for aggressive cancers that currently lack effective treatments, especially small cell lung cancer which has a median survival of only 10-12 months after diagnosis [5] [6]. The comprehensive tissue distribution profile and pharmacokinetic characterization of this compound provide critical insights for researchers designing preclinical studies and clinical translation strategies for this novel therapeutic agent.

Tissue Distribution Profile of this compound

Quantitative Tissue Distribution Data

Comprehensive tissue distribution studies conducted in male Sprague-Dawley rats following intravenous administration (5 mg/kg) have revealed distinct tissue partitioning patterns for this compound [1]. Researchers collected and analyzed nine major tissues at predetermined time intervals (0.33, 1, 3, 7, and 24 hours post-administration) to characterize the distribution kinetics. The distribution profile demonstrates significant tissue-specific accumulation, which has important implications for both therapeutic efficacy and potential toxicity considerations.

Table 1: Tissue Distribution Profile of this compound in Rats After Intravenous Administration (5 mg/kg)

Tissue Distribution Characteristics Implications
Adipose Tissue Highest distribution abundance Suggests significant lipid solubility and potential for accumulation
Gut High distribution May contribute to gastrointestinal toxicity profile
Liver High distribution Major site of metabolism; correlates with primary elimination pathway
Kidneys Moderate distribution Consistent with limited renal excretion
Lungs Moderate distribution Relevant for lung cancer applications
Spleen Moderate distribution Immune cell effects possible
Heart Lower distribution Potential cardiotoxicity may be reduced
Muscle Lower distribution Limited accumulation in muscular tissue
Brain Lower distribution Suggests limited blood-brain barrier penetration

The physiologically based pharmacokinetic (PBPK) modeling developed from these experimental data successfully predicted the tissue exposure profiles of this compound, providing a valuable tool for extrapolating distribution patterns across species and predicting human tissue concentrations [1] [7]. The extensive distribution to adipose tissue, gut, and liver aligns with the compound's lipophilic characteristics and highlights potential sites of accumulation during repeated dosing regimens.

Pharmacokinetic Parameters and Elimination Profile

This compound demonstrates dose-proportional pharmacokinetics across the tested dose range (0.5-5 mg/kg) following intravenous administration in rats, with consistent terminal half-life (2.54-2.80 hours), systemic clearance (691-865 mL/h/kg), and steady-state volume of distribution (2040-3500 mL/kg) [1]. The large volume of distribution indicates extensive tissue penetration beyond plasma compartment, consistent with the observed tissue distribution profile. After oral administration, this compound shows modest absorption with an absolute oral bioavailability of 56.9-57.4%, making it suitable for oral dosing regimens [1].

Table 2: Key Pharmacokinetic Parameters of this compound in Rats

Parameter Intravenous Administration Oral Administration
Terminal Half-life 2.54-2.80 hours Similar to IV based on elimination phase
Systemic Clearance 691-865 mL/h/kg Not applicable
Volume of Distribution 2040-3500 mL/kg Not applicable
Absolute Bioavailability Not applicable 56.9-57.4%
Fecal Recovery 16.5% of administered dose 46.8% of administered dose
Urinary Recovery Negligible for both routes Negligible for both routes
Primary Elimination Route Hepatic metabolism (58.5% via NADPH-dependent Phase I) Hepatic metabolism

The elimination profile of this compound is characterized by predominant hepatic metabolism as the primary clearance mechanism, with fecal excretion representing a significant elimination pathway [1]. The compound is mainly eliminated via NADPH-dependent phase I metabolism (accounting for 58.5% of total clearance), while UDPGA-dependent phase II metabolism appears negligible in rat liver microsomes [1]. The negligible urinary excretion of unchanged drug suggests that renal impairment would likely have minimal impact on this compound pharmacokinetics, an important consideration for clinical translation.

Experimental Protocols for Tissue Distribution Studies

In Vivo Pharmacokinetic Study Design

Animal model considerations are critical for generating reproducible tissue distribution data for this compound. Studies should be conducted in male Sprague-Dawley rats (6-7 weeks old) with proper acclimatization under controlled environmental conditions (temperature 20-26°C, 40-60% relative humidity, 12-hour light/dark cycle) [1]. The formulation preparation requires dissolving this compound in a vehicle consisting of 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline, with a standard dosing volume of 2 mL per kg body weight [1].

  • Dosing and sample collection: Administer this compound via intravenous bolus (tail vein) or oral gavage at doses ranging from 0.5-5 mg/kg. For blood collection, use heparinized syringes for jugular vein sampling at appropriate time intervals (e.g., 0.083, 0.25, 0.5, 1, 3, 7, 10, and 24 hours post-dose). Centrifuge blood samples immediately at 17,600× g for 5 minutes to separate plasma, and store at -20°C until analysis [1].

  • Tissue collection protocol: For comprehensive tissue distribution assessment, euthanize animals at predetermined time points (0.33, 1, 3, 7, and 24 hours post-dose) and collect nine major tissues: adipose, heart, muscle, kidney, brain, liver, spleen, gut, and lung. Carefully rinse tissues with appropriate buffers, weigh them, and process for analysis [1]. Proper sample homogenization techniques are essential for accurate drug quantification in tissues.

  • Excretion studies: House rats in metabolic cages following administration (5 mg/kg intravenous or oral). Collect urine and feces samples over specified time intervals (0-2, 2-4, 4-6, 6-10, 10-24, 24-36, and 36-48 hours for urine; 0-10, 10-24, 24-36, and 36-48 hours for feces). For fecal samples, homogenize with 50% methanol and shake vigorously for 4 hours to extract this compound [1].

Analytical Methodologies for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the preferred analytical technique for quantifying this compound concentrations in biological matrices due to its high sensitivity and specificity [1]. The method should be properly validated according to regulatory guidelines for selectivity, sensitivity, linearity, accuracy, and precision.

  • Sample processing: For plasma samples, protein precipitation with acetonitrile is typically sufficient, followed by centrifugation and analysis of the supernatant. For tissue samples, more extensive processing is required, including homogenization followed by liquid-liquid extraction or solid-phase extraction to remove interfering matrix components [1].

  • Calibration standards and quality control: Prepare calibration standards in the same biological matrix as the samples (plasma or tissue homogenate) spanning the expected concentration range. Include quality control samples at low, medium, and high concentrations throughout the analytical run to ensure method reliability and reproducibility [7].

  • Data analysis: Calculate pharmacokinetic parameters using non-compartmental methods with specialized software (e.g., WinNonlin). For tissue distribution data, determine tissue-to-plasma partition coefficients (Kp) by comparing AUC values in each tissue to plasma AUC [1]. PBPK modeling can be performed using specialized platforms such as GastroPlus, Simcyp, or PK-Sim to simulate and predict tissue distribution patterns.

Mechanisms of Action and Signaling Pathways

Molecular Targets and Anticancer Mechanisms

This compound exerts its antitumor effects through a multifaceted mechanism primarily involving interaction with phosphorylated DDX5 (p68 RNA helicase) at tyrosine 593 [1] [2]. DDX5 is a member of the DEAD-box RNA helicase family that plays crucial roles in various aspects of RNA biology, including transcription, pre-mRNA processing, and ribosome biogenesis [3]. In cancer cells, DDX5 is frequently overexpressed due to increased protein stability rather than enhanced transcription, particularly in small cell lung cancer cells [3]. This overexpression promotes cancer progression through multiple pathways, making it an attractive therapeutic target.

The traditional model of this compound's mechanism involves binding to phospho-DDX5 and interfering with its interaction with β-catenin, thereby attenuating β-catenin nuclear translocation and subsequent transcription of proliferative genes such as cyclin D1 and c-myc [1] [2]. This mechanism has been demonstrated in triple-negative breast cancer models, where this compound treatment reduced nuclear β-catenin and β-catenin-dependent gene MCL-1 expression [3]. However, recent research has revealed an additional mechanism particularly relevant to small cell lung cancer, wherein this compound inhibits mitochondrial respiration by reducing expression of genes essential for oxidative phosphorylation [3] [4].

Diagram: this compound Mechanisms of Action in Cancer Cells

G This compound This compound pDDX5 pDDX5 This compound->pDDX5 Binds to Mitochondria Mitochondria pDDX5->Mitochondria Newly Discovered Model Impairs Function BetaCatenin BetaCatenin pDDX5->BetaCatenin Traditional Model Inhibits Interaction EnergyProduction EnergyProduction Mitochondria->EnergyProduction Reduces Oxidative Phosphorylation GeneExpression GeneExpression BetaCatenin->GeneExpression Reduces Nuclear Translocation CancerProliferation CancerProliferation GeneExpression->CancerProliferation Suppresses EnergyProduction->CancerProliferation Depletes Energy For Growth

Cellular Response and Antiproliferative Effects

The cellular response to this compound treatment varies depending on cancer type and sensitivity, but generally involves cell cycle arrest and induction of apoptosis in sensitive cell lines [2]. In responsive triple-negative breast cancer cells, this compound treatment results in a dose-dependent increase in tetraploid cells, consistent with G2-M cell-cycle arrest [2]. Apoptosis activation typically begins at 24-48 hours and peaks at 72 hours post-treatment, with maximal effects observed at 100 nM concentration [2].

The antiproliferative activity of this compound has been demonstrated across a broad panel of cancer cell lines, including MDA-MB-231 (breast), HCT-116 (colon), A549 (lung), and PC-3 (prostate) cells, with IC₅₀ values ranging from 0.01 μM to 0.021 μM [2]. Importantly, this compound shows effectiveness against both chemo-sensitive and chemo-resistant small cell lung cancer lines (H69 and H69AR, respectively), suggesting potential utility in treatment-resistant malignancies [3] [4]. The compound has also demonstrated in vivo efficacy in reducing tumor growth in xenograft models of triple-negative breast cancer and patient-derived xenograft (PDX) models of small cell lung cancer [3] [6].

Research Applications and Practical Guidance

Application in Preclinical Cancer Models

In vitro assessment of this compound's antitumor activity should include cell viability assays (e.g., sulforhodamine B assay or MTT assay) across a panel of cancer cell lines representing different tumor types [2]. For mechanistic studies, evaluate effects on cell cycle distribution using flow cytometry and apoptosis induction using annexin V staining or caspase activation assays [2]. Assessment of mitochondrial function should include measurements of oxygen consumption rate (OCR) and ATP production to confirm the impact on oxidative phosphorylation [3] [4].

  • In vivo efficacy models: For xenograft studies, implant cancer cells (e.g., MDA-MB-231 for triple-negative breast cancer or H69AR for small cell lung cancer) subcutaneously into immunodeficient mice. Once tumors reach a predetermined volume (typically 100-150 mm³), randomize animals into treatment groups. Administer this compound orally at doses ranging from 10-50 mg/kg daily, monitoring tumor volume and body weight regularly throughout the study period [3]. For PDX models, implant patient-derived tumor fragments directly into mice and follow similar treatment protocols.

  • Combination therapy approaches: Given recent suggestions that this compound may be more effective when combined with other therapeutics [5] [6], researchers should consider designing combination studies with standard chemotherapeutic agents or targeted therapies. Appropriate dosing schedules and potential drug-drug interactions should be carefully evaluated, with particular attention to overlapping toxicities.

Formulation and Dosing Considerations

Solution formulation development for preclinical studies requires careful consideration of vehicle composition to ensure adequate exposure and reproducible dosing. The standard vehicle consisting of 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline has demonstrated acceptable stability and bioavailability for this compound in rodent studies [1]. For chronic dosing regimens, alternative formulations with reduced DMSO content may be necessary to minimize potential vehicle-related toxicity.

Dosing strategy optimization should account for the favorable oral bioavailability (56.9-57.4%) and linear pharmacokinetics observed across the tested dose range [1]. The tissue distribution profile indicating significant accumulation in adipose tissue suggests potential for prolonged terminal half-life with repeated administration, which should be considered when designing dosing schedules. Based on the elimination profile, once-daily dosing is likely sufficient for maintaining therapeutic concentrations, though twice-daily dosing may be preferable for targets requiring continuous coverage.

Conclusion and Research Perspectives

The comprehensive tissue distribution profile of this compound provides valuable insights for researchers developing this promising anticancer agent. The compound's extensive distribution to adipose tissue, gut, and liver, combined with its favorable oral bioavailability and dual mechanisms of action, positions it as a strong candidate for further development, particularly for aggressive cancers like small cell lung cancer and triple-negative breast cancer. The successful application of PBPK modeling to predict tissue concentrations enhances our ability to extrapolate preclinical findings to human patients and optimize dosing regimens for clinical trials.

Future research directions should focus on further elucidating the relationship between this compound's effects on DDX5 and mitochondrial function, identifying predictive biomarkers of response to guide patient selection, and developing optimal combination strategies with conventional chemotherapy and emerging targeted therapies. The distinct tissue distribution pattern, with relatively low brain penetration, may offer advantages in reducing central nervous system-related toxicities while potentially limiting efficacy against brain metastases—an important consideration for specific cancer types. As research progresses, this compound represents not only a promising therapeutic candidate but also a valuable tool compound for understanding the complex biology of DDX5 in cancer progression and energy metabolism.

References

Supinoxin Caco-2 Permeability and Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

Supinoxin (RX-5902) is a first-in-class small molecule inhibitor that targets the Y593 phosphorylated-p68 RNA helicase and is under development for its antitumor activity [1]. The following table summarizes the key in vitro and in vivo pharmacokinetic data available for this compound.

Parameter Result/Value Experimental Context
Caco-2 Permeability Good permeability, comparable to Metoprolol 1 µM concentration; 21-day cell culture [1]
Net Transport (A-B vs. B-A) Negligible net absorptive or secretory transport observed Bidirectional assay [1]
Predicted Human Absorption High (based on Papp correlation) Inferred from permeability data [2]
Absolute Oral Bioavailability (Rat) 56.9 - 57.4% Modest absorption [1]
Primary Elimination Route NADPH-dependent Phase I metabolism Rat liver microsome study [1]

Detailed Experimental Protocol for Caco-2 Permeability Assay

The Caco-2 cell model is a gold-standard in vitro system for predicting human intestinal absorption due to its high correlation with in vivo data and regulatory acceptance by the FDA and EMA [2] [3] [4].

Cell Culture and Monolayer Preparation
  • Cell Line: Caco-2 cells (e.g., ATCC HTB-37) are used [1] [3].
  • Culture: Cells are seeded on semi-porous polyester filters in transwell plates and cultured for 18-22 days to allow differentiation and formation of a confluent, polarized monolayer with tight junctions and microvilli [2] [1] [5]. The medium is typically changed every second day [2].
  • Ready-to-use Plates: Pre-qualified Caco-2 monolayers (e.g., CacoReady) are also available in 24-well and 96-well formats, which can reduce protocol time and variability [2].
Assessment of Monolayer Integrity

Before the permeability assay, the integrity of the cell monolayer must be verified. The following table lists common methods and acceptance criteria.

Integrity Test Measurement Principle Example Acceptance Criteria
Transepithelial Electrical Resistance (TEER) Measures electrical resistance across the monolayer, indicating tight junction formation [1] [6]. > 300 Ω·cm² (academic) [1]; > 500-1000 Ω·cm² (commercial ready-to-use plates) [2]
Paracellular Marker Flux Measures the passage of a low-permeability marker like Lucifer Yellow (LY) or mannitol across the monolayer [6] [5]. LY Papp ≤ 1 x 10⁻⁶ cm/s; Paracellular Flux ≤ 0.7% [2]
Test Compound Permeability Assay
  • Bidirectional Assay: To investigate active transport or efflux, the assay is run in both directions:
    • Apical-to-Basolateral (A-B): Simulates intestinal absorption.
    • Basolateral-to-Apical (B-A): Helps identify efflux transporter substrates [5].
  • Standard Conditions:
    • Incubation Time: 2 hours [2] [5].
    • Test Concentration: A suggested initial concentration for unknowns is 10 µM [2]. For this compound, a concentration of 1 µM was used [1].
    • Replicates: Perform assays in triplicate for each direction [2].
    • Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with HEPES is commonly used [1].
  • Controls: Include high-permeability (e.g., Propranolol, Metoprolol) and low-permeability (e.g., Atenolol) reference compounds [2] [5]. To identify P-gp efflux, a known substrate (Digoxin) and inhibitor (Verapamil) can be used [2] [6].
Calculation of Apparent Permeability (Papp)

The apparent permeability coefficient is calculated using the following equation, which is standard across studies [2] [1] [5]: Papp = (dQ/dt) / (A × C₀)

  • dQ/dt: The rate of compound appearance in the receiver compartment (nmol/s or pmol/s).
  • A: The surface area of the cell monolayer (cm²).
  • C₀: The initial concentration of the compound in the donor compartment (nmol/mL or pmol/mL).
Data Interpretation and Evaluation
  • Efflux Ratio: This is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is typically indicative that the compound is a substrate for active efflux transporters [5].
  • Recovery: The percentage of the initial compound amount recovered at the end of the experiment should be calculated. Low recovery may suggest issues with compound solubility, non-specific binding to plasticware, or even cellular metabolism [5].
  • Predicting Human Absorption: The calculated Papp value can be correlated with the predicted extent of in vivo absorption, as shown in the following workflow.

G PappValue Calculate Papp Value from Assay Decision1 Is Papp ≤ 1 × 10⁻⁶ cm/s? PappValue->Decision1 Decision2 Is Papp > 10 × 10⁻⁶ cm/s? Decision1->Decision2 No LowAbs Predicted Low Absorption (0-20%) Decision1->LowAbs Yes MedAbs Predicted Medium Absorption (20-70%) Decision2->MedAbs No HighAbs Predicted High Absorption (70-100%) Decision2->HighAbs Yes

Critical Considerations for a Robust Assay

  • Cell Passage Number: Use Caco-2 cells within a controlled passage range (e.g., 7-30) to minimize variability in transporter expression and barrier properties [3] [4].
  • Cytotoxicity: Perform cell viability tests (e.g., MTT or MTS assay) for test compounds and inhibitors to ensure that measured effects are not due to cytotoxicity [6] [3].
  • Low Solubility/Recovery: For lipophilic compounds with low aqueous solubility or poor recovery, adding Bovine Serum Albumin (BSA) to the assay buffer can help by reducing non-specific binding and improving compound solubility, leading to more reliable data [5].

Subsequent Steps and Correlative Studies

After establishing in vitro permeability, the drug development process typically moves to broader pharmacokinetic characterization, as was done with this compound.

G Caco2 Caco-2 Assay (Permeability, Efflux) InVivoPK In Vivo PK Study (Absorption, Bioavailability) Caco2->InVivoPK TissueDist Tissue Distribution (Tissue-to-Plasma Ratio) InVivoPK->TissueDist Metabolism Metabolism & Excretion (Metabolite ID, Routes) InVivoPK->Metabolism PBPK PBPK Modeling (Predict Human PK) TissueDist->PBPK Metabolism->PBPK

References

Supinoxin's Mechanism of Action & Hypothesized Resistance Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Supinoxin (also known as RX-5902) is a small-molecule inhibitor that targets phosphorylated DDX5 (pDDX5), an RNA helicase overexpressed in certain cancers like small cell lung cancer (SCLC) and triple-negative breast cancer (TNBC) [1] [2].

The diagram below illustrates its primary mechanism and potential resistance pathways based on current knowledge.

supinoxin_mechanism This compound Mechanism and Resistance Hypotheses This compound This compound pDDX5 pDDX5 This compound->pDDX5 Binds to and inhibits Beta-catenin\nNuclear Import Beta-catenin Nuclear Import pDDX5->Beta-catenin\nNuclear Import Promotes (Proposed Mechanism) Mitochondrial Respiration\nGene Expression Mitochondrial Respiration Gene Expression pDDX5->Mitochondrial Respiration\nGene Expression Regulates (Confirmed Mechanism) Cancer Cell Proliferation Cancer Cell Proliferation Beta-catenin\nNuclear Import->Cancer Cell Proliferation Mitochondrial Respiration\nGene Expression->Cancer Cell Proliferation DDX5 Mutations\n(Prevent Drug Binding) DDX5 Mutations (Prevent Drug Binding) DDX5 Mutations\n(Prevent Drug Binding)->pDDX5 Bypass Pathways\n(e.g., Enhanced Glycolysis) Bypass Pathways (e.g., Enhanced Glycolysis) Bypass Pathways\n(e.g., Enhanced Glycolysis)->Cancer Cell Proliferation Altered Mitochondrial\nDynamics Altered Mitochondrial Dynamics Altered Mitochondrial\nDynamics->Mitochondrial Respiration\nGene Expression

Key Experimental Findings on this compound

The table below summarizes the core quantitative data on this compound's efficacy, which serves as a baseline for recognizing resistance in cell lines.

Cell Line / Model Cancer Type Experimental Context Key Findings on Efficacy
H69 & H69AR [1] Small Cell Lung Cancer (SCLC) In vitro (chemo-sensitive & chemo-resistant lines) Inhibits cell proliferation.
H69AR Xenograft [1] Small Cell Lung Cancer (SCLC) In vivo mouse model Mitigates tumor growth.
SCLC PDX [1] Small Cell Lung Cancer (SCLC) In vivo Patient-Derived Xenograft Mitigates tumor growth.
MDA-MB-231 [1] [2] Triple-Negative Breast Cancer (TNBC) In vitro & in vivo xenograft Reduces tumor growth and levels of pDDX5, c-Myc, and β-catenin.

A Proposed Workflow for Investigating this compound Resistance

Since troubleshooting resistance first requires confirming the drug is working as expected in your model, here is a detailed experimental workflow. You can use this protocol to verify this compound's activity and identify points of failure.

experimental_workflow This compound Response Verification Workflow Start 1. Establish Resistant Cell Line A 2. Verify Target Engagement (DDX5/pDDX5 Protein Levels) Start->A B 3. Assess Downstream Molecular Effects A->B C 4. Evaluate Functional Phenotypes B->C B1 a. Gene Expression Analysis (Mitochondrial Respiration Genes) B->B1 B2 b. Protein Level Analysis (c-Myc, Cyclin D1, β-catenin) B->B2 B3 c. Mitochondrial Function (OCR, ATP production) B->B3 D 5. Analyze & Identify Resistance Mechanism C->D C1 a. Cell Proliferation Assay (e.g., IC50 calculation) C->C1 C2 b. Cellular Respiration (Seahorse Analyzer) C->C2 C3 c. Apoptosis Assay (e.g., Caspase activation) C->C3

Detailed Experimental Protocols

Based on the primary research, here are methodologies for key experiments:

  • Verifying Target Engagement (Step 2):

    • Method: Western Blotting to assess DDX5 and phospho-DDX5 (Tyr593) protein levels [1].
    • Protocol: Lyse cells treated with this compound and control cells. Separate proteins via SDS-PAGE, transfer to a membrane, and probe with specific anti-DDX5 and anti-phospho-DDX5 antibodies. Compare the band intensity to confirm a reduction in pDDX5 levels upon treatment.
  • Assessing Downstream Molecular Effects (Step 3):

    • Gene Expression: Perform RNA Sequencing (RNA-Seq) or qRT-PCR to analyze changes in the transcriptome. Specifically, look for downregulation of genes involved in oxidative phosphorylation and mitochondrial respiration (e.g., components of the electron transport chain) [1] [2].
    • Mitochondrial Function: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR). Treat cells with this compound and measure basal respiration, ATP-linked respiration, and maximal respiratory capacity. A successful response should show a significant decrease in OCR [1] [2].

Hypothesized Resistance Mechanisms & Troubleshooting Guide

If you have confirmed that this compound is not effective in your model, the issue might be "resistance." The following FAQs are based on logical extrapolations from its known mechanism.

Frequently Asked Questions

Q1: What are the most likely molecular mechanisms behind this compound resistance? While not yet reported, based on general anticancer drug resistance and this compound's mechanism, potential causes include:

  • Target Alteration: Mutations in the DDX5 gene, particularly around the phosphorylation site (Y593), could prevent this compound from binding effectively [1].
  • Bypass Pathways: Cancer cells might activate alternative survival pathways that circumvent the need for DDX5 signaling. This could involve upregulation of other oncogenic drivers like c-Myc through different mechanisms.
  • Metabolic Reprogramming: Since this compound impairs oxidative phosphorylation, resistant cells might enhance their reliance on glycolysis for energy production, a common metabolic escape route in cancer [2].

Q2: How can I investigate which resistance mechanism is at play in my cell line? A systematic approach is recommended:

  • Sequence the DDX5 gene in your resistant vs. parental cell lines to check for mutations.
  • Perform RNA-Seq on resistant cells to identify which genes and pathways are differentially expressed. Look for upregulation in glycolytic enzymes or alternative oncogenic signaling pathways (e.g., Wnt, mTOR) [1].
  • Conduct metabolic flux assays (e.g., Seahorse) to compare glycolysis and oxidative phosphorylation in resistant and sensitive cells.

Q3: Are there any proposed strategies to overcome or prevent this resistance? Given the mechanism, rational combination therapies could be explored:

  • Combination with Glycolysis Inhibitors: If cells shift to glycolysis, adding a drug like 2-Deoxy-D-glucose (2-DG) might be effective.
  • Combination with Other Energy-Stress Inducers: Drugs that target other aspects of cellular energy production could create a synthetic lethal effect when combined with this compound.
  • Combination with Standard Chemotherapies: The Purdue University research team itself has suggested that "this compound will more effectively treat tumors when combined with another therapeutic" [2].

References

Supinoxin Pharmacokinetics & Metabolism Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key in vivo pharmacokinetic parameters and elimination pathways of Supinoxin, primarily based on studies in male Sprague-Dawley rats [1] [2].

Parameter Findings
Primary Elimination Route Phase I metabolism (NADPH-dependent) [1] [2]
Secondary Routes Fecal excretion (unchanged drug); Urinary excretion is negligible [1] [2]
Systemic Clearance 691–865 mL/h/kg (dose-independent) [1] [2]
Terminal Half-life 2.54–2.80 h (dose-independent) [1] [2]
Oral Bioavailability 56.9–57.4% [1] [2]
Fecal Recovery (IV/PO) 16.5% (IV), 46.8% (PO) [1] [2]
Tissue Distribution Highest in adipose tissue, gut, and liver [1] [2]

Experimental Protocols for Metabolite Identification

Here are detailed methodologies for key in vitro and in vivo experiments, which you can adapt for investigating this compound's metabolites.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol determines the metabolic stability and NADPH-dependence of this compound's clearance [1] [2].

  • Materials Preparation

    • Test System: Rat liver microsomes
    • Cofactors: 1 mM NADPH (for Phase I), 5 mM UDPGA (for Phase II)
    • Buffer: 100 mM phosphate buffer (pH 7.4)
    • Test Compound: this compound (e.g., 1 µM final concentration)
    • Control: Incubations without cofactor to assess non-NADPH degradation
  • Incubation Procedure

    • Pre-incubate liver microsomes (e.g., 0.5 mg protein/mL) with this compound in buffer at 37°C for 5-10 minutes.
    • Initiate the reaction by adding the required cofactor (NADPH or UDPGA).
    • Continue incubation at 37°C, and collect aliquots at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes).
    • Terminate the reaction immediately by transferring an aliquot to an equal volume of ice-cold acetonitrile.
  • Sample Analysis & Data Interpretation

    • Centrifuge the terminated samples to precipitate protein.
    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent drug over time.
    • A significant decrease in this compound concentration in NADPH-containing incubations, compared to controls, confirms it is a substrate for Phase I metabolism [1] [2].
In Vivo Pharmacokinetic and Excretion Study in Rats

This protocol characterizes the absorption, distribution, and excretion of this compound in an animal model [1] [2].

  • Animal Dosing and Sample Collection

    • Animals: Male Sprague-Dawley rats (e.g., 6-7 weeks old).
    • Formulation: this compound dissolved in 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline.
    • Dosing: Administer via intravenous tail vein injection (e.g., 5 mg/kg) or oral gavage.
    • Blood Sampling: Collect serial blood samples (e.g., via jugular vein) at time points such as 0.083 (IV only), 0.25, 0.5, 1, 3, 7, 10, and 24 hours post-dose.
    • Plasma Separation: Centrifuge blood samples and store plasma at -20°C until analysis.
    • Excretion Studies: House dosed rats in metabolic cages. Collect urine and feces over intervals up to 48 hours. Homogenize fecal samples with 50% methanol prior to analysis [1] [2].
  • Sample Analysis & Data Interpretation

    • Use LC-MS/MS to determine the concentration of this compound in plasma, urine, and fecal homogenates.
    • Calculate pharmacokinetic parameters (half-life, clearance, bioavailability) from plasma concentration-time data.
    • The amount of unchanged drug excreted in urine and feces is calculated using the formulas [1]:
      • Amount excreted (Ae) = Cobs × V (where Cobs is concentration, V is volume)
      • Fraction excreted (fe) = Ae / Dose

Troubleshooting Guide & FAQs

FAQ: Why is it crucial to identify metabolites during drug development?

Answer: Metabolites can contribute to a drug's efficacy, toxicity, and potential for drug-drug interactions. Regulatory authorities (FDA, EMA) require safety evaluation of human metabolites that exceed 10% of the total drug-related exposure [3]. Identifying metabolites early helps assess safety risks and understand the drug's behavior in the body.

FAQ: Our in vitro metabolism studies for this compound show rapid degradation. What experimental factors should we check?

Answer: If you observe unexpectedly fast metabolism, verify the following:

  • Test System Integrity: Ensure the liver microsomes or hepatocytes are viable and have not undergone repeated freeze-thaw cycles.
  • Cofactor Freshness: Prepare NADPH and UDPGA solutions fresh right before use, as they can degrade.
  • Linearity Conditions: Confirm that your incubation conditions (protein concentration, incubation time) are within the linear range for metabolite formation. Overly high enzyme concentration can lead to overestimation of clearance.
  • Non-Specific Binding: Check for non-specific binding of this compound to labware (tubes, plates), which can reduce the apparent free concentration available for metabolism. Using low-binding consumables is recommended [4].

FAQ: We are detecting numerous potential metabolites in our HRMS data. What strategies can help with identification?

Answer: A systematic data processing workflow is key:

  • Use High-Resolution MS: Employ LC-HRMS for accurate mass measurement of potential metabolites.
  • Apply Data Processing Software: Utilize professional software (e.g., BioPharma Finder, Compound Discoverer) to perform background subtraction, mass defect filtering, and feature ion extraction.
  • Interpret MS/MS Spectra: Generate MS2 spectra for proposed metabolites and compare the fragment patterns with those of the parent drug to elucidate structural changes [4] [5].

Workflow for Metabolite Identification

The following diagram outlines a core logical workflow for metabolite identification, which integrates the in vitro and in vivo protocols described above.

Start Start MetID Study InVitro In Vitro Incubation (Liver Microsomes/S9) Start->InVitro InVivo In Vivo Study (Animal Dosing) Start->InVivo SamplePrep Sample Preparation (Protein Precipitation, SPE) InVitro->SamplePrep InVivo->SamplePrep LCHRMS LC-HRMS Analysis SamplePrep->LCHRMS DataProcess Data Processing (Background Subtraction, MF Filtering) LCHRMS->DataProcess MetID Metabolite Identification & Reporting DataProcess->MetID

References

Supinoxin: Key Pharmacokinetic & Stability Data

Author: Smolecule Technical Support Team. Date: February 2026

While specific plasma stability assay results are not published, the following table summarizes key in vitro and in vivo pharmacokinetic parameters of Supinoxin, which are critical for understanding its stability profile [1] [2].

Parameter Value / Finding Experimental Context
In Vitro Metabolic Stability Mainly eliminated via NADPH-dependent Phase I metabolism (58.5% of total clearance) Incubation in rat liver microsomes
Phase II Metabolism UDPGA-dependent metabolism appeared negligible Incubation in rat liver microsomes
Plasma Protein Binding Information not available in searched literature
In Vivo Half-life (t₁/₂) 2.54 - 2.80 hours Intravenous administration in Sprague Dawley rats
In Vivo Clearance 691 - 865 mL/h/kg Intravenous administration in Sprague Dawley rats
Oral Bioavailability 56.9 - 57.4% Administered to Sprague Dawley rats

Experimental Protocols from Research

Here are detailed methodologies for key experiments that characterize the stability and activity of this compound.

1. Protocol: In Vitro Metabolic Stability in Liver Microsomes [1] [2] This method is used to determine the metabolic stability of this compound.

  • Materials: this compound, rat liver microsomes, NADPH-regenerating system, UDPGA co-factor, ice-cold acetonitrile.
  • Procedure:
    • Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein) and this compound (e.g., 1 µM) in a suitable buffer.
    • Pre-incubate the mixture for 5 minutes at 37°C.
    • Initiate the reaction by adding the NADPH-regenerating system. For Phase II assessment, add UDPGA.
    • Aliquot the reaction mixture at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes).
    • Terminate the reaction by adding a volume of ice-cold acetonitrile.
    • Centrifuge the samples and analyze the supernatant using LC-MS/MS to determine the parent compound remaining over time.
  • Key Findings: this compound was primarily cleared by Phase I metabolism, with negligible contribution from UDPGA-dependent Phase II pathways [1] [2].

2. Protocol: Transport Assay in Caco-2 Cells [1] [2] This assay assesses a compound's permeability.

  • Materials: Caco-2 cell monolayers, transport buffer, this compound.
  • Procedure:
    • Culture Caco-2 cells on transwell membranes for 21 days to form differentiated monolayers. Monitor integrity by measuring Trans-epithelial Electrical Resistance.
    • Rinse cell monolayers with transport buffer and pre-incubate for 30 minutes.
    • Add this compound to either the apical or basolateral donor compartment.
    • Collect samples from the receiver compartment at various time points and analyze drug concentration by LC-MS/MS.
    • Calculate the apparent permeability coefficient.
  • Key Findings: this compound showed good permeability, comparable to metoprolol, with minimal efflux, suggesting it is well-absorbed [1] [2].

Experimental Workflow for Stability Assessment

The diagram below outlines a logical workflow for assessing this compound's stability, based on standard practices and the information available.

G Start Start: this compound Stability Assessment InVitro In Vitro Metabolic Stability Start->InVitro Plasma Plasma Stability Assay InVitro->Plasma Permeability Permeability Assay (Caco-2) Plasma->Permeability Analysis Analyze Results Permeability->Analysis Decision Stability Profile Understood? Analysis->Decision Decision->InVitro No, requires further testing Proceed Proceed to In Vivo Studies Decision->Proceed Yes

Frequently Asked Questions (FAQs)

Q1: What is the primary route of this compound's metabolism? A1: this compound is mainly eliminated via NADPH-dependent Phase I metabolism, which accounts for approximately 58.5% of its total clearance in rats. Phase II metabolism involving glucuronidation appears to be negligible [1] [2].

Q2: How stable is this compound in a biological matrix like plasma? A2: Specific data on this compound's stability in plasma is not available in the literature. The standard protocol would involve spiking this compound into control plasma, incubating it at 37°C, and measuring the parent compound's concentration over time using LC-MS/MS. This is a critical experiment to conduct in-house.

Q3: What are the major tissues that this compound distributes to? A3: In vivo studies in rats show that after administration, this compound is most abundantly distributed to the adipose tissue, gut, and liver [1] [2].

Q4: Is this compound permeable in the Caco-2 cell model? A4: Yes, this compound demonstrates good permeability in the Caco-2 cell model, comparable to the high-permeability compound metoprolol. No significant secretory transport was observed, indicating it is not a substrate for major efflux transporters like P-gp [1] [2].

References

Supinoxin Fecal Recovery: Data & Interpretation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative data from a rat study investigating the excretion of Supinoxin [1].

Parameter Intravenous (IV) Administration (5 mg/kg) Oral (PO) Administration (5 mg/kg)
Fecal Recovery (Ae, feces) 16.5% of administered dose 46.8% of administered dose
Urinary Recovery (Ae, urine) Negligible Negligible
Primary Elimination Route NADPH-dependent Phase I metabolism (58.5% of total clearance) Presumably similar, with additional unabsorbed fraction
Absolute Oral Bioavailability --- 56.9 - 57.4%

Interpretation Guide:

  • Route Comparison: The higher fecal recovery after oral administration (46.8%) compared to intravenous (16.5%) indicates that a portion of the orally administered drug passes through the gastrointestinal tract without being absorbed into the systemic circulation. This unabsorbed fraction accounts for the difference in fecal recovery between the two routes.
  • Biliary Excretion/Metabolic Clearance: The measurable fecal recovery after IV administration (16.5%) confirms that this compound or its metabolites are eliminated into the bile and subsequently into the feces. This is consistent with the finding that its primary elimination pathway is via NADPH-dependent Phase I metabolism [1].
  • Renal Excretion: The negligible urinary recovery for both routes indicates that renal excretion plays a minimal role in the elimination of unchanged this compound [1].
  • Mass Balance: The total recovery of the administered dose was not 100%, suggesting the potential formation of metabolites not captured in the assay (e.g., volatile metabolites) or distribution into deep tissue compartments.

Experimental Protocol: Mass Balance and Excretion Study

This section details the methodology used to generate the fecal recovery data, which can serve as a reference for your own experiments [1].

1. Animal Model and Dosing

  • Animals: Male Sprague-Dawley (SD) rats.
  • Dose Preparation: this compound was dissolved in a vehicle consisting of 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline.
  • Dosing: A single dose of 5 mg/kg was administered via:
    • Intravenous (IV) bolus into the tail vein.
    • Oral (PO) gavage.
  • Sample Collection: After dosing, animals were housed in metabolic cages.
    • Urine was collected over intervals: 0–2, 2–4, 4–6, 6–10, 10–24, 24–36, and 36–48 hours.
    • Feces were collected over intervals: 0–10, 10–24, 24–36, and 36–48 hours.

2. Sample Processing and Analysis

  • Feces Processing: Fecal samples were homogenized with a blender and shaken vigorously for 4 hours with a 50% methanol solution to extract the drug.
  • Analysis: The concentrations of unchanged this compound in the processed fecal homogenates and urine were determined using LC-MS/MS.

3. Data Calculation The amount of drug excreted unchanged in feces (Ae, feces) and the fraction of the dose excreted (fe, feces) were calculated as follows:

  • Ae, feces = Cobs, feces × Vfeces
    • Where Cobs, feces is the measured concentration in feces and Vfeces is the volume or weight of the fecal sample.
  • fe, feces = Ae, feces / Dose

The following diagram illustrates the workflow of this mass balance study.

Start Study Start Dosing Rat Dosing (5 mg/kg this compound) IV or Oral Route Start->Dosing Housing Housing in Metabolic Cages Dosing->Housing UrineCollection Urine Collection over 48 hours Housing->UrineCollection FecesCollection Feces Collection over 48 hours Housing->FecesCollection SampleProc Sample Processing UrineCollection->SampleProc FecesCollection->SampleProc UrineProc Urine: Centrifugation & Analysis SampleProc->UrineProc FecesProc Feces: Homogenization & Methanol Extraction SampleProc->FecesProc Analysis LC-MS/MS Analysis (Quantification of Unchanged this compound) UrineProc->Analysis FecesProc->Analysis DataCalc Data Calculation Analysis->DataCalc AeCalc Calculate Amount Excreted (Ae) DataCalc->AeCalc feCalc Calculate Fraction of Dose (fe) AeCalc->feCalc End Data Interpretation feCalc->End


Frequently Asked Questions (FAQs)

Q1: Why is fecal recovery higher after oral administration compared to intravenous? This is a classic indicator of incomplete absorption. The ~30% difference (46.8% PO vs. 16.5% IV) represents the fraction of the oral dose that was never absorbed into the systemic circulation and passed directly through the gut. This finding is consistent with the drug's absolute oral bioavailability of ~57% [1].

Q2: Does the fecal recovery data represent the parent drug or metabolites? The study measured unchanged this compound in feces [1]. The primary elimination pathway for this compound is Phase I metabolism; the drug found in feces after IV dosing is likely excreted into the bile as the parent compound. Metabolites were not quantified in this excretion study.

Q3: The total recovery is less than 100%. Where is the missing drug? Incomplete mass balance is common in excretion studies. The "missing" fraction is likely accounted for by:

  • Metabolites: The study focused on the parent drug. Metabolites (potentially formed via the identified Phase I metabolism) may not have been extracted or detected by the LC-MS/MS method.
  • Distribution: The drug may be distributed and retained in certain tissues. The source study noted that this compound was abundantly distributed in adipose tissue, gut, and liver [1].
  • Other Routes: Potential minor elimination routes (e.g., exhalation of volatile metabolites) not measured in the study.

References

Supinoxin Pharmacokinetics & Metabolism Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data on Supinoxin's absorption, distribution, metabolism, and excretion (ADME) from a rat study, which provides a foundational reference for researchers [1].

Parameter Finding/Value Experimental Context
Major Elimination Route NADPH-dependent Phase I metabolism In vitro incubation in rat liver microsomes.
Fraction of Total Clearance 58.5% Accounted for by NADPH-dependent metabolism [1].
Phase II Metabolism (UDPGA-dependent) Negligible In vitro incubation in rat liver microsomes [1].
Systemic Clearance 691 - 865 mL/h/kg After intravenous dose (0.5-5 mg/kg) in rats [1].
Absolute Oral Bioavailability 56.9 - 57.4% In rats, indicating modest absorption [1].
Fecal Excretion (unchanged drug) 16.5% (IV), 46.8% (Oral) In rats, suggesting biliary secretion or unabsorbed drug [1].
Urinary Excretion (unchanged drug) Negligible In rats, for both IV and oral routes [1].
High Distribution Tissues Adipose, Gut, Liver Among 9 major tissues studied in rats [1].

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments used to characterize this compound's metabolism and pharmacokinetics.

Protocol 1: Assessing Metabolic Stability in Liver Microsomes

This method determines the relative contribution of NADPH-dependent (Phase I) vs. UDPGA-dependent (Phase II) metabolism [1].

  • Incubation Setup: Incubate this compound (at a relevant concentration, e.g., 1 µM) with rat or human liver microsomes in a suitable buffer (e.g., phosphate buffer, pH 7.4).
  • Reaction Initiation: Start the reaction by adding:
    • Cofactor A: NADPH (e.g., 1 mM) to assess Phase I metabolism.
    • Cofactor B: UDPGA (e.g., 5 mM) to assess Phase II metabolism.
    • Control: A group with no cofactor to assess non-enzymatic degradation.
  • Incubation: Shake the mixture at a controlled temperature (37°C) for a set period (e.g., 0, 15, 30, 60 minutes).
  • Reaction Termination: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile.
  • Sample Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the remaining this compound parent compound.
  • Data Analysis: Calculate the percentage of this compound depleted over time in each cofactor group. The fraction of metabolism attributed to a specific pathway is calculated as (Depletion with cofactor - Depletion in control) / Total metabolism.
Protocol 2: Determining In Vivo Pharmacokinetic Parameters

This outlines a study design to obtain key parameters like clearance and bioavailability [1].

  • Formulation: Prepare a stable formulation of this compound. A cited example uses a vehicle of 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline [1].
  • Animal Dosing: Administer this compound to laboratory rats (e.g., male Sprague-Dawley) via:
    • Intravenous (IV) bolus (e.g., via tail vein) to determine fundamental PK parameters without absorption variability.
    • Oral gavage to assess absorption.
  • Sample Collection: Collect blood/plasma samples at pre-determined time points post-dose (e.g., 5 min, 0.25, 0.5, 1, 3, 7, 10, 24 h). For tissue distribution, collect major organs at terminal time points.
  • Bioanalysis: Process plasma and tissue homogenates (e.g., protein precipitation) and quantify this compound concentrations using a validated LC-MS/MS method.
  • PK Analysis: Use a non-compartmental analysis (NCA) approach with specialized software (e.g., Phoenix WinNonlin) to calculate parameters like clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (F).

Metabolic Pathway & Experimental Workflow

The following diagrams illustrate the primary metabolic pathway of this compound and the logical workflow for its pharmacokinetic characterization.

metabolism This compound This compound Metabolism Primary Elimination This compound->Metabolism Phase1 NADPH-dependent Phase I Metabolism Metabolism->Phase1 58.5% Phase2 UDPGA-dependent Phase II Metabolism Metabolism->Phase2 Negligible Excreted Excreted Metabolites (Feces) Phase1->Excreted Phase2->Excreted

workflow InVitro In Vitro Studies Permeability Caco-2 Assay (Permeability) InVitro->Permeability InVivo In Vivo Studies IV_PK IV Administration (CL, Vd, t½) InVivo->IV_PK PBPK PBPK Modeling Model Predict Human PK PBPK->Model MetabolismAssay Liver Microsome Incubation (NADPH/UDPGA) Permeability->MetabolismAssay MetabolismAssay->PBPK Oral_PK Oral Administration (Bioavailability) IV_PK->Oral_PK TissueDist Tissue Distribution Study Oral_PK->TissueDist TissueDist->PBPK

Frequently Asked Questions (FAQs)

Q1: Does this compound induce its own metabolism via CYP enzymes? A: The available studies do not provide data on this compound's potential to induce or inhibit Cytochrome P450 (CYP) enzymes. The finding that its own clearance is primarily NADPH-dependent suggests it is a substrate for metabolism, but its effect on the enzymatic machinery itself is unknown. Further investigation using standard enzyme induction assays in human hepatocytes is required [1].

Q2: What is the clinical relevance of NADPH-dependent metabolism? A: Understanding that this compound is primarily cleared by Phase I metabolism is crucial for predicting and investigating Drug-Drug Interactions (DDIs). If this compound is metabolized by a specific CYP enzyme (e.g., CYP3A4), co-administration with strong inhibitors or inducers of that enzyme could significantly alter this compound's exposure, leading to potential toxicity or reduced efficacy [1].

Q3: Why is the fecal recovery of this compound higher after oral administration? A: The higher fecal recovery (46.8% oral vs. 16.5% IV) is likely due to a combination of unabsorbed drug from the gastrointestinal tract after oral dosing and biliary excretion of the drug and its metabolites. The negligible urinary recovery confirms that renal clearance is not a major route of elimination for the parent compound [1].

References

optimizing Supinoxin dosing schedule

Author: Smolecule Technical Support Team. Date: February 2026

Supinoxin Technical Profile

The table below summarizes the core characteristics of this compound based on the latest research.

Aspect Details
Other Names RX-5902 [1] [2]
Molecular Target Phosphorylated DDX5 (pDDX5, p68 RNA helicase) at tyrosine 593 (Y593) [1] [3] [2]
Proposed Mechanism Binds to pDDX5, inhibiting expression of mitochondrial respiration genes and disrupting cellular energy production; previously thought to inhibit β-catenin nuclear translocation [1] [4]
Key In Vitro Findings Inhibits proliferation of chemo-sensitive (H69) and chemo-resistant (H69AR) Small Cell Lung Cancer (SCLC) cell lines [1] [5]

| Key In Vivo Findings | • Inhibits growth of H69AR xenograft and SCLC PDX tumors in mice [1] [4] • Oral administration showed dose-dependent tumor growth inhibition (44%, 65%, 83%) in a TNBC mouse model [2] | | Pharmacokinetics (Rat Data) | • Half-life (IV): ~2.5 - 2.8 hours [3] [6]Oral Bioavailability: ~57% [3] [6]Primary Elimination: Hepatic metabolism (Phase I, NADPH-dependent) [3] [6] | | Tissue Distribution (Rat) | Highest concentrations in adipose tissue, gut, and liver [3] [6] | | Clinical Trial Status | Has been evaluated in Phase I/IIa trials for advanced solid tumors, including Triple-Negative Breast Cancer (TNBC) [3] [2] |

Experimental Protocols & Data Interpretation

Here are methodologies and considerations for key experiments involving this compound.

In Vitro Proliferation and Viability Assays

This protocol is based on experiments conducted in SCLC cell lines [1].

  • Cell Lines Used: H69 (chemo-sensitive) and H69AR (chemo-resistant) SCLC lines. Comparisons were made to a non-cancerous bronchial epithelial cell line (HBEC-3KT) as a control [1].
  • Dosing Procedure: Treat cells with this compound across a range of concentrations. The specific concentrations used should be determined based on a preliminary range-finding experiment.
  • Assessment: Measure cell proliferation or viability using standard assays (e.g., MTT, XTT, CellTiter-Glo) after 24-72 hours of exposure to calculate IC50 values.
  • Expected Outcome: A significant, dose-dependent reduction in proliferation in both chemo-sensitive and chemo-resistant SCLC lines [1].
In Vivo Efficacy Studies

This protocol is based on xenograft models of SCLC and Triple-Negative Breast Cancer (TNBC) [1] [2].

  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice) implanted with human cancer cells (H69AR for SCLC, MDA-MB-231 for TNBC) or patient-derived xenografts (PDX) [1] [2].
  • Dosing Formulation: this compound is dissolved in a vehicle consisting of 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline [3] [6].
  • Dosing Regimen (Preclinical Examples):
    • Oral gavage administered at various doses and schedules.
    • In a TNBC study, doses of 160, 320, and 600 mg/kg were given weekly, showing dose-dependent tumor growth inhibition [2].
  • Endpoint Measurements: Monitor tumor volume over time and compare to vehicle-control group. Analyze overall survival extension in treated groups [2].
Investigating the Mitochondrial Mechanism

Recent findings suggest this compound's primary anti-tumor effect is through inducing mitochondrial dysfunction [1] [5].

  • Gene Expression Analysis: Perform RNA-Seq or RT-qPCR on treated vs. untreated SCLC cells. Look for significant downregulation of genes related to oxidative phosphorylation and mitochondrial respiration [1].
  • Functional Respiration Assays: Use tools like Seahorse XF Analyzers to measure mitochondrial respiration (Oxygen Consumption Rate - OCR) in live cells. This compound treatment should lead to a substantial decrease in basal and maximal respiration [1].
  • Interpretation Note: The observed mitochondrial dysfunction aligns with the effects seen upon genetic knockdown of DDX5, supporting the model that this compound acts through its target, DDX5, to disrupt cellular energy production [1].

Frequently Asked Questions (FAQs)

What is the most current understanding of this compound's mechanism of action? While initially thought to inhibit β-catenin nuclear translocation, recent 2025 research indicates its primary anti-tumor effect comes from disrupting mitochondrial function. This compound treatment inhibits the expression of key mitochondrial genes and blocks cellular respiration, effectively starving cancer cells of energy [1] [4] [5].

How should this compound be solubilized for in vitro or in vivo studies? For in vivo studies in rats, a common vehicle is 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline [3] [6]. For in vitro work, DMSO is a suitable solvent. Prepare fresh stock solutions and ensure the final DMSO concentration in cell culture media is non-cytotoxic (typically ≤0.1%).

What are the key pharmacokinetic parameters to consider when designing in vivo studies? Rat data shows this compound has a relatively short half-life (~2.5-3 hours) and moderate oral bioavailability (~57%) [3] [6]. This may require once-daily or more frequent dosing in animal models to maintain effective plasma concentrations. The drug distributes most extensively to adipose tissue, gut, and liver [3] [6].

Why might my cell lines show variable sensitivity to this compound? Sensitivity likely depends on the expression and phosphorylation status of its target, DDX5. Research shows that DDX5 protein is overexpressed in certain cancers (like SCLC) due to increased protein stability, not necessarily increased mRNA levels [1]. Always confirm the protein expression level of DDX5/pDDX5 in your specific cell models.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the current understanding of this compound's mechanism and a general workflow for assessing its activity.

This compound's Proposed Mechanism of Action in Cancer Cells

supinoxin_mechanism This compound This compound pDDX5 Phospho-DDX5 (Y593) This compound->pDDX5 Binds to MitochondrialGenes Expression of Mitochondrial Respiration Genes pDDX5->MitochondrialGenes Regulates Respiration Mitochondrial Respiration MitochondrialGenes->Respiration Energy Cellular Energy (ATP) Respiration->Energy Proliferation Cancer Cell Proliferation Energy->Proliferation Supports

General Workflow for In Vitro and In Vivo Efficacy Assessment

experimental_workflow Start Initiate Experiment InVitro In Vitro Profiling Start->InVitro Step1 Cell Line Selection & Culture InVitro->Step1 Step2 This compound Treatment & Dose-Response Step1->Step2 Step3 Proliferation & Viability Assays (IC50) Step2->Step3 InVivo In Vivo Validation Step3->InVivo Step4 Establish Xenograft or PDX Model InVivo->Step4 Step5 Oral Dosing (Vehicle: DMSO/Tween/PEG/Saline) Step4->Step5 Step6 Monitor Tumor Growth & Animal Survival Step5->Step6 Analysis Data Analysis & Mechanistic Investigation Step6->Analysis

References

Supinoxin vehicle composition for administration

Author: Smolecule Technical Support Team. Date: February 2026

Supinoxin Vehicle Composition & Protocol

This information is primarily derived from a pharmacokinetic study in rats [1].

Parameter Details
Vehicle Composition 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline [1]
Final Solution This compound dissolved in the vehicle [1]
Standard Dosing Volume 2 mL per kg of body weight (for rats) [1]
Tested Dosing Routes Intravenous bolus (tail vein) and Oral gavage [1]

FAQs and Troubleshooting Guide

Here are answers to common questions researchers might have when working with this compound.

Q1: What if the compound does not dissolve fully in the vehicle?

A1: The published protocol confirms that this specific vehicle mixture was used to successfully dissolve this compound for in vivo administration [1]. If you encounter precipitation:

  • Verify proportions: Ensure the DMSO concentration is maintained at 10%. Higher concentrations can be toxic in vivo, while lower concentrations may reduce solubility.
  • Mixing order: The search results do not specify a mixing order. As a general good practice, try dissolving the compound first in DMSO, then adding the surfactants (Tween 80), followed by the co-solvents (PEG 400), and finally diluting with the aqueous phase (saline).
  • Sonication: Briefly sonicating the mixture in a warm water bath can help achieve a clear solution.
Q2: Are there alternative solvents for in vitro studies?

A2: Yes. While the vehicle above is for animal studies, supplier data indicates that DMSO is a standard solvent for preparing this compound stock solutions for in vitro cell-based assays [2]. You can prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO and then dilute it into your cell culture medium. Ensure the final DMSO concentration in your assays is non-toxic to your cell lines (typically ≤0.1%).

Q3: How is this compound administered to mice in xenograft models?

A3: Although the primary pharmacokinetic data is from rats, a recent 2025 study on small-cell lung cancer confirmed that this compound was administered to mice bearing xenograft tumors [3]. While the exact vehicle was not specified in the available excerpt, the study demonstrates the in vivo efficacy of the drug in mouse models. The rat vehicle composition is a validated starting point for formulating this compound in mice.

Experimental Workflow for In Vivo Dosing

The following diagram illustrates the key steps in preparing and administering this compound based on the established protocol:

G Start Prepare Vehicle A Combine: - 10% DMSO - 10% Tween 80 - 40% PEG 400 - 40% Saline Start->A B Add this compound API Powder A->B C Mix/Vortex until fully dissolved B->C D Confirm clear solution (no precipitation) C->D E Administer to model organism Dosing volume: 2 mL/kg D->E Route1 Intravenous (Tail Vein Bolus) E->Route1 Route2 Oral Gavage E->Route2

Important Formulation Notes

  • Dosing Range: The referenced study confirmed dose-proportional pharmacokinetics in rats for intravenous doses ranging from 0.5 to 5 mg/kg [1].
  • Stability: For best results, prepare the dosing solution fresh on the day of administration. If storage is necessary, protect the solution from light and store at recommended conditions, noting that the stability of this specific formulation under storage has not been detailed in the available literature.
  • Handling: As with all chemical compounds, wear appropriate personal protective equipment (PPE) including gloves and a lab coat when handling the powder and preparing solutions.

References

Supinoxin Pharmacokinetic & Tissue Distribution Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key quantitative data on Supinoxin's absorption, distribution, and elimination, primarily characterized in male Sprague Dawley rats [1] [2].

Parameter Findings Experimental Context

| Major Tissues of Distribution (Tissue-to-Plasma Ratio) | Adipose: 24.9 Gut: 15.7 Liver: 11.4 Lungs: 7.6 Kidneys: 5.9 Spleen: 5.3 Heart: 4.3 Muscle: 3.3 Brain: 0.3 | Measured at 0.33, 1, 3, 7, and 24 hours after a single 5 mg/kg intravenous dose [1]. | | Permeability & Absorption | Caco-2 Apparent Permeability (Papp): Comparable to metoprolol (high permeability standard) Absolute Oral Bioavailability: 56.9 - 57.4% | In vitro cell model; suggests good intestinal absorption [1]. | | Routes of Elimination (% of dose recovered unchanged) | Feces (IV route): 16.5% Feces (Oral route): 46.8% Urine (IV & Oral routes): Negligible | Suggests biliary excretion and/or direct excretion from gut; minimal renal clearance [1]. | | Primary Metabolic Pathway | NADPH-dependent Phase I metabolism: 58.5% of total clearance UDPGA-dependent Phase II metabolism: Negligible | In rat liver microsomes [1]. | | Systemic Clearance & Volume of Distribution | Systemic Clearance (CL): 691 - 865 mL/h/kg Volume of Distribution (Vss): 2040 - 3500 mL/kg | Suggests high distribution into tissues and moderate clearance rate [1]. |

Experimental Protocols for Key Assays

Based on the methodology from the pharmacokinetic characterization study, here are outlines of key experimental protocols [1].

Protocol 1: In Vivo Tissue Distribution Study in Rats

This protocol describes how the quantitative tissue distribution data for this compound was obtained.

  • 1. Animal Dosing: Administer this compound via a single intravenous bolus (e.g., tail vein) to male Sprague Dawley rats. A dose of 5 mg/kg dissolved in a vehicle of 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline is used [1].
  • 2. Sample Collection: At predetermined time points (e.g., 0.33, 1, 3, 7, and 24 hours post-dose), euthanize the animals and collect tissue samples. The study analyzed nine major tissues: adipose, brain, gut, heart, kidney, liver, lung, muscle, and spleen [1].
  • 3. Bioanalysis: Homogenize the tissue samples and quantify the concentration of this compound using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) [1].
  • 4. Data Calculation: Calculate the tissue-to-plasma ratio (Kp) for each tissue by dividing the measured tissue drug concentration by the drug concentration in plasma at the same time point [1].

The workflow for this study can be summarized as follows:

G Start Start In Vivo Study A Administer IV this compound (5 mg/kg) Start->A B Collect Tissues at Time Points (0.33, 1, 3, 7, 24 h) A->B C Homogenize Tissues B->C D Analyze Concentration via LC-MS/MS C->D E Calculate Tissue-to-Plasma Ratio (Kp) D->E End PK Data Output E->End

Protocol 2: Investigation of Elimination Pathways

This protocol describes experiments used to determine how this compound is cleared from the body.

  • A. Excretion Balance Study:
    • Administer this compound (e.g., 5 mg/kg) to rats via IV and oral routes.
    • House animals in metabolic cages and collect urine and feces over specified intervals (e.g., 0-48 hours).
    • Process samples (homogenize feces) and analyze for unchanged this compound to determine the fraction excreted via each route [1].
  • B. Metabolic Stability Assay:
    • Incubate this compound with rat liver microsomes.
    • To identify the primary metabolic pathway, use cofactors for specific enzymes:
      • Add NADPH to assess Phase I oxidative metabolism.
      • Add UDPGA to assess Phase II glucuronidation.
    • Measure the depletion of this compound over time to calculate the percentage of total clearance attributed to each pathway [1].

The logical flow for identifying elimination routes is as follows:

G Start Start Elimination Study Route1 Excretion Balance Start->Route1 Route2 In Vitro Metabolism Start->Route2 A1 Administer IV/Oral Dose Route1->A1 A2 Collect Urine & Feces (0-48 h) A1->A2 A3 Analyze for Unchanged Drug A2->A3 End Identify Major Elimination Pathways A3->End B1 Incubate with Liver Microsomes Route2->B1 B2 + NADPH (Phase I) B1->B2 B3 + UDPGA (Phase II) B1->B3 B4 Measure Drug Depletion B2->B4 B3->B4 B4->End

Potential FAQs for a Technical Support Center

While direct troubleshooting content is unavailable, here are some likely researcher questions answered by the available data.

  • Q1: What could explain low drug exposure in the brain?

    • A: The data shows this compound has a very low tissue-to-plasma ratio (Kp) of 0.3 in the brain, indicating poor penetration of the blood-brain barrier [1]. This is an inherent property of the compound, not necessarily a methodological error.
  • Q2: Why is there high variability in adipose tissue concentrations?

    • A: this compound is most abundantly distributed in adipose tissue (Kp of 24.9) [1]. The high lipophilicity that drives this distribution can also lead to variable results based on factors like animal diet, fat content, and sample processing. Ensuring complete homogenization of adipose tissue is critical.
  • Q3: What are the major clearance mechanisms we should consider?

    • A: The primary clearance route is NADPH-dependent Phase I metabolism (58.5% of total clearance), with negligible renal or Phase II glucuronidation clearance [1]. Experimental results showing low urinary excretion and high fecal recovery are consistent with this profile.

References

Supinoxin: A Novel Agent Targeting RNA Biology

Author: Smolecule Technical Support Team. Date: February 2026

Supinoxin represents a novel approach in cancer therapy by targeting an RNA helicase.

  • Mechanism and Workflow: Its proposed mechanism involves targeting phosphorylated DDX5, which plays a role in mitochondrial function. The diagram below outlines its pathway and experimental validation workflow.

    G cluster_pathway Proposed this compound Mechanism of Action cluster_experiment Key Experimental Evidence node_blue node_red node_yellow node_green This compound This compound pDDX5 pDDX5 This compound->pDDX5 Binds & Inhibits MitochondrialRespiration MitochondrialRespiration pDDX5->MitochondrialRespiration Regulates ATP ATP MitochondrialRespiration->ATP Produces TumorGrowth TumorGrowth ATP->TumorGrowth Fuels Exp1 In Vitro Cell Proliferation Assays (SCLC, TNBC lines) Outcome Conclusion: Inhibits tumor growth by reducing energy production Exp1->Outcome Exp2 Gene Expression Analysis (RNA) Exp2->Outcome Exp3 In Vivo Xenograft & PDX Tumor Models Exp3->Outcome Exp4 Cellular Respiration & ATP Measurement Exp4->Outcome

  • Key Experimental Data: The efficacy of this compound is supported by multiple experimental findings.

    • In Vitro Anti-Proliferation: this compound inhibits the proliferation of both chemo-sensitive (H69) and chemo-resistant (H69AR) SCLC cell lines [1]. It is also potent against a panel of triple-negative breast cancer (TNBC) cell lines with IC~50~ values in the nanomolar range (10-20 nM) [2].
    • In Vivo Tumor Growth Inhibition: Treatment with this compound has been shown to mitigate the growth of H69AR xenograft tumors and SCLC Patient-Derived Xenograft (PDX) tumors in mouse models [1].
    • Impact on Mitochondrial Function: A key finding is that this compound, similar to DDX5 knockdown, impairs the expression of mitochondrial respiration genes and induces mitochondrial dysfunction, effectively blocking cellular respiration and reducing ATP production [1] [3].

nab-Paclitaxel: An Advanced Chemotherapy Formulation

nab-Paclitaxel is a solvent-free, nanoparticle formulation designed to improve drug delivery and efficacy.

  • Mechanism and Workflow: Its mechanism is based on disrupting cell division, and its efficacy is established through robust clinical trials. The diagram below summarizes this.

    G cluster_mechanism nab-Paclitaxel Mechanism of Action cluster_efficacy Clinical Evidence from Meta-Analyses node_blue node_red node_yellow node_green nabPaclitaxel nabPaclitaxel Microtubules Microtubules nabPaclitaxel->Microtubules Binds & Stabilizes CellCycle CellCycle Microtubules->CellCycle Disrupts Dynamics Apoptosis Apoptosis CellCycle->Apoptosis Induces Mitotic Arrest & Pop Study Population: Breast Cancer Patients (Neoadjuvant Setting) Comp Comparison: nab-Paclitaxel vs. Solvent-Based Taxanes Pop->Comp Metric1 Primary Metric: Pathological Complete Response (pCR) Comp->Metric1 Metric2 Secondary Metric: Event-Free Survival (EFS) Comp->Metric2 Result1 Result: Improved pCR Metric1->Result1 Result2 Result: Improved EFS Metric2->Result2

  • Key Efficacy Data: The benefits of nab-paclitaxel over traditional solvent-based taxanes are well-documented in clinical studies, particularly for breast cancer.

    • Improved Pathological Complete Response (pCR): A 2021 meta-analysis of 5 randomized controlled trials and 2 cohort studies (2,949 patients) found that neoadjuvant nab-paclitaxel significantly improved pCR rates compared to solvent-based taxanes. The benefit was consistent across subtypes like HER2-negative, hormone receptor-positive breast cancer, and notably in triple-negative breast cancer [4] [5].
    • Superior Survival Outcomes: The same analysis reported that patients treated with nab-paclitaxel had significantly better event-free survival (EFS) than those treated with solvent-based taxanes [4] [5].
    • Real-World Effectiveness: A retrospective real-world study of 925 patients with metastatic breast cancer showed that nab-paclitaxel was associated with significantly longer time to treatment discontinuation and time to next treatment compared to paclitaxel, confirming its effectiveness in a clinical practice setting [6].

Comparative Analysis Summary

The following table provides a final, condensed comparison to help contextualize the two drugs.

Aspect This compound nab-Paclitaxel
Therapeutic Approach Novel, targeted (pDDX5/RNA biology) [1] Established, cytotoxic (microtubules) [7]
Stage of Development Preclinical/early research [1] [3] Approved, widely used in clinics [4]
Key Strength Novel mechanism of action targeting cancer cell energy production; potential for treating recalcitrant cancers like SCLC [1] Proven efficacy in improving pCR and survival in breast cancer; superior tolerability profile regarding hypersensitivity [4] [6]
Safety Profile (from studies) Research ongoing; detailed safety profile not fully established [1] Lower risk of severe hypersensitivity reactions; higher risk of neuropathy compared to solvent-based paclitaxel [4] [5]

Conclusion and Research Implications

For researchers, this comparison highlights:

  • For novel target discovery: this compound underscores the potential of RNA helicases like DDX5 as new therapeutic targets.
  • For drug delivery and formulation: nab-Paclitaxel remains a benchmark for how innovative formulation (nanoparticle albumin-binding) can improve the pharmacokinetics and efficacy of an existing chemotherapeutic agent.

References

Clinical Trial NCT02003092: Phase I Study Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key design and findings from the Phase I clinical trial as of the 2016 data cut-off [1].

Trial Aspect Details
ClinicalTrials.gov ID NCT02003092 [1]
Phase I [1]
Primary Objectives Safety, tolerability, identification of Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD) [1]
Secondary Objectives Pharmacokinetics (PK) and antitumor activity (per RECIST v1.1) [1]
Patient Population 18 subjects with relapsed/refractory solid tumors [1]
Dosing Schedule Oral RX-5902 at 1, 3, 5, or 7 times per week for 3 weeks followed by 1 week of rest, or for 4 weeks without a rest [1]
Reported Safety Profile No DLTs or treatment-related Serious Adverse Events (SAEs). Most common side effects were Grade 1 nausea, vomiting, and fatigue [1]
Reported Efficacy (Preliminary) 6 subjects had stable disease; 3 subjects were on treatment for >1 year [1]
Pharmacokinetics Orally bioavailable with median Tmax of 2 hours and median elimination half-life of 12 hours [1]
Conclusion (as of 2016) "RX-5902 is safe and well tolerated at the doses and schedules tested. Early anti-tumor activity has been observed." [1]

Experimental Protocols from Preclinical Studies

While the clinical trial protocol is not detailed in the available abstracts, recent peer-reviewed publications describe key laboratory methodologies used to investigate Supinoxin's mechanism of action. The following workflow summarizes the core experiments conducted in a 2025 study published in iScience [2] [3]:

G Start Study this compound in SCLC Sub1 In Vitro Analysis (Cell Lines) Start->Sub1 Sub2 In Vivo Analysis (Animal Models) Start->Sub2 Sub3 Mechanism Investigation Start->Sub3 Exp1 Proliferation Assays on H69 (chemo-sensitive) and H69AR (chemo-resistant) cells Sub1->Exp1 Exp2 Xenograft Tumor Growth H69AR cell and Patient-Derived Xenograft (PDX) models Sub2->Exp2 Exp3 Gene Expression Analysis (Transcriptomics) and Mitochondrial Respiration Assays Sub3->Exp3

The experiments shown in the diagram are detailed below:

  • In Vitro Proliferation Assays: The anti-proliferative effects of this compound were tested on both chemo-sensitive (H69) and chemo-resistant (H69AR) small-cell lung cancer (SCLC) cell lines. The results demonstrated that this compound inhibits proliferation in both cell types [2] [3].
  • In Vivo Xenograft Models: The efficacy of this compound was evaluated in mouse models implanted with human H69AR cancer cells (xenografts) and with patient-derived SCLC tumors (PDX). These studies showed that this compound treatment mitigated tumor growth [2] [3].
  • Mechanism Investigation: To understand how this compound works, researchers used gene expression analysis (transcriptomics) and measures of mitochondrial function. They found that this compound inhibits the expression of genes critical for mitochondrial respiration and effectively blocks this energy-producing process in SCLC cells [2] [3].

Updated Mechanism of Action

The 2025 research proposes a revised mechanism for this compound, moving beyond the initial theory [2].

  • Previous Understanding: Early studies suggested this compound acted by binding to phosphorylated DDX5 (pDDX5), disrupting its interaction with β-catenin, thereby preventing the activation of pro-cancer genes like c-Myc and Cyclin D1 [2].
  • Current Understanding: The new data indicates that this compound's primary anti-tumor effect comes from inducing mitochondrial dysfunction. By acting on DDX5, this compound disrupts the expression of genes necessary for oxidative phosphorylation, a key energy-producing process. This depletes cellular energy (ATP) and blocks cancer progression [2] [4] [5].

This shift in mechanism is illustrated below:

G cluster_old Previous Model cluster_new Current Model (2025) This compound This compound DDX5 DDX5 This compound->DDX5 Binds to OxPhos OxPhos This compound->OxPhos Inhibits pDDX5 pDDX5 DDX5->pDDX5 Phosphorylation RespirationGenes RespirationGenes DDX5->RespirationGenes Regulates expression of BetaCatenin BetaCatenin pDDX5->BetaCatenin Interacts with GeneActivation GeneActivation BetaCatenin->GeneActivation Nuclear translocation & activation of c-Myc, Cyclin D1 RespirationGenes->OxPhos Required for ATP ATP OxPhos->ATP Produces cluster_old cluster_old cluster_new cluster_new

Future Therapeutic Potential

Recent preclinical studies suggest a expanding therapeutic potential for this compound:

  • Application in SCLC: Research published in 2025 highlights this compound's efficacy in inhibiting the proliferation of SCLC cell lines and reducing tumor growth in mouse models. SCLC is an aggressive cancer with very limited treatment options and poor patient survival [4] [5].
  • Combination Therapy Strategy: Scientists propose that this compound may be most effective not as a standalone drug, but in combination with other therapies. The strategy is to use this compound to suppress tumor growth by cutting off its energy supply, leaving the weakened tumor more vulnerable to a second drug that can deliver a lethal blow [4] [5].

References

Supinoxin DDX5 inhibition validation

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Efficacy of Supinoxin

The following table summarizes experimental data on this compound's ability to inhibit cancer cell growth.

Cancer Model Experimental System Key Efficacy Findings Reported Values
Small Cell Lung Cancer (SCLC) [1] [2] In vitro (H69 & H69AR cells) Inhibited proliferation of both chemo-sensitive and chemo-resistant cell lines -
In vivo (H69AR xenograft & PDX models) Mitigated tumor growth in mouse models -
Triple-Negary Breast Cancer (TNBC) [3] In vitro (MDA-MB-231 cells) Demonstrated antiproliferative activity Encouraging IC₅₀ values
In vivo (MDA-MB-231 xenograft) Significant reduction in tumor growth and levels of pDDX5, c-Myc, and β-catenin -

Pharmacokinetic Profile of this compound

The table below outlines the absorption, distribution, and elimination characteristics of this compound, primarily derived from studies in rats.

PK Parameter Findings Experimental Context
Administration & Absorption [3] Good permeability; modest absorption Caco-2 cell transport assay; oral administration in rats
Oral Bioavailability [3] 56.9–57.4% Study in male Sprague Dawley rats
Distribution (Vss) [3] 2040–3500 mL/kg Intravenous administration in rats
Systemic Clearance [3] 691–865 mL/h/kg Intravenous administration in rats
Terminal Half-life (t1/2) [3] 2.54–2.80 h Intravenous administration in rats
Primary Elimination Route [3] Metabolism (NADPH-dependent Phase I); negligible urinary excretion Rat liver microsome study; mass balance study in rats

Proposed Mechanism of Action

This compound is identified as a first-in-class inhibitor that targets the Y593-phosphorylated form of DDX5 (pDDX5) [3] [2]. While initially thought to work by disrupting the pDDX5/β-catenin interaction, recent studies in SCLC suggest its primary effect is inducing mitochondrial dysfunction [1] [2].

The following diagram illustrates this mechanism based on current research.

architecture This compound This compound pDDX5 Phosphorylated DDX5 (pDDX5) This compound->pDDX5 Binds and inhibits MitochondrialGenes Expression of Mitochondrial Respiration Genes pDDX5->MitochondrialGenes Regulates CellularRespiration Cellular Respiration & Energy Production MitochondrialGenes->CellularRespiration Supports MitochondrialGenes->CellularRespiration this compound/DXDX5 knockdown Impairs CancerGrowth Cancer Cell Proliferation CellularRespiration->CancerGrowth Promotes CellularRespiration->CancerGrowth Blockade inhibits

Experimental Protocols for Key Assays

For researchers looking to validate DDX5 inhibition, here are methodologies from key studies on this compound's effects.

  • In Vitro Proliferation Assay (SCLC): Anti-proliferative effects of this compound were tested on chemo-sensitive (H69) and chemo-resistant (H69AR) SCLC cell lines. Cell viability was measured to establish the compound's efficacy in halting cancer cell growth [1] [2].

  • In Vivo Efficacy Study (SCLC): The H69AR cell line was used to create xenograft tumors in mouse models. Mice were treated with this compound, and tumor volume was monitored over time to assess the drug's ability to mitigate tumor growth in vivo [1] [2].

  • Gene Expression Analysis (Mitochondrial Function): To investigate the mechanism of action, RNA sequencing (RNA-seq) or similar transcriptomic analyses were performed on SCLC cells after treatment with this compound (or after DDX5 knockdown). This was used to quantify the impaired expression of genes related to oxidative phosphorylation and mitochondrial respiration [1] [2].

  • Pharmacokinetic Profiling in Rats: A solution of this compound was administered intravenously and orally to male Sprague Dawley rats. Blood samples were collected at serial time points, and plasma concentrations were determined using LC-MS/MS analysis to calculate standard PK parameters [3].

Key Insights for Researchers

  • Mechanism Re-evaluation: Much of the foundational data on this compound's efficacy comes from studies that proposed it disrupts β-catenin signaling [3]. However, recent SCLC studies suggest its primary anti-tumor effect is through inducing mitochondrial dysfunction and blocking cellular energy production [1] [2]. This is a critical consideration for your validation strategy.
  • Clinical Status Note: While preclinical data is promising, the clinical development of this compound is still in early phases. It is crucial to consult the latest clinical trial registries for current status and any new findings in humans [3].

References

Supinoxin antitumor activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Supinoxin Antitumor Activity Overview

This compound (RX-5902) is a first-in-class, orally bioavailable small molecule inhibitor that targets phosphorylated DDX5 (pDDX5), an RNA helicase overexpressed in several cancers [1] [2]. The following table summarizes its key antitumor effects and the supporting experimental data.

Cancer Model Experimental System Key Findings & Quantitative Data Proposed Primary Mechanism

| Small Cell Lung Cancer (SCLC) [1] | In vitro: H69 (chemo-sensitive) and H69AR (chemo-resistant) cell lines. In vivo: H69AR xenograft and SCLC PDX models in mice. | • Inhibited proliferation in both H69 and H69AR cells [1]. • Mitigated tumor growth in vivo [1]. • Inhibited mitochondrial gene expression and cellular respiration [1]. | Targets pDDX5, inducing mitochondrial dysfunction and reducing cellular energy (ATP) production [1] [3] [4]. | | Triple-Negative Breast Cancer (TNBC) [1] [2] | In vitro: MDA-MB-231 cell line. In vivo: MDA-MB-231 xenograft models. | • Decreased protein levels of pDDX5, c-Myc, and β-catenin in xenograft tumors [1]. • Early Phase 1b/2a trial (11 patients): 1 patient showed 18.2% tumor reduction; disease stabilized in 5 others [2]. | Inhibits β-catenin nuclear translocation and expression of downstream genes (e.g., Cyclin D1, c-Myc) [1] [2]. |

Detailed Experimental Protocols

For the key findings summarized above, here are the methodologies used in the cited experiments.

  • Cell Proliferation/Viability Assay [1]:

    • System: Human SCLC cell lines (H69 and H69AR).
    • Treatment: Cells were treated with this compound.
    • Measurement: The half-maximal inhibitory concentration (IC50) was determined, confirming this compound inhibits proliferation in both chemo-sensitive and chemo-resistant lines.
  • In Vivo Xenograft/PDX Tumor Growth Study [1]:

    • Animal Model: Mice implanted with either H69AR cell line-derived xenografts or patient-derived xenograft (PDX) tumors from SCLC patients.
    • Dosing: this compound was administered to the treatment group.
    • Endpoint: Tumor volume was measured over time and compared to a control group. Studies showed this compound treatment effectively mitigated tumor growth.
  • Gene Expression and Respiration Analysis [1]:

    • Method 1 (Transcriptomics): RNA sequencing or related techniques were used to analyze gene expression changes following this compound treatment or DDX5 knockdown. This revealed significant downregulation of genes involved in mitochondrial oxidative phosphorylation.
    • Method 2 (Functional Assay): Cellular respiration (oxygen consumption rate, OCR) was measured, likely using a Seahorse Analyzer. Results demonstrated that this compound effectively blocks mitochondrial respiration in SCLC cells.
  • Mechanism-of-Action Binding Assays (from earlier studies) [1]:

    • DARTS (Drug Affinity Responsive Target Stability): This method identified DDX5 as a cellular target of this compound by detecting proteins stabilized upon drug binding.
    • Filter Binding Assay: Further confirmed the specific binding of this compound to the Y593-phosphorylated form of DDX5 (pDDX5).

Mechanism of Action and Experimental Workflow

The following diagram synthesizes this compound's mechanism of action and its validation through key experiments, based on the 2025 study [1]. This research confirmed the drug's efficacy but proposed a different primary mechanism than earlier models.

Comparison with Other Antitumor Drug Classes

This compound represents a novel approach compared to established therapies. The table below contextualizes its profile against other major drug classes.

Drug / Drug Class Primary Molecular Target Main Mechanism of Antitumor Action Key Differentiator of this compound
This compound [1] [2] Phospho-DDX5 (pDDX5) Inhibits RNA helicase function, disrupts mitochondrial respiration and cancer cell energy production. Novel target (pDDX5); unique mechanism focused on cancer cell metabolism.
PARP Inhibitors (e.g., Olaparib, Saruparib) [5] PARP1 (and PARP2) enzymes Induces synthetic lethality in homologous recombination repair (HRR)-deficient cancers (e.g., BRCA-mutant). Targets DNA damage repair pathway, unlike this compound's metabolic targeting.
Tubulin Inhibitors (e.g., Paclitaxel, Vinflunine) [6] Tubulin (microtubules) Disrupts microtubule dynamics, arrests cell division during mitosis. Classic cytotoxic agent targeting cell division machinery.
EGFR Inhibitors (e.g., Osimertinib) [7] Mutant Epidermal Growth Factor Receptor (EGFR) Blocks oncogenic driver signaling pathways in mutant NSCLC. Targets a specific, common receptor mutation in a cancer subtype.

Insights for Research and Development

The 2025 study suggests this compound's potential is particularly promising for recalcitrant cancers like SCLC, where it acts by disrupting mitochondrial energy production rather than through the previously proposed β-catenin pathway [1] [3]. This new mechanism is significant as it targets a vulnerability in certain cancer cells.

Researchers should note that this compound is primarily investigated in preclinical models, and its efficacy in SCLC is a recent finding [1]. Its potential is thought to be greatest in combination therapies. As one co-principal investigator noted, "The hope is that while the this compound keeps tumors small and keeps them from growing, we can hit the tumors with something else that will kill them" [3] [4].

References

Supinoxin pharmacokinetics vs other anticancer drugs

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Supinoxin

The table below summarizes the key pharmacokinetic parameters of this compound, primarily derived from studies in male Sprague-Dawley rats [1] [2].

Parameter Findings for this compound
Absorption & Bioavailability Good permeability; absolute oral bioavailability of 56.9-57.4% [1] [2].
Distribution Extensive. Steady-state volume of distribution (Vss) of 2040-3500 mL/kg. Highest levels in adipose tissue, gut, and liver [1] [2].
Metabolism Primarily eliminated via NADPH-dependent Phase I metabolism (58.5% of total clearance). Phase II metabolism is negligible [1].
Excretion Predominantly non-renal. Fecal recovery was 16.5% (IV) & 46.8% (oral). Urinary recovery was negligible for both routes [1] [2].
Half-life & Clearance Terminal half-life: 2.54-2.80 h. Systemic clearance: 691-865 mL/h/kg. Parameters remained unchanged across doses, suggesting dose-proportional pharmacokinetics [1] [2].

Detailed Experimental Protocols

The pharmacokinetic data for this compound was characterized through the following standardized experimental methods [1] [2].

In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (6-7 weeks old).
  • Dosing: this compound was administered via a single intravenous (IV) bolus into the tail vein and oral gavage.
  • Formulation: Drug was dissolved in a vehicle of 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline.
  • Sample Collection: Blood samples were collected from the jugular vein at multiple time points post-dosing. For tissue distribution studies, nine major tissues were collected at specific intervals after IV administration.
  • Bioanalysis: Plasma and tissue samples were analyzed using a validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method to determine drug concentrations [1] [2].

The workflow of this in vivo study can be visualized as follows:

G start Study Start admin Drug Administration (IV or Oral) start->admin sample_collect Serial Blood & Tissue Sample Collection admin->sample_collect sample_process Sample Processing (Centrifugation, Storage at -20°C) sample_collect->sample_process lc_msms LC-MS/MS Analysis sample_process->lc_msms data PK Parameter Calculation lc_msms->data

In Vitro Transport Assay (Caco-2 Cells)
  • Cell Culture: Caco-2 intestinal epithelial cells were cultured for about 21 days to form differentiated cell monolayers.
  • Integrity Check: Monolayer integrity was verified by measuring Trans-epithelial Electrical Resistance (TEER); only monolayers with TEER >300 Ω·cm² were used.
  • Permeability Assay: A transport buffer containing 1 µM this compound was added to either the apical or basolateral donor compartment. Samples were taken from the receiver compartment at timed intervals over 120 minutes.
  • Calculation: The apparent permeability coefficient (Papp) was calculated to assess the drug's ability to cross the intestinal barrier [1] [2].

Mechanism of Action and Broader Context

While not directly related to pharmacokinetics, understanding this compound's mechanism of action provides valuable context for researchers.

  • Target: this compound is a first-in-class small molecule inhibitor that targets the Y593 phosphorylated p68 RNA helicase (also known as phospho-DDX5) [1] [3].
  • Primary Known Mechanism: It was initially found to inhibit the interaction between phospho-DDX5 and β-catenin, preventing the nuclear translocation of β-catenin and the expression of cancer-related genes like cyclin D1 and c-Myc [3].
  • Emerging Mechanism: Recent studies suggest that this compound also induces mitochondrial dysfunction in cancer cells by inhibiting the expression of genes essential for oxidative phosphorylation, thereby reducing cellular energy levels and blocking tumor progression [3] [4] [5].

The following diagram illustrates these mechanisms:

G This compound This compound pDDX5 Phospho-DDX5 (Y593) This compound->pDDX5 Mechanism1 Inhibits β-catenin nuclear translocation pDDX5->Mechanism1 Mechanism2 Reduces expression of mitochondrial respiration genes pDDX5->Mechanism2 Effect1 ↓ Expression of oncogenes (e.g., Cyclin D1, c-Myc) Mechanism1->Effect1 Effect2 Impaired Oxidative Phosphorylation Mechanism2->Effect2 Outcome Reduced Tumor Growth Effect1->Outcome Effect2->Outcome

How to Conduct a Comparative Analysis

Since the search results lack direct head-to-head PK data for this compound versus other drugs, you can build a comparative guide by:

  • Consulting Specialized Databases: Look for pharmacokinetic data on specific comparator drugs in resources like the NCI Clinical Data Catalog, DrugComb, or other pharmacological databases [6].
  • Extracting Data from Literature: Perform a systematic literature review for pharmacokinetic studies of anticancer drugs of interest, focusing on parameters like bioavailability, half-life, and clearance in pre-clinical models or humans.
  • Leveraging Computational Models: The Physiologically Based Pharmacokinetic (PBPK) model developed for this compound in rats can be a starting point for in-silico predictions and comparisons once human PK parameters are estimated [1] [2].

References

Supinoxin triple-negative breast cancer clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Supinoxin's Mechanism of Action and Research Status

This compound (also known as RX-5902) is an oral small-molecule inhibitor that targets phosphorylated DDX5 (pDDX5), an RNA helicase protein that is overexpressed in various cancer cells but not in normal tissues [1] [2].

  • Proposed Mechanism: Early research suggested this compound inhibits the interaction between pDDX5 and β-catenin, preventing the nuclear translocation of β-catenin and the expression of pro-growth genes [2]. More recent studies propose it induces mitochondrial dysfunction by reducing oxidative phosphorylation, cutting off the energy supply for cancer cells [3] [4] [2].
  • Research Status: As of the latest information, this compound has been evaluated in a Phase I, open-label, multicenter study in patients with recurrent or refractory solid tumors [1]. The drug's developer, Rexahn Pharmaceuticals, had plans to begin a subsequent Ib/IIa study focusing on triple-negative breast cancer and ovarian cancer [1]. The most recent publications (2025) are from academic laboratories investigating its potential for other cancers like small-cell lung cancer, reinforcing that it is still in the preclinical or early clinical research phase for new applications [3] [4] [2].

Clinical Context: Treatment Landscape for TNBC

To provide context for where a new therapy like this compound would aim to fit, the table below summarizes established and emerging treatment options for TNBC, along with their associated clinical outcomes where available.

Therapy Category Example Agents / Regimens Relevant Clinical Outcomes (for established therapies)
Chemotherapy Platinum-based (Carboplatin, Cisplatin); Taxanes; Anthracyclines [5] A 2022 meta-analysis of 12 RCTs (4,580 pts) showed Platinum-based regimens can improve DFS (RR=0.22, 95% CI: 0.06–0.82) and OS (RR=0.15, 95% CI: 0.04–0.61) in some TNBC patients vs. non-platinum regimens [5].
Antibody-Drug Conjugates (ADCs) Sacituzumab Govitecan [6]
Immunotherapy Pembrolizumab [6]
PARP Inhibitors Olaparib, Talazoparib (for BRCA-mutated TNBC) [7]
Novel/Targeted (Investigational) This compound (RX-5902) No clinical outcomes data available yet. Preclinical models showed tumor growth inhibition up to 60% and prevention of metastasis in TNBC xenograft models [1].

Proposed Signaling Pathway of this compound

The following diagram synthesizes the mechanism of action of this compound as described in the available research, illustrating how it is believed to disrupt cancer cell energy production and growth.

G Proposed Anticancer Mechanism of this compound This compound This compound (RX-5902) pDDX5 Phosphorylated DDX5 (Overexpressed in Cancer) This compound->pDDX5 Binds and Inhibits MitochondrialDysfunction Mitochondrial Dysfunction pDDX5->MitochondrialDysfunction Leads to BetaCatenin β-catenin (Nuclear Translocation Blocked) pDDX5->BetaCatenin Disrupts Interaction with EnergyDepletion Cellular Energy (ATP) Depletion MitochondrialDysfunction->EnergyDepletion Causes TumorGrowthInhibition Inhibition of Tumor Growth & Metastasis EnergyDepletion->TumorGrowthInhibition Results in GeneExpression Reduced Expression of c-Myc, Cyclin D1 BetaCatenin->GeneExpression Suppresses GeneExpression->TumorGrowthInhibition Contributes to

References

Supinoxin oxidative phosphorylation inhibition confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Visual Pathway

Supinoxin exerts its effect by specifically targeting the DDX5 protein, which is overexpressed in certain cancer cells. The following diagram illustrates the signaling pathway through which this compound leads to energy depletion in cancer cells.

G This compound This compound pDDX5 p-DDX5 (Y593) This compound->pDDX5 Binds & Inhibits MitochondrialGenes Mitochondrial Respiration Gene Expression pDDX5->MitochondrialGenes Regulates OxPhos Oxidative Phosphorylation (OXPHOS) MitochondrialGenes->OxPhos Essential for ATP ATP Production OxPhos->ATP Generates EnergyDepletion Energy Depletion OxPhos->EnergyDepletion this compound Blocks TumorGrowth Tumor Growth ATP->TumorGrowth Fuels TumorGrowthInhibition Tumor Growth Inhibition EnergyDepletion->TumorGrowthInhibition

Experimental Data and Protocols

The confirmation of this compound's inhibition of OXPHOS comes from a series of in vitro and in vivo experiments, as detailed in the 2025 iScience publication [1].

Key Experimental Findings

The quantitative data from these studies is summarized in the table below.

Experimental Model Cell Lines / Model Used Key Findings & Quantitative Results
In Vitro (Cell Culture) H69 (chemo-sensitive SCLC), H69AR (chemo-resistant SCLC) [1]. This compound inhibited proliferation of both cell lines [1].
In Vivo (Mouse Model) H69AR xenograft tumors, SCLC Patient-Derived Xenograft (PDX) tumors [1]. This compound mitigated tumor growth [1].
Gene Expression & Metabolic Analysis H69 and H69AR SCLC lines [1]. This compound impaired expression of mitochondrial respiration genes and effectively blocked cellular respiration [1].
Detailed Experimental Methodologies

The protocols from the key studies provide a reproducible blueprint for confirming OXPHOS inhibition.

  • Cell Viability/Proliferation Assay: Used to evaluate this compound's ability to inhibit cancer cell growth. Chemo-sensitive (H69) and chemo-resistant (H69AR) SCLC cell lines were treated with this compound, and cell proliferation was measured over time [1].
  • In Vivo Xenograft Studies: Conducted to assess this compound's efficacy in a living organism. Immunocompromised mice were implanted with human chemo-resistant SCLC cells (H69AR) or patient-derived tumors (PDX). Mice were treated with this compound, and tumor volume was measured periodically and compared to untreated controls [1].
  • Transcriptomic Analysis (RNA Sequencing): Used to investigate changes in gene expression after this compound treatment. SCLC cells were treated with this compound, and RNA was extracted and sequenced. Gene expression profiles were compared to untreated cells, with a focus on pathways related to mitochondrial function and oxidative phosphorylation [1].
  • Mitochondrial Respiration Assay (Seahorse Analyzer): Employed to directly measure the effect on cellular energy metabolism. The Oxygen Consumption Rate (OCR), a direct indicator of OXPHOS activity, was measured in real-time in SCLC cells following this compound treatment. A significant reduction in OCR confirms the inhibition of mitochondrial respiration [1].

Comparison with Other OXPHOS Inhibitors

This compound belongs to a broader class of investigational OXPHOS inhibitors. The table below compares it with other compounds in this category.

Inhibitor Name Reported Molecular Target Key Context from Search Results
This compound (RX-5902) p-DDX5 (RNA helicase) [1] Novel mechanism, shows efficacy in chemo-resistant SCLC models [2] [1].
IACS-010759 Complex I of Electron Transport Chain [3] Potent inhibitor; clinical trials faced dose-limiting toxicities [3].
Atovaquone Complex III of Electron Transport Chain [3] FDA-approved drug repurposed as OXPHOS inhibitor; moderate effect as a hypoxia modifier [3].
Mito-ATO / Mito-PEG-ATO Mitochondrially-targeted Complex III inhibitor [3] TPP+-conjugated atovaquone; designed for enhanced uptake in cancer cells; showed stronger anti-hypoxic effects than non-targeted version [3].
Metformin Complex I (indirectly) [3] Well-known antidiabetic drug; demonstrated dose-dependent reduction of hypoxia in spheroid models [3].

Conclusion for Researchers

For researchers and drug development professionals, the data confirms that this compound is a promising candidate with a novel mechanism of action targeting DDX5 to inhibit OXPHOS. Its efficacy in chemo-resistant SCLC lines and in vivo models highlights its potential, particularly for aggressive cancers with limited treatment options [2] [1].

Its unique pathway suggests it could be synergistic with other therapeutics, as noted by researchers who hope to combine it with other drugs to first suppress and then kill tumors [2]. The main differentiator from other OXPHOS inhibitors is its upstream target (DDX5) rather than a direct component of the electron transport chain.

References

Supinoxin safety profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Supinoxin's Mechanism of Action

This compound (also known as RX-5902) is a first-in-class, orally bioavailable small molecule inhibitor that targets phosphorylated DDX5 (pDDX5), an RNA helicase overexpressed in various cancer cells [1] [2].

Recent research suggests its anti-tumor effect works by disrupting cancer cell energy production. The diagram below illustrates this mechanism and the experimental workflow used for its validation.

G This compound This compound pDDX5 pDDX5 This compound->pDDX5 β-catenin\nNuclear Translocation\n(Previous Model) β-catenin Nuclear Translocation (Previous Model) pDDX5->β-catenin\nNuclear Translocation\n(Previous Model) Mitochondrial Respiration\nInhibition\n(New Model) Mitochondrial Respiration Inhibition (New Model) pDDX5->Mitochondrial Respiration\nInhibition\n(New Model) Gene Expression\n(c-Myc, Cyclin D1) Gene Expression (c-Myc, Cyclin D1) β-catenin\nNuclear Translocation\n(Previous Model)->Gene Expression\n(c-Myc, Cyclin D1) ATP Production\nReduced ATP Production Reduced Mitochondrial Respiration\nInhibition\n(New Model)->ATP Production\nReduced Cancer Cell Growth\nBlocked Cancer Cell Growth Blocked ATP Production\nReduced->Cancer Cell Growth\nBlocked In Vitro Studies In Vitro Studies Cellular Respiration\nAssay Cellular Respiration Assay In Vitro Studies->Cellular Respiration\nAssay  SCLC Cell Lines (H69, H69AR) In Vivo Studies In Vivo Studies Gene Expression\nAnalysis Gene Expression Analysis In Vivo Studies->Gene Expression\nAnalysis  SCLC Xenograft & PDX Models Gene Expression\nAnalysis->Mitochondrial Respiration\nInhibition\n(New Model) Cellular Respiration\nAssay->Mitochondrial Respiration\nInhibition\n(New Model)

The initial model proposed that this compound binds to pDDX5 and interferes with its interaction with β-catenin, preventing the activation of cancer-related genes like c-Myc and Cyclin D1 [3] [2]. Recent 2025 research proposes a new model where this compound, via DDX5, primarily inhibits the expression of mitochondrial genes and disrupts oxidative phosphorylation, effectively cutting off the energy supply for cancer cells [3] [4].

Reported Safety and Tolerability Data

The safety data for this compound comes from a Phase I dose-escalation clinical trial in patients with relapsed or refractory solid tumors. The table below summarizes the key findings.

Aspect Reported Data
Clinical Trial Phase Phase I (completed) [2] [5]
Most Common Adverse Events Mild nausea, vomiting, fatigue [2]
Severe Adverse Events No Grade 3 or 4 drug-related adverse events reported at tested doses [2]
Maximum Tolerated Dose (MTD) Not reached in initial Phase I (doses up to 150 mg completed, 225 mg ongoing as of 2014) [5]
Dosing Schedule Orally, up to 150 mg daily; 300 mg seven times per week also tested [2] [5]

Potential Advantages and Context

Based on the available data, this compound demonstrates several characteristics of interest to researchers:

  • Novel Target: It acts on phosphorylated DDX5, a target not addressed by most conventional chemotherapies, which may help overcome drug resistance [2].
  • Favorable Early Safety: The absence of severe (Grade 3/4) drug-related adverse events in its Phase I trial is a positive early indicator [2].
  • Oral Bioavailability: As an orally administered drug, it offers potential convenience over intravenous therapies [6] [2].
  • Activity in Aggressive Cancers: It has shown anti-proliferative effects in preclinical models of aggressive and treatment-resistant cancers, such as triple-negative breast cancer (TNBC) and small-cell lung cancer (SCLC), including chemo-resistant cell lines [3] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

441.18123243 Da

Monoisotopic Mass

441.18123243 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZU8OM8V5WF

Dates

Last modified: 02-18-2024
1: Kost GC, Yang MY, Li L, Zhang Y, Liu CY, Kim DJ, Ahn CH, Lee YB, Liu ZR. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine (RX-5902),Interferes with β-Catenin Function through Y593 phospho-p68RNA Helicase. J Cell Biochem. 2015 Feb 3. doi: 10.1002/jcb.25113. [Epub ahead of print] PubMed PMID: 25649741.

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